molecular formula C14H20O9 B12293211 1,5-Anhydro-D-mannitol peracetate

1,5-Anhydro-D-mannitol peracetate

Katalognummer: B12293211
Molekulargewicht: 332.30 g/mol
InChI-Schlüssel: ULWHEXUWXLOVPV-AAVRWANBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Anhydro-D-mannitol peracetate is a useful research compound. Its molecular formula is C14H20O9 and its molecular weight is 332.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C14H20O9

Molekulargewicht

332.30 g/mol

IUPAC-Name

[(2R,3R,4R,5R)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C14H20O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1

InChI-Schlüssel

ULWHEXUWXLOVPV-AAVRWANBSA-N

Isomerische SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C

Kanonische SMILES

CC(=O)OCC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Anhydro-D-mannitol Peracetate: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 1,5-Anhydro-D-mannitol peracetate, a fully acetylated derivative of 1,5-Anhydro-D-mannitol. This document is intended to serve as a valuable resource for researchers and professionals engaged in carbohydrate chemistry, drug discovery, and development.

Introduction

1,5-Anhydro-D-mannitol is a naturally occurring polyol, and its peracetylated form, this compound (also known as 2,3,4,6-tetra-O-acetyl-1,5-anhydro-D-mannitol), is a key derivative in carbohydrate synthesis. The acetylation of hydroxyl groups is a common strategy to protect these functionalities during multi-step synthetic routes, to enhance solubility in organic solvents, and to facilitate characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. This guide details a standard laboratory procedure for the synthesis of this compound and summarizes its known physical and chemical properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through the exhaustive acetylation of 1,5-Anhydro-D-mannitol using acetic anhydride (B1165640) in the presence of a base catalyst, most commonly pyridine (B92270). This reaction is a standard procedure in carbohydrate chemistry and generally proceeds with high yield.

Experimental Protocol: Acetylation of 1,5-Anhydro-D-mannitol

This protocol is a general method for the O-acetylation of hydroxyl groups and can be effectively applied to the synthesis of this compound.

Materials:

  • 1,5-Anhydro-D-mannitol

  • Acetic anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • Toluene (B28343)

  • Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Methanol (MeOH, anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,5-Anhydro-D-mannitol (1 equivalent) in anhydrous pyridine. The amount of pyridine should be sufficient to fully dissolve the starting material.

  • Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this cooled solution, add acetic anhydride (a slight excess per hydroxyl group, typically 4.5-5 equivalents for a tetrahydroxy compound) dropwise while stirring.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction at room temperature and monitor its progress by TLC until the starting material is completely consumed.

  • Quenching the Reaction: Once the reaction is complete, cool the mixture again in an ice bath and quench the excess acetic anhydride by the slow addition of anhydrous methanol.

  • Work-up:

    • Remove the pyridine by co-evaporation with toluene under reduced pressure.

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl to remove any remaining pyridine, followed by saturated aqueous NaHCO₃ solution to neutralize any excess acid, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure product.

Synthesis Workflow

G Synthesis Workflow of this compound start Start: 1,5-Anhydro-D-mannitol dissolve Dissolve in anhydrous Pyridine start->dissolve add_reagent Add Acetic Anhydride at 0 °C dissolve->add_reagent react Stir at room temperature (Monitor by TLC) add_reagent->react quench Quench with anhydrous Methanol at 0 °C react->quench workup Aqueous Work-up (HCl, NaHCO₃, Brine) quench->workup purify Purification (Silica gel chromatography) workup->purify end_product End Product: This compound purify->end_product

A flowchart illustrating the key steps in the synthesis of this compound.

Physicochemical Properties

This section summarizes the key quantitative data for 1,5-Anhydro-D-mannitol and its peracetylated derivative.

Properties of 1,5-Anhydro-D-mannitol (Starting Material)
PropertyValueReference
CAS Number 492-93-3[1]
Molecular Formula C₆H₁₂O₅[1]
Molecular Weight 164.16 g/mol [1]
Melting Point 155 °C[2]
Boiling Point 376.8 °C at 760 mmHg[2]
Appearance White Solid[2]
Properties of this compound
PropertyValueReference
CAS Number 13121-61-4[3]
Synonyms 2,3,4,6-tetra-O-acetyl-1,5-anhydro-D-mannitol, 1,5-Anhydro-D-mannitol tetraacetate[3]
Molecular Formula C₁₄H₂₀O₉[3]
Molecular Weight 332.31 g/mol [3]
Melting Point 104-105 °C[3]
Appearance Not explicitly stated, likely a white crystalline solid
Optical Rotation Data not available in the searched literature
¹H NMR Data Data not available in the searched literature
¹³C NMR Data Data not available in the searched literature

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or any associated signaling pathways of this compound. The primary role of this compound appears to be as a protected intermediate in chemical synthesis.

The unacetylated precursor, 1,5-anhydro-D-mannitol, is described as a carbohydrate metabolism regulator that can inhibit gluconeogenesis.[2][4] However, it is important to note that the peracetylation of the hydroxyl groups would significantly alter the molecule's polarity and its ability to interact with biological targets, making it unlikely to exhibit the same biological activity as the parent compound.

Further research is required to investigate any potential biological effects of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and known properties of this compound. A reliable and standard protocol for its synthesis via the acetylation of 1,5-Anhydro-D-mannitol has been presented. While key physicochemical properties such as molecular weight and melting point are documented, further experimental work is needed to determine other important parameters like specific optical rotation and to obtain detailed NMR spectroscopic data. At present, the biological role of this compound remains uncharacterized, and it is primarily utilized as a synthetic intermediate in carbohydrate chemistry. Future studies may unveil novel applications for this compound in various scientific disciplines.

References

Physicochemical Profile of 1,5-Anhydro-D-mannitol Peracetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 1,5-Anhydro-D-mannitol peracetate, a fully acetylated derivative of 1,5-Anhydro-D-mannitol. Due to the limited availability of direct experimental data on the peracetate form, this document synthesizes information from its parent compound, related acetylated derivatives, and established chemical principles to offer a robust predictive profile.

Core Physicochemical Characteristics

The properties of this compound are primarily derived from the acetylation of all four hydroxyl groups of the parent compound, 1,5-Anhydro-D-mannitol. This chemical modification significantly alters its physical and chemical properties, most notably its polarity and solubility.

Predicted and Comparative Data

The following tables summarize the known physicochemical data for the parent compound, 1,5-Anhydro-D-mannitol, and a closely related isomer, 2,5-Anhydro-D-mannitol tetraacetate, to provide a comparative basis for the predicted properties of this compound.

Table 1: Physicochemical Data of 1,5-Anhydro-D-mannitol (Parent Compound)

PropertyValueReference
Molecular Formula C₆H₁₂O₅[1]
Molecular Weight 164.16 g/mol [1]
Appearance White Solid
Melting Point 155 °C
Solubility Highly soluble in water.[2]

Table 2: Physicochemical Data of 2,5-Anhydro-D-mannitol Tetraacetate (Isomer)

PropertyValueReference
Molecular Formula C₁₄H₂₀O₉[2]
Molecular Weight 332.3 g/mol [2]
Storage Temperature 10°C - 25°C[2]

Based on the structure of 1,5-Anhydro-D-mannitol, its peracetate derivative would be 1,5-Anhydro-2,3,4,6-tetra-O-acetyl-D-mannitol . The addition of four acetyl groups (C₂H₃O) to the parent molecule (C₆H₁₂O₅) results in the following predicted properties for this compound:

Table 3: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicJustification
Molecular Formula C₁₄H₂₀O₉Addition of four C₂H₂O groups to C₆H₁₂O₅.
Molecular Weight 332.30 g/mol Calculated from the molecular formula.
Appearance Crystalline solidTypical for peracetylated sugars.
Solubility Low solubility in water; High solubility in organic solvents (e.g., chloroform, dichloromethane (B109758), ethyl acetate) and liquid/supercritical CO₂.[3][4]Acetylation significantly reduces polarity.
Melting Point Likely to be a sharp melting point, characteristic of a crystalline solid.Expected for a pure, crystalline compound.

Experimental Protocols

The synthesis of this compound involves the acetylation of 1,5-Anhydro-D-mannitol. Several established methods for the peracetylation of sugar alcohols can be adapted for this purpose.

General Peracetylation Protocol

A common and effective method for the peracetylation of carbohydrates involves the use of acetic anhydride (B1165640) in the presence of a base catalyst such as pyridine (B92270) or a solid catalyst like sodium acetate (B1210297).

Materials:

  • 1,5-Anhydro-D-mannitol

  • Acetic anhydride (excess)

  • Pyridine (anhydrous) or Sodium Acetate

  • Dichloromethane (DCM) or Chloroform (as solvent, optional)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 1,5-Anhydro-D-mannitol in a suitable volume of anhydrous pyridine or a mixture of pyridine and DCM in a round-bottom flask.

  • Acetylation: Cool the solution in an ice bath and slowly add an excess of acetic anhydride (typically 5-10 equivalents per hydroxyl group) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add cold water or ice to quench the excess acetic anhydride.

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

A two-step industrial process for peracetylation of sugar alcohols involves an initial partial acetylation with acetic acid, followed by completion of the reaction with acetic anhydride and an alkali acetate catalyst.[5]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 1,5-Anhydro-D-mannitol reaction Acetylation Reaction (0°C to RT, 12-24h) start->reaction reagents Acetic Anhydride + Pyridine reagents->reaction quench Quenching (Ice/Water) reaction->quench extraction Solvent Extraction (DCM or EtOAc) quench->extraction washing Aqueous Washes (HCl, NaHCO₃, Brine) extraction->washing drying Drying & Concentration washing->drying purify Recrystallization or Column Chromatography drying->purify product Pure 1,5-Anhydro-D-mannitol Peracetate purify->product

Synthesis and Purification Workflow for this compound.

Spectral Data Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the pyranose ring and the acetyl groups. The ring protons would likely appear in the region of 3.5-5.5 ppm, with their chemical shifts and coupling constants being indicative of their stereochemical environment. The protons of the four acetyl groups would give rise to sharp singlet signals in the upfield region, typically around 1.9-2.2 ppm, each integrating to 3 protons.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atoms of the pyranose ring are expected to resonate in the range of 60-100 ppm. The carbonyl carbons of the acetyl groups would appear significantly downfield, around 170 ppm, while the methyl carbons of the acetyl groups would be found in the upfield region, around 20-21 ppm.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of acetylated carbohydrates often shows fragmentation patterns corresponding to the loss of acetyl groups and cleavage of the sugar ring. The molecular ion peak (M⁺) at m/z 332.30 may be observed, although it can be weak. More prominent peaks would likely correspond to fragments resulting from the loss of acetic acid (M-60) or ketene (B1206846) (M-42).

Applications in Research and Development

Peracetylated carbohydrates like this compound serve as important intermediates in synthetic carbohydrate chemistry. The acetyl protecting groups can be selectively removed to allow for further chemical modifications at specific positions. Their increased solubility in organic solvents facilitates reactions that are not feasible with the parent hydrophilic polyol. In drug development, such derivatives can be used as lipophilic precursors to improve bioavailability, which are then hydrolyzed in vivo to release the active polyol.

References

The Dawn of a Mannitol Analog: A Technical Guide to the Discovery and Initial Synthesis of 1,5-Anhydro-D-mannitol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational discovery and seminal synthetic methodologies for 1,5-Anhydro-D-mannitol, a pivotal scaffold in carbohydrate chemistry. We provide a detailed exploration of the initial chemical strategies that brought this molecule and its early derivatives to light, offering a valuable historical and practical perspective for researchers in drug discovery and development.

The Genesis of 1,5-Anhydro-D-mannitol: Discovery and First Synthesis

1,5-Anhydro-D-mannitol, also known by the trivial name Styracitol, is a naturally occurring polyol found in the fruits of the Syrian storax tree (Styrax officinalis). Its initial discovery and characterization were driven by an interest in the chemical constituents of natural products. The first laboratory synthesis, a landmark achievement in carbohydrate chemistry, was reported by Fletcher and Diehl in 1952. Their method provided a pathway to access this unique anhydro sugar from a readily available starting material, D-mannitol.

The Fletcher and Diehl Synthesis (1952)

The pioneering synthesis of 1,5-Anhydro-D-mannitol by Fletcher and Diehl laid the groundwork for future investigations into this class of compounds. The multi-step process, commencing from D-mannitol, is a classic example of strategic functional group manipulations in carbohydrate chemistry.

Experimental Protocol: Synthesis of 1,5-Anhydro-D-mannitol from D-Mannitol

  • Step 1: Preparation of 1,6-Dibromo-1,6-dideoxy-D-mannitol: D-mannitol is treated with hydrogen bromide in acetic acid. This reaction replaces the primary hydroxyl groups at the C1 and C6 positions with bromine atoms.

  • Step 2: Saponification and Intramolecular Cyclization: The resulting 1,6-dibromo-1,6-dideoxy-D-mannitol is subjected to saponification with sodium hydroxide. This step serves a dual purpose: it removes any acetyl groups that may have formed during the first step and, more importantly, promotes an intramolecular Williamson ether synthesis. The alkoxide formed at the C5 hydroxyl group displaces the bromine atom at the C1 position, leading to the formation of the 1,5-anhydro ring.

  • Step 3: Debromination and Final Product Formation: The remaining bromine atom at the C6 position is removed by a reduction reaction, typically using a catalyst such as Raney nickel, to yield 1,5-Anhydro-D-mannitol.

  • Purification: The final product is purified by recrystallization, yielding a crystalline solid.

Quantitative Data from Early Syntheses

CompoundStarting MaterialKey ReagentsReported Yield (%)Melting Point (°C)Specific Rotation ([α]D)
1,5-Anhydro-D-mannitol (Styracitol)D-MannitolHBr/AcOH, NaOH, Raney NiData not available155-45.5° (c 1, H₂O)

Experimental Workflow: The Fletcher and Diehl Synthesis

Fletcher_Diehl_Synthesis D_Mannitol D-Mannitol Dibromo 1,6-Dibromo-1,6-dideoxy- D-mannitol D_Mannitol->Dibromo  HBr / Acetic Acid   Cyclized 6-Bromo-6-deoxy- 1,5-anhydro-D-mannitol Dibromo->Cyclized  NaOH (Saponification & Intramolecular Cyclization)   Final_Product 1,5-Anhydro-D-mannitol (Styracitol) Cyclized->Final_Product  Raney Ni (Debromination)  

A simplified workflow of the initial synthesis of 1,5-Anhydro-D-mannitol.

Early Derivatives of 1,5-Anhydro-D-mannitol

Following the successful synthesis of the parent compound, early efforts in the derivatization of 1,5-Anhydro-D-mannitol focused on the modification of its hydroxyl groups. These initial studies were primarily aimed at characterizing the reactivity of the molecule and preparing crystalline derivatives for analytical purposes.

Acetylated Derivatives

Acetylation of the free hydroxyl groups of 1,5-Anhydro-D-mannitol was a common early derivatization strategy. The resulting tetraacetate is a stable, crystalline compound that is more soluble in organic solvents, facilitating its characterization by techniques such as NMR spectroscopy.

Experimental Protocol: Synthesis of 1,5-Anhydro-D-mannitol Tetraacetate

  • Reaction: 1,5-Anhydro-D-mannitol is treated with a mixture of acetic anhydride (B1165640) and a catalyst, typically pyridine (B92270) or sodium acetate.

  • Work-up and Purification: The reaction mixture is poured into ice water to quench the excess acetic anhydride. The acetylated product, being insoluble in water, often precipitates and can be collected by filtration. Further purification is achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data for 1,5-Anhydro-D-mannitol Tetraacetate

CompoundStarting MaterialKey ReagentsReported Yield (%)Melting Point (°C)Specific Rotation ([α]D)
1,5-Anhydro-D-mannitol Tetraacetate1,5-Anhydro-D-mannitolAcetic Anhydride, PyridineHigh98-99-22.5° (c 1, CHCl₃)

Logical Relationship: Derivatization of 1,5-Anhydro-D-mannitol

Derivatization Parent 1,5-Anhydro-D-mannitol Acetylated 1,5-Anhydro-D-mannitol Tetraacetate Parent->Acetylated  Acetylation (e.g., Ac₂O, Pyridine) Methylated Methylated Derivatives Parent->Methylated  Methylation (e.g., MeI, Ag₂O) Other Other Early Derivatives Parent->Other  Other Modifications

Key early derivatization strategies for the 1,5-Anhydro-D-mannitol core.

Biological Context and Early Investigations

Initial research on 1,5-Anhydro-D-mannitol and its simple derivatives was predominantly focused on chemical synthesis and structural elucidation. Detailed studies into their biological activities and signaling pathways were not a primary focus in the early decades following their discovery. However, later research has shed light on the metabolic context of this molecule and its analogs.

1,5-Anhydro-D-mannitol is structurally related to 1,5-anhydro-D-glucitol, a clinically relevant marker for short-term glycemic control. It is considered to be a relatively metabolically inert polyol. Some studies have suggested that certain anhydro-sugars, including derivatives of 1,5-Anhydro-D-mannitol, can act as inhibitors of carbohydrate-metabolizing enzymes, such as those involved in gluconeogenesis. However, a specific signaling pathway directly modulated by the initially synthesized derivatives has not been well-defined in the early literature. The primary value of these early synthetic efforts was in establishing the fundamental chemistry of this class of compounds, which has enabled their subsequent exploration in various biological and medicinal chemistry contexts.

Note: The lack of defined signaling pathways in the early literature for these specific compounds precludes the creation of a detailed signaling pathway diagram. The provided diagrams illustrate the logical flow of the synthetic processes, which were the core focus of the initial research.

Stereospecific Synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereospecific synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol, a molecule of significant interest in medicinal chemistry and drug development. The primary synthetic route proceeds via a robust two-step sequence commencing with the nitrous acid-mediated deamination of D-glucosamine to furnish the key intermediate, 2,5-anhydro-D-mannose. Subsequent reductive amination of this intermediate stereospecifically yields the target compound. This document outlines detailed experimental protocols for these key transformations, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic pathway and experimental workflow to facilitate a thorough understanding of the process.

Introduction

1-amino-2,5-anhydro-1-deoxy-D-mannitol is a synthetic amino sugar analog of β-D-fructose. Its unique structural features have made it a valuable tool in the study of carbohydrate metabolism and transport. Furthermore, its potential as a scaffold for the development of novel therapeutic agents has garnered considerable attention within the scientific community. The stereospecific control during its synthesis is crucial for ensuring the desired biological activity. The most established and efficient method for its preparation relies on a deamination-reductive amination sequence starting from the readily available monosaccharide, D-glucosamine.[1][2]

Synthetic Pathway Overview

The stereospecific synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol is achieved through a two-step process. The initial step involves the deamination of 2-amino-2-deoxy-D-glucose (D-glucosamine) using nitrous acid. This reaction proceeds with a concomitant ring contraction to yield the aldehyde, 2,5-anhydro-D-mannose. This intermediate is then subjected to reductive amination to introduce the primary amine functionality at the C-1 position, affording the final product.

Synthesis_Pathway D_Glucosamine D-Glucosamine Anhydro_Mannose 2,5-Anhydro-D-mannose D_Glucosamine->Anhydro_Mannose 1. Nitrous Acid Deamination Final_Product 1-Amino-2,5-anhydro-1-deoxy-D-mannitol Anhydro_Mannose->Final_Product 2. Reductive Amination

Caption: Overall synthetic pathway for 1-amino-2,5-anhydro-1-deoxy-D-mannitol.

Experimental Protocols

Step 1: Synthesis of 2,5-Anhydro-D-mannose

This procedure details the nitrous acid deamination of D-glucosamine to yield the intermediate, 2,5-anhydro-D-mannose.[2]

Materials:

  • D-Glucosamine hydrochloride

  • Sodium nitrite (B80452) (NaNO₂)

  • Dowex 50W-X8 resin (H⁺ form)

  • Deionized water

Procedure:

  • A solution of D-glucosamine hydrochloride in deionized water is prepared.

  • The solution is cooled in an ice bath.

  • A solution of sodium nitrite in deionized water is added dropwise to the cooled D-glucosamine solution over a period of time, maintaining the low temperature.

  • The reaction mixture is stirred for a specified duration at low temperature.

  • After the reaction is complete, the solution is passed through a column of Dowex 50W-X8 resin (H⁺ form) to remove unwanted cations.

  • The eluate is collected and concentrated under reduced pressure to yield 2,5-anhydro-D-mannose as a syrup.

Step 2: Reductive Amination to 1-amino-2,5-anhydro-1-deoxy-D-mannitol

This protocol describes the conversion of 2,5-anhydro-D-mannose to the final product via reductive amination.[1]

Materials:

Procedure:

  • 2,5-Anhydro-D-mannose is dissolved in the chosen solvent (e.g., methanol).

  • A source of ammonia, such as ammonium acetate or aqueous ammonia, is added to the solution.

  • The mixture is stirred at room temperature to facilitate the formation of the intermediate imine or iminium ion.

  • Sodium cyanoborohydride is added portion-wise to the reaction mixture. Sodium cyanoborohydride is a selective reducing agent that reduces the iminium ion in preference to the aldehyde.[3]

  • The reaction is stirred at room temperature for an extended period until completion.

  • Upon completion, the reaction mixture is acidified and then concentrated under reduced pressure.

  • The residue is purified using cation exchange chromatography. The column is first washed with water to remove non-basic impurities, and the desired amine product is then eluted with a dilute solution of aqueous ammonia.

  • The fractions containing the product are collected and concentrated to give 1-amino-2,5-anhydro-1-deoxy-D-mannitol.

Experimental_Workflow cluster_step1 Step 1: Deamination cluster_step2 Step 2: Reductive Amination Glucosamine_Sol Dissolve D-Glucosamine HCl in Water Cooling Cool to 0°C Glucosamine_Sol->Cooling Nitrite_Add Add NaNO₂ Solution Dropwise Cooling->Nitrite_Add Reaction1 Stir at 0°C Nitrite_Add->Reaction1 Ion_Exchange1 Purify with Dowex 50W-X8 Reaction1->Ion_Exchange1 Concentration1 Concentrate in vacuo Ion_Exchange1->Concentration1 Intermediate 2,5-Anhydro-D-mannose (syrup) Concentration1->Intermediate Intermediate_Sol Dissolve Intermediate in Solvent Intermediate->Intermediate_Sol Ammonia_Add Add Ammonia Source Intermediate_Sol->Ammonia_Add Imine_Formation Stir at RT (Imine Formation) Ammonia_Add->Imine_Formation Reducer_Add Add NaBH₃CN Imine_Formation->Reducer_Add Reaction2 Stir at RT Reducer_Add->Reaction2 Purification Purify by Cation Exchange Chromatography Reaction2->Purification Concentration2 Concentrate Eluate Purification->Concentration2 Final_Product 1-Amino-2,5-anhydro-1-deoxy-D-mannitol Concentration2->Final_Product

Caption: Detailed experimental workflow for the two-step synthesis.

Quantitative Data

ParameterStep 1: DeaminationStep 2: Reductive AminationOverall
Starting Material D-Glucosamine2,5-Anhydro-D-mannoseD-Glucosamine
Product 2,5-Anhydro-D-mannose1-Amino-2,5-anhydro-1-deoxy-D-mannitol1-Amino-2,5-anhydro-1-deoxy-D-mannitol
Typical Yield Not explicitly stated40-60% (from D-glucosamine)40-60%
Purity Used directly in next step>95% after chromatography>95%

Characterization Data

The final product, 1-amino-2,5-anhydro-1-deoxy-D-mannitol, can be characterized by standard spectroscopic methods.

PropertyData
Molecular Formula C₆H₁₃NO₄[4]
Molecular Weight 163.17 g/mol [4]
¹H NMR (D₂O) Spectra will show characteristic shifts for the protons on the furanose ring and the aminomethyl and hydroxymethyl groups.
¹³C NMR (D₂O) Spectra will display six distinct carbon signals corresponding to the molecular structure.
Mass Spectrometry (ESI-MS) m/z calculated for C₆H₁₄NO₄⁺ [M+H]⁺: 164.0917, Found: 164.0917.

Conclusion

The stereospecific synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol from D-glucosamine is a reliable and well-established method. The two-step process involving nitrous acid deamination and subsequent reductive amination provides the target compound in good yield and high purity. The detailed protocols and data presented in this guide are intended to assist researchers in the successful synthesis and application of this important molecule in their scientific endeavors. Careful control of reaction conditions, particularly temperature during the deamination step, is critical for achieving optimal results.

References

In-Depth Technical Guide: Structural Elucidation of Peracetylated 1,5-Anhydro-D-mannitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of peracetylated 1,5-anhydro-D-mannitol, systematically detailing the synthetic methodologies and analytical techniques required for its definitive characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Experimental protocols and diagrammatic representations of key processes are included to facilitate a thorough understanding of the workflow.

Introduction

1,5-Anhydro-D-mannitol is a naturally occurring polyol derivative that serves as a valuable chiral building block in the synthesis of various biologically active molecules and carbohydrate-based therapeutics. Peracetylation of its hydroxyl groups is a common strategy to enhance its solubility in organic solvents, facilitate purification, and allow for further chemical modifications. The precise structural confirmation of the resulting compound, 2,3,4,6-tetra-O-acetyl-1,5-anhydro-D-mannitol, is paramount for its application in research and development. This guide outlines the essential experimental procedures and analytical data for its unambiguous structural elucidation.

Synthesis of 2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-mannitol

The peracetylation of 1,5-anhydro-D-mannitol is typically achieved through the treatment with an acetylating agent in the presence of a base. While several methods exist for the acetylation of polyols, a common and effective protocol involves the use of acetic anhydride (B1165640) and pyridine.

Experimental Protocol: Peracetylation of 1,5-Anhydro-D-mannitol

Materials:

Procedure:

  • To a solution of 1,5-anhydro-D-mannitol (1.0 equivalent) in anhydrous pyridine, add acetic anhydride (excess, typically 5-10 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.

  • Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2,3,4,6-tetra-O-acetyl-1,5-anhydro-D-mannitol.

Structural Characterization

The definitive structural elucidation of the synthesized compound relies on a combination of spectroscopic and spectrometric techniques.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2,3,4,6-tetra-O-acetyl-1,5-anhydro-D-mannitol.

PropertyValue
CAS Number 13121-61-4
Molecular Formula C₁₄H₂₀O₉
Molecular Weight 332.31 g/mol
Appearance White to off-white solid
Melting Point 104-105 °C
Solubility Soluble in Dichloromethane, Ethyl Acetate
Spectroscopic and Spectrometric Data

While specific, publicly available spectra for 2,3,4,6-tetra-O-acetyl-1,5-anhydro-D-mannitol are not readily found in comprehensive databases, the expected data based on its structure and data from analogous compounds are presented below. Researchers should acquire and interpret their own data for definitive confirmation.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure in solution.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals will correspond to the number of protons. The presence of four distinct acetyl methyl singlets and signals corresponding to the pyranoid ring protons would be expected.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the four carbonyl carbons of the acetyl groups and the six carbons of the anhydro-mannitol ring.

Expected NMR Data (Hypothetical):

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H-1a, H-1e~3.5 - 4.2-
H-2~5.0 - 5.5~68 - 72
H-3~5.0 - 5.5~68 - 72
H-4~5.0 - 5.5~68 - 72
H-5~3.8 - 4.2~70 - 75
H-6a, H-6b~4.0 - 4.5~62 - 65
CH₃ (Acetyl)~2.0 - 2.2 (4 singlets)~20 - 21
C=O (Acetyl)-~169 - 171
C-1-~65 - 70
C-2-~68 - 72
C-3-~68 - 72
C-4-~68 - 72
C-5-~70 - 75
C-6-~62 - 65

Note: The exact chemical shifts and coupling constants will be dependent on the solvent used and the specific conformation of the molecule.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition (C₁₄H₂₀O₉). The expected [M+Na]⁺ adduct would be a prominent ion.

  • Electron Ionization Mass Spectrometry (EI-MS): EI-MS would likely show fragmentation patterns corresponding to the loss of acetyl groups and fragments of the sugar ring.

Expected Mass Spectrometry Data:

Technique Ion Expected m/z
HRMS (ESI+)[M+H]⁺333.1135
[M+Na]⁺355.0954
EI-MSM⁺332
[M-CH₂CO]⁺290
[M-CH₃COO]⁺273

3.2.3. X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Obtaining suitable crystals of 2,3,4,6-tetra-O-acetyl-1,5-anhydro-D-mannitol would allow for the precise determination of bond lengths, bond angles, and the conformation of the pyranoid ring. Currently, there is no publicly available crystal structure for this specific compound.

Experimental and Logical Workflows

The following diagrams illustrate the key workflows involved in the synthesis and structural elucidation of peracetylated 1,5-anhydro-D-mannitol.

synthesis_workflow start 1,5-Anhydro-D-mannitol reaction Acetylation Reaction start->reaction reagents Acetic Anhydride, Pyridine reagents->reaction workup Aqueous Workup (HCl, NaHCO₃) reaction->workup purification Silica Gel Chromatography workup->purification product 2,3,4,6-Tetra-O-acetyl- 1,5-anhydro-D-mannitol purification->product

Synthesis Workflow for Peracetylated 1,5-Anhydro-D-mannitol.

structural_elucidation_workflow cluster_spectroscopy Spectroscopic & Spectrometric Analysis nmr NMR Spectroscopy (¹H, ¹³C) data_analysis Data Analysis and Interpretation nmr->data_analysis ms Mass Spectrometry (HRMS, EI-MS) ms->data_analysis xray X-ray Crystallography (if crystalline) xray->data_analysis product Purified Product product->nmr product->ms product->xray structure_confirmation Structural Confirmation data_analysis->structure_confirmation

Workflow for the Structural Elucidation of the Product.

Conclusion

The structural elucidation of peracetylated 1,5-anhydro-D-mannitol is a critical step in its utilization for further synthetic applications. This guide provides the necessary theoretical and practical framework for its synthesis and characterization. The combination of NMR spectroscopy and mass spectrometry is essential for confirming the identity and purity of the compound. While crystallographic data would provide the ultimate structural proof, its acquisition is dependent on the ability to grow single crystals of sufficient quality. The protocols and data presented herein serve as a valuable resource for researchers in the fields of carbohydrate chemistry, medicinal chemistry, and drug development.

Spectroscopic and Synthetic Profile of 1,5-Anhydro-D-mannitol Peracetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 1,5-Anhydro-D-mannitol peracetate (also known as 2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-mannitol). Due to the limited availability of direct experimental data for this specific compound in public databases, this guide combines established protocols for its synthesis with expected spectroscopic values derived from analogous compounds and general principles of carbohydrate chemistry. This document is intended to serve as a valuable resource for researchers working with acetylated anhydrosugars and in the field of drug development.

Chemical Structure and Properties

This compound is the fully acetylated derivative of 1,5-Anhydro-D-mannitol. The peracetylation of the four hydroxyl groups significantly alters the polarity and reactivity of the parent molecule, making it more amenable to analysis by techniques such as gas chromatography and mass spectrometry.

Molecular Formula: C₁₄H₂₀O₉[1][2]

Molecular Weight: 332.30 g/mol [1][2]

CAS Number: 13121-61-4[1][2]

Experimental Protocols

Synthesis of 1,5-Anhydro-D-mannitol

The synthesis of the parent compound, 1,5-Anhydro-D-mannitol, can be achieved from D-mannitol. A key historical method was reported by Fletcher and Diehl in 1952, which involves the treatment of D-mannitol with concentrated hydrochloric acid.[3][4]

Materials:

  • D-mannitol

  • Concentrated hydrochloric acid

  • Decolorizing carbon

  • Absolute ethanol (B145695)

Procedure:

  • Pure D-mannitol is dissolved in concentrated hydrochloric acid.

  • The solution is gently boiled under reflux for a specified time.[3]

  • The reaction mixture is then concentrated in vacuo to a syrup.[3]

  • The syrup is dissolved in water, treated with decolorizing carbon, and reconcentrated in vacuo.[3]

  • To ensure dryness, two successive portions of absolute ethanol are evaporated in vacuo from the residue.[3]

  • The resulting crude 1,5-Anhydro-D-mannitol can be purified by crystallization.

Peracetylation of 1,5-Anhydro-D-mannitol

The complete acetylation of 1,5-Anhydro-D-mannitol can be performed using standard carbohydrate chemistry protocols. A widely used and effective method involves the use of acetic anhydride (B1165640) with a pyridine (B92270) catalyst.[5][6]

Materials:

Procedure:

  • Dissolve 1,5-Anhydro-D-mannitol (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., Argon).[6]

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (a slight excess for each hydroxyl group, typically 1.5-2.0 equivalents per hydroxyl group) to the solution.[6]

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.[6]

  • Quench the reaction by the slow addition of methanol.[6]

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.[6]

  • Dilute the residue with dichloromethane or ethyl acetate.[6]

  • Wash the organic layer successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[6]

  • The resulting crude this compound can be purified by silica (B1680970) gel column chromatography.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are based on the analysis of closely related acetylated anhydrosugars and general principles of spectroscopic interpretation for such compounds, as direct experimental data is not widely available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-1a, H-1e3.5 - 4.2m
H-25.0 - 5.4m
H-35.0 - 5.4m
H-45.0 - 5.4m
H-53.8 - 4.3m
H-6a, H-6e4.0 - 4.5m
CH₃ (acetyl)1.9 - 2.2s

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Note: The predicted chemical shifts are based on analogy with tetra-O-acetyl-1,5-anhydro-D-glucitol.[7]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~68
C-2~70
C-3~70
C-4~68
C-5~72
C-6~62
C=O (acetyl)169 - 171
CH₃ (acetyl)20 - 21
Infrared (IR) Spectroscopy

The IR spectrum of an acetylated carbohydrate is characterized by the strong absorption of the acetyl carbonyl groups and the absence of the broad hydroxyl stretch.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2900-3000MediumC-H stretching
~1740-1755StrongC=O stretching of acetyl groups[8][9]
~1370MediumC-H bending of acetyl methyl groups[9]
~1220-1240StrongC-O stretching of acetyl groups[9]
~1030-1100StrongC-O stretching of the pyranoid ring
Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of peracetylated carbohydrates often does not show a prominent molecular ion peak. The fragmentation pattern is typically characterized by the loss of acetyl groups and cross-ring cleavages.

Table 4: Predicted Mass Spectrometry Data (EI) for this compound

m/zPredicted Assignment
272[M - CH₃COOH]+
212[M - 2xCH₃COOH]+
170Fragment from cleavage of the pyranoid ring
152[M - 3xCH₃COOH]+
128Fragment from cleavage of the pyranoid ring
43[CH₃CO]+ (base peak)

Experimental and Logical Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its spectroscopic characterization.

experimental_workflow mannitol D-Mannitol anhydro 1,5-Anhydro-D-mannitol mannitol->anhydro HCl, reflux peracetate 1,5-Anhydro-D-mannitol Peracetate anhydro->peracetate Ac₂O, Pyridine nmr NMR Spectroscopy (¹H, ¹³C) peracetate->nmr ir IR Spectroscopy peracetate->ir ms Mass Spectrometry peracetate->ms

Synthesis and spectroscopic analysis workflow for this compound.

References

The Biological Landscape of 1,5-Anhydro-D-mannitol and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities associated with 1,5-Anhydro-D-mannitol and its derivatives. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and workflows to support ongoing research and development efforts in carbohydrate chemistry and antiviral drug discovery.

1,5-Anhydro-D-mannitol: An Inactive Analogue with a Note of Caution

1,5-Anhydro-D-mannitol is a naturally occurring polyol, a member of the anhydro sugar family. Structurally, it is the 1,5-anhydro derivative of the sugar alcohol D-mannitol. In the scientific literature, its primary role is that of an inactive analogue and experimental control, particularly in studies involving its biologically active counterpart, 1,5-anhydrosorbitol, a short-term marker for glycemic control.[1][2]

While some commercial suppliers describe 1,5-Anhydro-D-mannitol as a "gluconeogenesis inhibitor," this claim is not well-supported by primary scientific literature.[3] This description likely stems from confusion with its isomer, 2,5-Anhydro-D-mannitol , which is a well-documented inhibitor of both gluconeogenesis and glycogenolysis.[4][5][6] For the purposes of this guide, 1,5-Anhydro-D-mannitol is considered biologically inactive in most contexts, and its use should be limited to that of a negative control unless specific activity is demonstrated and validated.

Biological Activity of 1,5-Anhydro-D-mannitol Derivatives: Potent Antiviral Agents

In stark contrast to the parent molecule, nucleoside derivatives of the broader 1,5-anhydrohexitol class, which includes 1,5-Anhydro-D-mannitol, have demonstrated significant and highly specific biological activity. Research has focused on their potential as antiviral agents, with several derivatives showing potent and selective inhibition of Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2).[7][8]

The antiviral activity is critically dependent on the nature and position of the nucleobase attached to the anhydrohexitol scaffold. The most promising activities have been observed with pyrimidine (B1678525) analogues, particularly those with substitutions at the 5-position of the uracil (B121893) ring.

Quantitative Data: Antiviral Activity of 1,5-Anhydrohexitol Nucleoside Derivatives

The following table summarizes the in vitro antiviral activities of key 1,5-anhydrohexitol nucleoside derivatives against various herpesviruses. The data is compiled from studies by Verheggen, Herdewijn, De Clercq, and colleagues.

Compound/Derivative NameVirus StrainCell LineIC₅₀ (µg/mL)Cytotoxicity (MIC, µg/mL)Selectivity Index (SI)
1,5-Anhydro-2,3-dideoxy-2-(5-iodouracil-1-yl)-D-arabino-hexitolHSV-1 (KOS)E₆SM0.07>25>357
HSV-2 (G)E₆SM0.07>25>357
HSV-1 (TK⁻ KOS ACVr)E₆SM>25>25-
1,5-Anhydro-2,3-dideoxy-2-(5-ethyluracil-1-yl)-D-arabino-hexitolHSV-1 (KOS)Vero0.6100167
HSV-2 (G)Vero0.8100125
1,5-Anhydro-2,3-dideoxy-2-(5-fluorocytosin-1-yl)-D-arabino-hexitolHSV-1 (KOS)Vero1.6>100>63
HSV-2 (G)Vero2.5>100>40
Human Cytomegalovirus (HCMV)HEL5>100>20
1,5-Anhydro-2,3-dideoxy-2-(2,6-diaminopurin-9-yl)-D-arabino-hexitolHSV-1 (KOS)Vero10>20>2
HCMVHEL5>20>4

Data extracted from abstracts of Verheggen et al., J Med Chem 1993, 36(14), 2033-40 and Verheggen et al., J Med Chem 1995, 38(5), 826-35.[7][8]

Mechanism of Action: Viral Enzyme Activation

The high selectivity of these 1,5-anhydrohexitol nucleoside derivatives for herpesviruses is attributed to their mechanism of action, which is dependent on a virus-specific enzyme.[8] These compounds act as prodrugs that require activation within the infected host cell.

The key activating enzyme is the viral thymidine (B127349) kinase (TK) .[9][10] This enzyme, encoded by the herpesvirus genome, has a broader substrate specificity than its human cellular counterpart. The viral TK recognizes the anhydrohexitol nucleoside analogue and catalyzes its phosphorylation to a monophosphate derivative. Subsequently, cellular kinases further phosphorylate the monophosphate to the active triphosphate form. This active triphosphate analogue then acts as a competitive inhibitor and/or a chain terminator for the viral DNA polymerase, thereby halting viral replication.[11]

The inactivity of these compounds against TK-deficient (TK⁻) viral strains provides strong evidence for this mechanism of activation.[8]

Antiviral_Mechanism cluster_extracellular Extracellular Space cluster_cell Infected Host Cell Prodrug 1,5-Anhydrohexitol Nucleoside Derivative Prodrug_in 1,5-Anhydrohexitol Nucleoside Derivative Prodrug->Prodrug_in Passive Diffusion Monophosphate Nucleoside Monophosphate Prodrug_in->Monophosphate Phosphorylation Triphosphate Active Nucleoside Triphosphate Monophosphate->Triphosphate Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase Triphosphate->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Synthesis Inhibition->Viral_DNA_Synthesis Chain Termination Viral_TK Viral Thymidine Kinase (TK) Viral_TK->Monophosphate Cellular_Kinases Cellular Kinases Cellular_Kinases->Triphosphate

Caption: Activation pathway of 1,5-anhydrohexitol nucleoside antivirals.

Experimental Protocols: Antiviral Activity Assessment

The standard method for determining the in vitro efficacy of antiviral compounds against lytic viruses like HSV is the Plaque Reduction Assay (PRA) .[12][13] This assay quantifies the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.

Plaque Reduction Assay (Generalized Protocol)
  • Cell Culture:

    • Seed a suitable host cell line (e.g., Vero or E₆SM cells) into 24-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.[13]

    • Incubate at 37°C in a 5% CO₂ atmosphere.

  • Virus Infection:

    • Once cells are confluent, remove the growth medium.

    • Infect the cell monolayers with a specific multiplicity of infection (MOI) of the herpesvirus strain (e.g., 0.1 MOI or ~40 Plaque Forming Units per well).[12][13]

    • Allow the virus to adsorb for 1-1.5 hours at 37°C.[12]

  • Drug Treatment:

    • Prepare serial dilutions of the test compound (e.g., 1,5-anhydrohexitol nucleoside derivative) in a culture medium.

    • After the adsorption period, remove the viral inoculum.

    • Overlay the cell monolayers with the medium containing the different concentrations of the test compound. This overlay medium typically contains a substance like methylcellulose (B11928114) or agarose (B213101) to limit the spread of the virus to adjacent cells, ensuring the formation of distinct plaques.[14]

    • Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

  • Incubation and Visualization:

    • Incubate the plates for 2-3 days at 37°C to allow for plaque formation.[12]

    • After incubation, fix the cells (e.g., with methanol (B129727) or formalin).

    • Stain the cell monolayer with a staining solution, such as crystal violet. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear, unstained zones.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control.

    • The IC₅₀ (50% inhibitory concentration) is determined by plotting the percentage of inhibition against the drug concentration and calculating the concentration that reduces the plaque number by 50%.[13]

Plaque_Reduction_Workflow Start Day 1: Seed Host Cells in 24-well Plate Incubate1 Incubate 24h (37°C, 5% CO₂) Start->Incubate1 Infect Day 2: Infect Confluent Monolayer with HSV Incubate1->Infect Adsorb Adsorb Virus (1-1.5h, 37°C) Infect->Adsorb Treat Remove Inoculum & Add Overlay Medium with Serial Drug Dilutions Adsorb->Treat Incubate2 Incubate 2-3 Days (37°C, 5% CO₂) Treat->Incubate2 Fix Day 4/5: Fix Cells Incubate2->Fix Stain Stain with Crystal Violet Fix->Stain Count Count Plaques Stain->Count Analyze Calculate IC₅₀ Count->Analyze

Caption: Experimental workflow for a typical plaque reduction assay.

Comparative Analysis: The Isomer 2,5-Anhydro-D-mannitol

To highlight the biological specificity of these anhydro sugars, it is instructive to compare the activity of 1,5-Anhydro-D-mannitol with its more biologically active isomer, 2,5-Anhydro-D-mannitol. As mentioned, 2,5-Anhydro-D-mannitol is a known inhibitor of hepatic gluconeogenesis and glycogenolysis.[6]

Its mechanism involves intracellular phosphorylation by fructokinase or hexokinase to 2,5-anhydro-D-mannitol-1-phosphate, and subsequently by phosphofructokinase to 2,5-anhydro-D-mannitol-1,6-bisphosphate. These phosphorylated metabolites then allosterically modulate key enzymes in glucose metabolism.[4]

Quantitative Data: Enzyme Inhibition by 2,5-Anhydro-D-mannitol Phosphates
EnzymeMetaboliteActivityApparent Constant (mM or µM)
Rat Liver Glycogen Phosphorylase2,5-Anhydro-D-mannitol-1-phosphateInhibitionKᵢ = 0.66 ± 0.09 mM
Rat Liver Phosphoglucomutase2,5-Anhydro-D-mannitol-1-phosphateInhibitionKᵢ = 2.8 ± 0.2 mM
Rabbit Liver Fructose-1,6-bisphosphatase2,5-Anhydro-D-mannitol-1,6-bisphosphateInhibitionKᵢ = 3.6 ± 0.3 µM
Rabbit Liver Pyruvate Kinase2,5-Anhydro-D-mannitol-1,6-bisphosphateActivationKₐ = 9.5 ± 0.9 µM
Rat Liver Phosphoglucomutase2,5-Anhydro-D-mannitol-1,6-bisphosphateActivationKₐ = 7.0 ± 0.5 µM

Data from Hanson et al., J Biol Chem 1984, 259(1), 218-23.[4]

Metabolic_Inhibition cluster_glycogenolysis Glycogenolysis cluster_gluconeogenesis Gluconeogenesis cluster_inhibitor 2,5-Anhydro-D-mannitol Metabolism Glycogen Glycogen G1P Glucose-1-P Glycogen->G1P Glycogen Phosphorylase G6P Glucose-6-P G1P->G6P Phosphoglucomutase Pyruvate Pyruvate PEP Phosphoenol- pyruvate Pyruvate->PEP F16BP Fructose-1,6-BP F6P Fructose-6-P F16BP->F6P Fructose-1,6- bisphosphatase 25AM 2,5-Anhydro- D-mannitol AM1P 2,5-AM-1-P 25AM->AM1P Fructokinase/ Hexokinase AM1P->G1P Inhibits AM1P->G6P Inhibits AM16BP 2,5-AM-1,6-BP AM1P->AM16BP Phospho- fructokinase AM16BP->PEP Activates (via Pyruvate Kinase) AM16BP->F6P Inhibits

Caption: Metabolic inhibition points of 2,5-Anhydro-D-mannitol phosphates.

Conclusion

This technical guide delineates the distinct biological profiles of 1,5-Anhydro-D-mannitol and its derivatives. While the parent compound is largely considered biologically inactive and suitable as an experimental control, its nucleoside derivatives have emerged as a class of potent and selective antiviral agents against herpesviruses. The mechanism of action, reliant on activation by viral thymidine kinase, provides a clear rationale for their selectivity. The stark contrast with the metabolic inhibitory effects of the isomer 2,5-Anhydro-D-mannitol underscores the critical role of stereochemistry in determining biological function. This compilation of quantitative data, experimental protocols, and pathway visualizations serves as a valuable resource for researchers in medicinal chemistry and virology.

References

1,5-Anhydro-D-mannitol Peracetate: A Technical Guide for Use as a Biochemical Assay Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydro-D-mannitol peracetate is a synthetic carbohydrate derivative that serves as a valuable tool in biochemical and cellular research. As a peracetylated form of 1,5-anhydro-D-mannitol, it exhibits enhanced lipophilicity, facilitating its transport across cell membranes. Once inside the cell, it is believed that cellular esterases remove the acetyl groups, releasing the biologically active 1,5-anhydro-D-mannitol. This technical guide provides an in-depth overview of the core applications, mechanisms of action, and experimental considerations for using this compound as a biochemical assay reagent, with a focus on the biological effects of its de-acetylated form.

While direct studies on the peracetylated form are limited, the extensive research on its parent compound, anhydro-D-mannitol (used interchangeably with its isomer 2,5-anhydro-D-mannitol in much of the literature), provides a strong foundation for its application in cellular assays. Anhydro-D-mannitol is primarily recognized as an inhibitor of gluconeogenesis and glycogenolysis, making it a key reagent for studying carbohydrate metabolism.

Principle of Action: Intracellular Delivery and Bioactivation

The primary utility of this compound lies in its function as a cell-permeable prodrug. The acetyl groups increase its hydrophobicity, allowing it to passively diffuse across the lipid bilayer of the cell membrane.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADM_P 1,5-Anhydro-D-mannitol Peracetate Esterases Cellular Esterases ADM_P->Esterases Passive Diffusion mem ADM 1,5-Anhydro-D-mannitol Esterases->ADM Deacetylation G cluster_pathway Inhibition of Gluconeogenesis by 1,5-Anhydro-D-mannitol Metabolites ADM 1,5-Anhydro-D-mannitol ADM_1P 1,5-Anhydro-D-mannitol-1-P ADM->ADM_1P Hexokinase/ Fructokinase ADM_16BP 1,5-Anhydro-D-mannitol-1,6-BP ADM_1P->ADM_16BP Phosphofructokinase GP Glycogen Phosphorylase ADM_1P->GP Inhibits PGM Phosphoglucomutase ADM_1P->PGM Inhibits FBPase Fructose-1,6-bisphosphatase ADM_16BP->FBPase Inhibits PK Pyruvate Kinase ADM_16BP->PK Activates Gluconeogenesis Gluconeogenesis Glycolysis Glycolysis G cluster_workflow High-Throughput Chronological Lifespan Screening Workflow Start Yeast Inoculum in 96-well Plate Treatment Add Serial Dilutions of This compound Start->Treatment Incubation Incubate at 30°C Treatment->Incubation Timepoints Collect Aliquots at Defined Timepoints Incubation->Timepoints Staining Propidium Iodide Staining Timepoints->Staining Measurement Measure Fluorescence and OD600 Staining->Measurement Analysis Calculate Percent Viability Measurement->Analysis Result Identify Compounds that Extend Lifespan Analysis->Result

Anhydro Sugar Chemistry: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reactivity, and therapeutic potential of anhydro sugars, providing researchers, scientists, and drug development professionals with a foundational understanding of this critical class of carbohydrates.

Anhydro sugars, intramolecular ethers of monosaccharides, represent a cornerstone of modern carbohydrate chemistry. Their unique conformational rigidity and inherent reactivity make them invaluable building blocks for the synthesis of complex oligosaccharides, glycoconjugates, and a diverse array of biologically active molecules. This technical guide provides a comprehensive literature review of anhydro sugar chemistry, with a focus on their synthesis, chemical transformations, and applications in drug discovery and development. Detailed experimental protocols for key reactions, quantitative data summaries, and visualizations of relevant biological pathways are presented to serve as a practical resource for researchers in the field.

Core Concepts in Anhydro Sugar Chemistry

Anhydro sugars are formed by the intramolecular elimination of a molecule of water between two hydroxyl groups of a single sugar unit. This process results in the formation of an additional ether linkage, creating a bicyclic or polycyclic system. The position of this anhydro bridge significantly influences the molecule's stability, conformation, and chemical reactivity. The most extensively studied and utilized anhydro sugars are the 1,6-anhydrohexopyranoses, such as levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose), and the 1,2-anhydro sugars, including the synthetically versatile Brigl's anhydride (B1165640) (1,2-anhydro-3,4,6-tri-O-acetyl-α-D-glucopyranose).

The constrained nature of the anhydro bridge locks the pyranose ring in a fixed conformation, which can pre-organize substituent groups and influence the stereochemical outcome of subsequent reactions. This conformational rigidity is a key feature that chemists exploit for the stereoselective synthesis of glycosides and other complex carbohydrate structures.

Synthesis of Key Anhydro Sugars

The preparation of anhydro sugars can be broadly categorized into two main approaches: the pyrolysis of polysaccharides and chemical synthesis from monosaccharide precursors.

Synthesis of Levoglucosan (1,6-Anhydro-β-D-glucopyranose) via Pyrolysis

Levoglucosan is a naturally occurring anhydro sugar that is the primary product of the pyrolysis of cellulose (B213188) and other β-1,4-glucans.[1] This thermal decomposition pathway provides a direct and scalable route to this valuable chiral building block.

Experimental Protocol: Synthesis of Levoglucosan from Cellulose by Catalytic Pyrolysis [2]

This protocol describes a method for the preparation of levoglucosan from cellulose using a copper powder catalyst.

  • Materials: Microcrystalline cellulose (average particle size 0.05 mm), copper powder (particle size 0.5 mm).

  • Procedure:

    • Mechanically mix microcrystalline cellulose and copper powder in a mass ratio of 1:2.

    • Place the mixture in a pyrolysis reactor.

    • Under an inert atmosphere (e.g., nitrogen or argon), rapidly heat the mixture to 400 °C and maintain this temperature for 10 seconds.

    • Collect the pyrolysis gas that is evolved and condense it to obtain a liquid product rich in levoglucosan.

    • The solid residue, containing the copper catalyst, can be recovered by incineration for reuse.

  • Yield: This method has been reported to produce a liquid product with a yield of 80%, containing levoglucosan at a concentration that corresponds to a 56% yield based on the initial cellulose.[2]

ParameterValueReference
Starting MaterialMicrocrystalline Cellulose[2]
CatalystCopper Powder[2]
Cellulose:Catalyst Ratio1:2 (w/w)[2]
Pyrolysis Temperature400 °C[2]
Reaction Time10 seconds[2]
Liquid Product Yield80%[2]
Levoglucosan Yield56%[2]

Table 1. Quantitative data for the synthesis of levoglucosan via catalytic pyrolysis of cellulose.

Synthesis of 1,2-Anhydro Sugars

1,2-Anhydro sugars are highly reactive intermediates that are particularly useful as glycosyl donors.[3] A common and efficient method for their synthesis is the epoxidation of glycals (cyclic enol ethers of sugars).

Experimental Protocol: Epoxidation of Glycals with Dimethyldioxirane (DMDO) [4]

This protocol details the in situ generation of DMDO and its use for the epoxidation of a protected D-glucal.

  • Materials: 3,4,6-Tri-O-benzyl-D-glucal, dichloromethane (B109758) (CH₂Cl₂), acetone (B3395972), saturated aqueous sodium bicarbonate (NaHCO₃), Oxone® (2KHSO₅·KHSO₄·K₂SO₄).

  • Procedure:

    • To a vigorously stirred, ice-cooled (0 °C) biphasic solution of 3,4,6-tri-O-benzyl-D-glucal (3.00 g, 7.21 mmol) in CH₂Cl₂ (30 mL), acetone (3 mL), and saturated aqueous NaHCO₃ (50 mL), add a solution of Oxone® (8.87 g, 14.42 mmol) in water (35 mL) dropwise over 15 minutes.

    • Continue vigorous stirring at 0 °C for 30 minutes, and then at room temperature for an additional 6 hours.

    • Separate the organic phase and extract the aqueous phase with CH₂Cl₂ (3 x 30 mL).

    • Combine the organic phases, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the 1,2-anhydrosugar.

  • Yield: This procedure is reported to yield the corresponding 1,2-anhydrosugar in 99% yield with 100% selectivity for the α-anomer.[4]

Starting GlycalProductYieldSelectivity (gluco:manno)Reference
3,4,6-Tri-O-benzyl-D-glucal1,2-Anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose99%100% gluco[4]
3,4,6-Tri-O-benzyl-D-galactal1,2-Anhydro-3,4,6-tri-O-benzyl-α-D-galactopyranose99%100% galacto[4]
3,4,6-Tri-O-acetyl-D-glucal1,2-Anhydro-3,4,6-tri-O-acetyl-α-D-glucopyranose and 1,2-Anhydro-3,4,6-tri-O-acetyl-α-D-mannopyranose87%7:1[4]

Table 2. Yields and selectivity for the epoxidation of various glycals with in situ generated DMDO.

Experimental Protocol: Synthesis of Brigl's Anhydride (1,2-Anhydro-3,4,6-tri-O-acetyl-α-D-glucopyranose)

  • Materials: α-Acetobromoglucose, silver oxide (Ag₂O) or a non-nucleophilic organic base, dry diethyl ether or dichloromethane.

  • Procedure (Conceptual):

    • Dissolve α-acetobromoglucose in a dry, aprotic solvent such as diethyl ether under an inert atmosphere.

    • Add a suspension of freshly prepared silver oxide or a suitable non-nucleophilic base to the solution.

    • Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.

    • Filter the reaction mixture to remove the silver salts or the protonated base.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude Brigl's anhydride, which can be further purified by crystallization or chromatography.

Chemical Reactivity and Transformations

The reactivity of anhydro sugars is largely dictated by the strain of the anhydro ring system. The three-membered oxirane ring of 1,2-anhydro sugars makes them highly susceptible to nucleophilic attack at the anomeric carbon, leading to ring-opening and the formation of glycosides with a free hydroxyl group at C-2.[3] In contrast, the 1,6-anhydro bridge in levoglucosan is more stable but can be cleaved under acidic conditions to generate glucose.[1]

Ring-Opening Reactions of 1,2-Anhydro Sugars

The acid-catalyzed ring-opening of 1,2-anhydro sugars with various nucleophiles is a cornerstone of glycosylation chemistry. This reaction proceeds with inversion of configuration at the anomeric center, providing a reliable method for the synthesis of β-glycosides.

ring_opening Anhydro_Sugar 1,2-Anhydro Sugar Intermediate Oxocarbenium Ion-like Transition State Anhydro_Sugar->Intermediate Protonation Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Nucleophilic Attack Acid_Catalyst Acid Catalyst (H+) Product β-Glycoside Intermediate->Product Byproduct H₂O (from C2-OH)

Caption: Acid-catalyzed ring-opening of a 1,2-anhydro sugar.

Hydrolysis of Levoglucosan

The 1,6-anhydro linkage of levoglucosan can be hydrolyzed under acidic conditions to yield glucose. This reaction is of significant interest for the conversion of biomass-derived levoglucosan into fermentable sugars for biofuel production. The kinetics of this hydrolysis have been studied, with the reaction typically following first-order kinetics with respect to levoglucosan.[1]

CatalystTemperature Range (°C)Activation Energy (kJ/mol)Reference
Sulfuric Acid80 - 200123.4[1]
Acetic Acid80 - 200120.9[1]
Sulfuric Acid50 - 130114[5]

Table 3. Kinetic data for the acid-catalyzed hydrolysis of levoglucosan.

Applications in Drug Development

The unique structural features and reactivity of anhydro sugars make them attractive scaffolds and intermediates in drug discovery and development.

Anhydro Sugars as Glycosidase Inhibitors

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds and are involved in a wide range of biological processes. The inhibition of specific glycosidases is a therapeutic strategy for several diseases, including diabetes, viral infections, and lysosomal storage disorders. Anhydro sugar derivatives, due to their structural similarity to the natural substrates of these enzymes, can act as potent and selective glycosidase inhibitors. For instance, 3,6-anhydro-1-(aryl or alkylamino)-1-deoxy-D-sorbitol derivatives have been shown to inhibit β-N-acetylglucosaminidase.[6]

Compound ClassTarget EnzymeInhibitionReference
3,6-Anhydro-1-(aryl/alkylamino)-1-deoxy-D-sorbitol derivativesβ-N-acetylglucosaminidase82% at 1mM[6]
Kojibiose-type pseudo-disaccharidesα-glucosidase (baker's yeast)Strong inhibition[7]

Table 4. Examples of glycosidase inhibition by anhydro sugar derivatives.

Anhydro Sugars in Modulating Inflammatory Signaling

Recent studies have highlighted the potential of anhydro sugar derivatives to modulate inflammatory signaling pathways. Specifically, derivatives of 1,5-anhydro-D-fructose (1,5-AF) have been shown to inhibit the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response and is implicated in a variety of inflammatory diseases.

The NLRP3 inflammasome is activated by a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2). The priming signal, often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB signaling pathway. The activation signal, which can be triggered by a variety of stimuli including ATP, leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly results in the autocatalytic cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-IL-1β into its mature, pro-inflammatory form, IL-1β.

NLRP3_pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_inflammasome Inflammasome Assembly & Function LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB NLRP3_proIL1B_upregulation Upregulation of NLRP3 & pro-IL-1β NFkB->NLRP3_proIL1B_upregulation pro_IL1B pro-IL-1β NLRP3_proIL1B_upregulation->pro_IL1B ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux NLRP3_activation NLRP3 Activation K_efflux->NLRP3_activation NLRP3 NLRP3 NLRP3_activation->NLRP3 ASC ASC NLRP3->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 caspase1 Caspase-1 pro_caspase1->caspase1 autocleavage IL1B IL-1β (pro-inflammatory) caspase1->IL1B cleavage inhibitor 1,5-AF Derivatives inhibitor->NLRP3_activation Inhibition

Caption: The NLRP3 inflammasome signaling pathway and its inhibition.

Conclusion

Anhydro sugar chemistry continues to be a vibrant and enabling field of research. The ability to synthesize and manipulate these conformationally restricted carbohydrate derivatives provides chemists with powerful tools for the construction of complex molecular architectures. From their origins as products of biomass pyrolysis to their modern applications as sophisticated glycosyl donors and therapeutic agents, anhydro sugars have proven to be indispensable. The detailed protocols and compiled data within this guide are intended to facilitate further research and development in this exciting area, with the ultimate goal of advancing our understanding of carbohydrate chemistry and harnessing its potential for the benefit of human health.

References

Potential Medical Applications of 1,5-Anhydro-D-fructose Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydro-D-fructose (1,5-AF) is a naturally occurring monosaccharide found in various organisms, including fungi and red algae.[1] It is produced from the degradation of starch and glycogen (B147801) by the enzyme α-1,4-glucan lyase.[1] In vivo, 1,5-AF is metabolized into several derivatives, such as 1,5-anhydro-D-glucitol (AG), ascopyrone P (APP), and microthecin (B1251313), through the anhydrofructose pathway.[1] The unique chemical structure of 1,5-AF and its derivatives has garnered significant interest in the scientific community, leading to the exploration of their potential medical applications. This technical guide provides a comprehensive overview of the current research on 1,5-AF derivatives, focusing on their therapeutic potential in oncology, inflammatory diseases, neurodegenerative disorders, and infectious diseases. The guide includes a summary of quantitative data, detailed experimental protocols for key studies, and visualizations of relevant biological pathways and experimental workflows.

Biosynthesis and Chemical Synthesis of 1,5-Anhydro-D-fructose and Its Derivatives

1,5-AF can be produced on a large scale through enzymatic degradation of starch using α-1,4-glucan lyase.[1] The genes for the enzymes involved in the anhydrofructose pathway have been cloned, enabling the production of 1,5-AF and its derivatives in cell-free reactor systems.[1]

Chemically, 1,5-AF can be synthesized from D-fructose. One efficient method involves the regiospecific 1,5-anhydro ring formation of 2,3-O-isopropylidene-1-O-methyl(tolyl)sulfonyl-D-fructopyranose, followed by deprotection. Derivatives of 1,5-AF, such as ascopyrone P (APP), can be prepared by autoclaving 1,5-AF or through chemical synthesis.[1] Stereoselective reduction of 1,5-AF can yield 1,5-anhydro-D-glucitol (AG) and its stereoisomer 1,5-anhydro-D-mannitol.[1]

Potential Medical Applications

Anticancer Activity

The derivative ascopyrone P (APP) has demonstrated notable anticancer properties. In vivo studies have shown that APP can increase the lifespan of mice with cancer by interfering with tumor growth and metastasis through its cytotoxic effects on rapidly dividing cells.

Quantitative Data: Anticancer Activity of Pyranone Derivatives

CompoundCancer Cell LineIC50 (µM)
5-hydroxy-2-iodomethyl-4-pyranoneL1210 (murine leukemia)3.15
6-bromo-2-bromomethyl-5-hydroxy-4-pyranoneL1210 (murine leukemia)3.40
6-bromo-5-hydroxy-2-hydroxymethyl-4-pyranoneL1210 (murine leukemia)3.75
2-bromomethyl-5-hydroxy-4-pyranoneL1210 (murine leukemia)4.30
5-benzyloxy-2-chloromethyl-4-pyranoneL1210 (murine leukemia)5
6-bromo-2-chloromethyl-4-pyranoneL1210 (murine leukemia)13.50
6-chloro-2-chloromethyl-5-hydroxy-4-pyranoneL1210 (murine leukemia)18
2-chloromethyl-5-hydroxy-4-pyranoneL1210 (murine leukemia)20

Experimental Protocol: In Vivo Anticancer Efficacy Study in a Mouse Xenograft Model

This protocol is a general representation of how the in vivo anticancer activity of a 1,5-AF derivative like Ascopyrone P could be evaluated.

  • Cell Culture: Human cancer cells (e.g., a breast cancer cell line like MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS). A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Treatment: Once tumors reach a certain volume (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The test compound (e.g., Ascopyrone P) is administered via a specific route (e.g., intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised and weighed.

  • Toxicity Assessment: The body weight of the mice is monitored as an indicator of systemic toxicity.

Anti-inflammatory Activity

1,5-AF and its derivatives have shown promising anti-inflammatory effects. They have been found to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.

Quantitative Data: NLRP3 Inflammasome Inhibition

CompoundAssay SystemIC50
Fluorinated 1,5-AF derivativeMouse bone marrow-derived macrophages and human THP-1 cells0.8 ± 0.5 µM

Experimental Protocol: NLRP3 Inflammasome Inhibition Assay

This protocol outlines the key steps to assess the inhibitory activity of 1,5-AF derivatives on the NLRP3 inflammasome.

  • Cell Culture: Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytic cells are cultured in appropriate media. THP-1 cells are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specific duration (e.g., 4 hours) to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of the 1,5-AF derivative for a set time (e.g., 1 hour).

  • Activation (Signal 2): The NLRP3 inflammasome is activated with a second stimulus, such as ATP (e.g., 5 mM) or nigericin (B1684572) (e.g., 10 µM), for a defined period (e.g., 1 hour).

  • Measurement of IL-1β Secretion: The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Cell Viability Assay: A cell viability assay (e.g., MTT or LDH assay) is performed to ensure that the observed reduction in IL-1β is not due to cytotoxicity of the compound.

  • Data Analysis: The IC50 value is calculated from the dose-response curve of IL-1β inhibition.

NLRP3_Inflammasome_Inhibition_Workflow start Start cell_culture Culture and differentiate macrophages (e.g., THP-1) start->cell_culture priming Prime with LPS (Signal 1) to induce pro-IL-1β and NLRP3 cell_culture->priming inhibitor Treat with 1,5-AF derivative priming->inhibitor activation Activate with ATP/Nigericin (Signal 2) to assemble NLRP3 inflammasome inhibitor->activation measurement Measure secreted IL-1β (ELISA) activation->measurement viability Assess cell viability (MTT/LDH assay) activation->viability analysis Calculate IC50 measurement->analysis viability->analysis end End analysis->end

Caption: Workflow for NLRP3 Inflammasome Inhibition Assay.

Neuroprotective Effects

1,5-AF has demonstrated neuroprotective properties in various models of neurological damage. It is believed to exert its effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which in turn upregulates peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and brain-derived neurotrophic factor (BDNF).

Experimental Protocol: Rotenone-Induced Neurotoxicity Model in PC12 Cells

This protocol describes an in vitro model to study the neuroprotective effects of 1,5-AF against Parkinson's disease-like pathology.

  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in a suitable medium.

  • Neuronal Differentiation: Cells are treated with nerve growth factor (NGF) to induce a neuronal phenotype.

  • Treatment: Differentiated PC12 cells are pre-treated with 1,5-AF at various concentrations for a specific duration.

  • Induction of Neurotoxicity: Cells are then exposed to rotenone, a mitochondrial complex I inhibitor, to induce neuronal damage.

  • Assessment of Cell Viability: Cell viability is measured using methods like the MTT assay.

  • Morphological Analysis: Changes in neuronal morphology, such as neurite length, are observed and quantified using microscopy.

  • Western Blot Analysis: The expression levels of key proteins in the AMPK/PGC-1α/BDNF pathway (e.g., phosphorylated AMPK, PGC-1α, BDNF) are analyzed by Western blotting to elucidate the mechanism of action.

AMPK_PGC1a_BDNF_Pathway AF 1,5-Anhydro-D-fructose (1,5-AF) AMPK AMPK AF->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation PGC1a PGC-1α pAMPK->PGC1a Activates pPGC1a p-PGC-1α (Active) PGC1a->pPGC1a Phosphorylation/ Deacetylation BDNF BDNF Expression pPGC1a->BDNF Upregulates Neuroprotection Neuroprotection (Increased neuronal survival, reduced infarct volume, improved cognitive function) BDNF->Neuroprotection

Caption: 1,5-AF Activated Neuroprotective Signaling Pathway.

Antimicrobial Activity

Certain derivatives of 1,5-AF have shown antimicrobial properties. For instance, microthecin has been reported to inhibit the growth of the human pathogen Pseudomonas aeruginosa, particularly under anaerobic conditions.[2] 1,5-AF itself has been shown to act as an anticariogenic agent by inhibiting the growth of Streptococcus mutans and preventing the formation of plaque-forming polysaccharides.[1]

Quantitative Data: Antimicrobial Activity

Conclusion

1,5-Anhydro-D-fructose and its derivatives represent a promising class of compounds with a wide range of potential medical applications. Their demonstrated anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities warrant further investigation. The ability to produce these compounds on a large scale through both biosynthetic and chemical methods enhances their potential for drug development. Future research should focus on elucidating the detailed mechanisms of action, optimizing the structures for improved efficacy and safety, and conducting comprehensive preclinical and clinical studies to translate these promising findings into novel therapeutic agents. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this exciting class of molecules.

References

Methodological & Application

Application Note: A Detailed Protocol for the Peracetylation of 1,5-Anhydro-D-mannitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive experimental protocol for the peracetylation of 1,5-Anhydro-D-mannitol to synthesize its tetra-O-acetylated derivative, 2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-mannitol. This procedure is a fundamental transformation in carbohydrate chemistry, often employed to protect hydroxyl groups, modify solubility, and prepare intermediates for the synthesis of more complex molecules. The protocol details the necessary reagents, reaction conditions, and purification methods. Additionally, a summary of the physicochemical and spectroscopic data for the product is presented in a structured table. A graphical representation of the experimental workflow is also provided to ensure clarity and reproducibility.

Introduction

1,5-Anhydro-D-mannitol is a naturally occurring polyol with a stable pyranose ring structure. The chemical modification of its hydroxyl groups is a common strategy in medicinal chemistry and drug development to alter its biological activity and pharmacokinetic properties. Peracetylation, the process of acetylating all hydroxyl groups, is a robust and high-yielding reaction that utilizes acetic anhydride (B1165640), typically in the presence of a base catalyst like pyridine (B92270). The resulting product, 2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-mannitol, is a versatile intermediate for further chemical transformations. This document outlines a standardized procedure for this synthesis.

Data Presentation

A summary of the key quantitative data for the starting material and the final product is provided in the table below for easy reference.

Property1,5-Anhydro-D-mannitol (Starting Material)2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-mannitol (Product)
Molecular Formula C₆H₁₂O₅C₁₄H₂₀O₉
Molecular Weight 164.16 g/mol 332.31 g/mol [1]
Appearance White crystalline solidWhite solid
Melting Point 155-158 °C104-105 °C[2]
Solubility WaterDichloromethane, Ethyl Acetate[2]
Theoretical Yield Not ApplicableQuantitative (approaching 100%)[1]
¹H NMR (CDCl₃, δ) Not Applicable~5.2-3.8 (ring protons), ~2.1-2.0 (acetyl CH₃) ppm
¹³C NMR (CDCl₃, δ) Not Applicable~170 (C=O), ~70-60 (ring carbons), ~21 (acetyl CH₃) ppm
IR (KBr, cm⁻¹) ~3400 (O-H stretch)~1740 (C=O stretch), ~1230 (C-O stretch) cm⁻¹

Experimental Protocol

This protocol is adapted from standard procedures for the peracetylation of carbohydrates.

Materials:

  • 1,5-Anhydro-D-mannitol

  • Acetic Anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

  • Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-Anhydro-D-mannitol (1.0 eq) in anhydrous pyridine (10-15 mL per gram of starting material).

  • Acetylation: Cool the solution to 0 °C in an ice bath. To this stirring solution, add acetic anhydride (5.0 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Quenching: After the reaction is complete, cool the flask in an ice bath and slowly add methanol (B129727) (5-10 mL) to quench the excess acetic anhydride.

  • Work-up:

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-mannitol.

  • Characterization: Confirm the identity and purity of the product by spectroscopic methods (NMR, IR) and measure the melting point.

Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol for the peracetylation of 1,5-Anhydro-D-mannitol.

Peracetylation_Workflow Start 1,5-Anhydro-D-mannitol Reaction Acetylation Reaction (0°C to RT, 12-16h) Start->Reaction Reagents Acetic Anhydride Pyridine Reagents->Reaction Quench Quenching (Methanol) Reaction->Quench Workup Aqueous Work-up (Extraction & Washes) Quench->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product 2,3,4,6-Tetra-O-acetyl- 1,5-anhydro-D-mannitol Purification->Product Characterization Characterization (NMR, IR, MP) Product->Characterization

Caption: Experimental workflow for the synthesis of 2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-mannitol.

Conclusion

This application note provides a reliable and detailed protocol for the peracetylation of 1,5-Anhydro-D-mannitol. The straightforward procedure, coupled with the comprehensive data summary and workflow visualization, should enable researchers to successfully synthesize and characterize the desired product for their research and development needs.

References

Application Notes and Protocols: The Strategic Use of 1,5-Anhydro-D-mannitol Peracetate in Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1,5-Anhydro-D-mannitol peracetate (or more accurately, 1,5-anhydro-D-mannitol tetraacetate) serves as a key protected intermediate in the synthesis of complex glycosides. While not typically used directly in the coupling reaction, its peracetylated form offers several advantages in a multi-step glycosylation strategy. The acetyl groups act as robust protecting groups for the hydroxyl moieties of the 1,5-anhydro-D-mannitol core, preventing unwanted side reactions. This allows for the selective deprotection of a single hydroxyl group, most commonly the primary C6-hydroxyl, to generate a nucleophilic glycosyl acceptor.

This targeted approach is fundamental in carbohydrate chemistry for the regioselective formation of glycosidic bonds. The acetyl groups are considered "disarming" as they reduce the nucleophilicity of the hydroxyl groups, thus requiring a distinct deprotection step to activate the desired acceptor site. Following the selective deacetylation, the resulting partially protected 1,5-anhydro-D-mannitol can be coupled with a variety of activated glycosyl donors (e.g., glycosyl halides, trichloroacetimidates, or thioglycosides) to afford the desired glycoside. This methodology is integral to the synthesis of glycoconjugates, oligosaccharides, and other carbohydrate-based molecules of interest in drug development and glycobiology. The final deprotection of the remaining acetyl groups yields the target glycoside.

General Workflow

The overall strategy for utilizing this compound in a glycosylation reaction is a three-stage process:

Glycosylation Workflow cluster_0 Starting Material cluster_1 Protected Intermediate cluster_2 Glycosyl Acceptor cluster_3 Protected Glycoside cluster_4 Final Product A 1. Acetylation PI 1,5-Anhydro-D-mannitol Peracetate A->PI B 2. Selective Deprotection GA Partially Deprotected Intermediate B->GA C 3. Glycosylation PG Protected Target Glycoside C->PG D 4. Global Deprotection FP Target Glycoside D->FP SM 1,5-Anhydro-D-mannitol SM->A PI->B GA->C PG->D

Caption: General workflow for glycosylation using this compound.

Experimental Protocols

The following protocols are representative methods for the synthesis and use of this compound as a glycosyl acceptor precursor.

Protocol 1: Synthesis of this compound

This protocol describes the complete acetylation of 1,5-anhydro-D-mannitol.

Materials:

Procedure:

  • Dissolve 1,5-anhydro-D-mannitol (1.0 eq) in anhydrous pyridine (10 mL per gram of starting material) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (5.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding ice-cold water.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with 1 M HCl (to remove pyridine), followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.

Protocol 2: Selective C6-Deacetylation to Prepare the Glycosyl Acceptor

This protocol outlines a method for the selective removal of the primary acetyl group at the C6 position.

Materials:

  • This compound

  • Hydrazine (B178648) acetate (B1210297)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add hydrazine acetate (1.2 eq) to the solution.

  • Stir the reaction at room temperature for 1-3 hours, monitoring carefully by TLC for the appearance of the mono-deacetylated product and disappearance of the starting material.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution (3 x 20 mL) and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to isolate the C6-hydroxy-2,3,4-tri-O-acetyl-1,5-anhydro-D-mannitol.

Protocol 3: Glycosylation with a Glycosyl Donor

This protocol details the coupling of the prepared glycosyl acceptor with a generic glycosyl bromide donor.

Materials:

  • C6-hydroxy-2,3,4-tri-O-acetyl-1,5-anhydro-D-mannitol (glycosyl acceptor)

  • Per-O-acetylated-α-D-glucopyranosyl bromide (glycosyl donor, example)

  • Silver trifluoromethanesulfonate (B1224126) (AgOTf) or other suitable promoter

  • Dichloromethane (DCM, anhydrous)

  • Activated molecular sieves (4 Å)

  • Round-bottom flask, nitrogen atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the glycosyl acceptor (1.2 eq), the glycosyl donor (1.0 eq), and activated 4 Å molecular sieves in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to -40 °C (or the optimal temperature for the specific promoter).

  • Add the promoter (e.g., AgOTf, 1.5 eq) to the mixture.

  • Allow the reaction to proceed, monitoring by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding triethylamine.

  • Filter the mixture through a pad of Celite, washing with DCM.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the protected glycoside.

Data Presentation

Table 1: Reaction Components and Expected Products

StageKey ReactantsKey ReagentsExpected Product
Acetylation 1,5-Anhydro-D-mannitolAcetic anhydride, Pyridine1,5-Anhydro-2,3,4,6-tetra-O-acetyl-D-mannitol
Selective Deacetylation This compoundHydrazine acetate1,5-Anhydro-2,3,4-tri-O-acetyl-D-mannitol
Glycosylation Selectively deprotected acceptor, Glycosyl donor (e.g., Acetobromoglucose)Promoter (e.g., AgOTf)Protected disaccharide
Global Deprotection Protected disaccharideSodium methoxide (B1231860) in methanolFinal deprotected disaccharide

Visualization of Reaction Scheme

Glycosylation_Reaction cluster_start Starting Material cluster_peracetylated Peracetylated Intermediate cluster_product Protected Glycoside start 1,5-Anhydro-D-mannitol peracetylated 1,5-Anhydro-D-mannitol Peracetate start->peracetylated Ac₂O, Pyridine acceptor C6-OH Acceptor peracetylated->acceptor Hydrazine Acetate product Protected Target Glycoside acceptor->product AgOTf, DCM donor Activated Glycosyl Donor (e.g., R-Br) donor->product

Caption: Chemical reaction pathway for glycosylation.

1,5-Anhydro-D-mannitol Peracetate: A Versatile Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical research and drug development, the demand for enantiomerically pure compounds is ever-increasing. Chiral building blocks serve as fundamental starting materials for the stereoselective synthesis of complex molecular architectures. Among these, carbohydrate-derived synthons are particularly valuable due to their inherent chirality, conformational rigidity, and multiple functional groups. This application note details the utility of 1,5-Anhydro-D-mannitol peracetate (2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-mannitol) as a versatile chiral building block. Its well-defined stereochemistry, derived from D-mannitol, provides a robust scaffold for the introduction of new stereocenters with high levels of control. This document provides detailed protocols for its synthesis and potential applications in stereoselective reactions, alongside relevant physicochemical and spectroscopic data.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound and its parent compound, 1,5-Anhydro-D-mannitol, is crucial for its application in synthesis.

Property1,5-Anhydro-D-mannitolThis compound
Molecular Formula C₆H₁₂O₅C₁₄H₂₀O₉
Molecular Weight 164.16 g/mol [1]332.31 g/mol [2]
CAS Number 492-93-3[1]13121-61-4[2]
Appearance White solidCrystalline solid
IUPAC Name (2R,3S,4R,5R)-2-(hydroxymethyl)oxane-3,4,5-triol[1](2R,3S,4R,5R)-2-(acetoxymethyl)oxane-3,4,5-triyl triacetate

Table 1: Physicochemical Properties.

Data Type1,5-Anhydro-D-mannitol (in D₂O)This compound (in CDCl₃) - Predicted
¹H NMR Chemical shifts (δ) for the non-anomeric protons typically range from 3.0 to 4.0 ppm.δ ≈ 5.0-5.5 ppm (ring protons attached to acetate (B1210297) groups), δ ≈ 4.0-4.5 ppm (CH₂OAc), δ ≈ 2.0-2.2 ppm (acetyl CH₃ protons).
¹³C NMR C1: ~65.9 ppm, C2: ~73.5 ppm, C3: ~71.9 ppm, C4: ~71.9 ppm, C5: ~73.5 ppm, C6: ~65.9 ppm.[3]δ ≈ 169-171 ppm (C=O of acetates), δ ≈ 68-75 ppm (ring carbons), δ ≈ 62 ppm (CH₂OAc), δ ≈ 20-21 ppm (acetyl CH₃ carbons).
IR (KBr) Broad ν(OH) ~3400 cm⁻¹, ν(C-H) ~2900 cm⁻¹, ν(C-O) ~1100 cm⁻¹.ν(C=O) ~1740-1750 cm⁻¹, ν(C-H) ~2950 cm⁻¹, ν(C-O) ~1230 cm⁻¹ (ester C-O stretch).
Mass Spec (ESI-MS) m/z = 165.07 [M+H]⁺, 187.05 [M+Na]⁺.m/z = 333.11 [M+H]⁺, 355.09 [M+Na]⁺.

Table 2: Spectroscopic Data. Note: Predicted data for the peracetate is based on typical values for acetylated carbohydrates.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from its commercially available precursor, 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide, via reductive debromination.[2]

Materials:

  • 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide

  • Tri-n-butyltin hydride (Bu₃SnH)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Anhydrous benzene

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide (1.0 equiv) in anhydrous benzene.

  • Add tri-n-butyltin hydride (1.2 equiv) to the solution.

  • Add a catalytic amount of AIBN (0.1 equiv).

  • Heat the reaction mixture to reflux (approximately 80 °C) for 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a white crystalline solid.

Expected Yield: ~85-95%

G cluster_reactants Reactants cluster_conditions Conditions A 2,3,4,6-Tetra-O-acetyl- α-D-mannopyranosyl bromide P 1,5-Anhydro-D-mannitol Peracetate A->P Reductive Debromination B Bu₃SnH B->P C AIBN (cat.) C->P D Benzene, Reflux D->P

Caption: Synthesis of this compound.

Protocol 2: Application in Asymmetric Aldol (B89426) Addition (Hypothetical)

This protocol outlines a hypothetical application of a D-mannitol-derived chiral auxiliary, which could be synthesized from 1,5-Anhydro-D-mannitol, in a diastereoselective aldol reaction. This is based on the successful use of other D-mannitol-derived oxazolidinones as chiral auxiliaries.

Step 2a: Synthesis of a Mannitol-Derived Chiral Auxiliary (Conceptual)

A potential synthetic route could involve the conversion of 1,5-Anhydro-D-mannitol to a chiral oxazolidinone, a class of auxiliaries known for high diastereoselectivity in aldol reactions.

Step 2b: Diastereoselective Aldol Reaction

Materials:

Procedure:

  • Dissolve the N-propionyl chiral auxiliary (1.0 equiv) in anhydrous DCM and cool to -78 °C under an inert atmosphere.

  • Add TiCl₄ (1.1 equiv) dropwise, followed by the slow addition of DIPEA (1.2 equiv).

  • Stir the mixture at -78 °C for 30 minutes to form the titanium enolate.

  • Add benzaldehyde (1.0 equiv) dropwise and continue stirring at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to obtain the aldol adduct.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Expected Outcome: High diastereoselectivity in favor of the syn or anti aldol product, depending on the specific structure of the auxiliary and reaction conditions.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions A N-Propionyl Chiral Auxiliary (from 1,5-Anhydro-D-mannitol) E Diastereoselective Aldol Adduct A->E Enolate Formation B Benzaldehyde B->E Nucleophilic Attack C 1. TiCl₄, DIPEA, DCM, -78 °C C->E D 2. Quench with NH₄Cl(aq) D->E F Chiral Auxiliary (recoverable) E->F Hydrolysis

Caption: Asymmetric Aldol Reaction Workflow.

Potential Applications and Logical Relationships

This compound serves as a protected, stable form of the chiral polyol. Its utility as a chiral building block can be envisioned in several ways:

  • Chiral Ligand Synthesis: The dianhydro derivative of D-mannitol, isomannide, is a well-established precursor for chiral diphosphine ligands. Similarly, 1,5-Anhydro-D-mannitol can be selectively functionalized at its hydroxyl groups (after deacetylation of the peracetate) to synthesize novel chiral ligands for asymmetric catalysis.

  • Chiral Auxiliary: As outlined in Protocol 2, derivatives of 1,5-Anhydro-D-mannitol can be converted into chiral auxiliaries to control the stereochemical outcome of reactions such as alkylations, aldol additions, and Diels-Alder reactions.

  • Glycosylation Acceptor: Following selective deacetylation, the free hydroxyl groups of 1,5-Anhydro-D-mannitol derivatives can act as nucleophiles in glycosylation reactions, leading to the formation of novel oligosaccharides and glycoconjugates.

  • Template for Stereoselective Reactions: The rigid chair conformation of the pyranose ring and the well-defined stereochemistry of the substituents can be used to direct the approach of reagents to a prochiral center attached to the scaffold, thereby inducing asymmetry.

G cluster_intermediates Chiral Intermediates cluster_applications Applications in Asymmetric Synthesis A 1,5-Anhydro-D-mannitol Peracetate B Selectively Deprotected 1,5-Anhydro-D-mannitol A->B Selective Deacetylation C Functionalized Derivatives (e.g., Oxazolidinones) B->C D Phosphine Derivatives B->D E Glycosylation Acceptor B->E F Chiral Auxiliary C->F G Chiral Ligand D->G

Caption: Applications of this compound.

Conclusion

This compound is a readily accessible and highly functionalized chiral building block with significant potential in asymmetric synthesis. While direct applications in the literature are not extensively detailed, its relationship to other well-utilized mannitol (B672) derivatives suggests its utility as a precursor for chiral auxiliaries, ligands, and complex stereoselective transformations. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the full potential of this versatile chiral synthon.

References

Application Notes and Protocols: NMR Analysis of Partially Methylated and Acetylated 1,5-anhydro-D-mannitol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,5-anhydro-D-mannitol is a stable monosaccharide derivative that serves as a core structure in various biologically relevant molecules.[1][2] The partial methylation and acetylation of its hydroxyl groups can significantly alter its chemical and physical properties, influencing its interaction with biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the detailed structural elucidation of these derivatives.[3][4] It allows for the precise determination of the positions and extent of methylation and acetylation, which is critical for structure-activity relationship (SAR) studies in drug discovery and for the quality control of carbohydrate-based therapeutics.

These application notes provide detailed protocols for the synthesis and NMR analysis of partially modified 1,5-anhydro-D-mannitol derivatives, along with data presentation guidelines for clear interpretation.

General Principles of NMR Analysis for Modified Carbohydrates

The structural analysis of partially methylated and acetylated 1,5-anhydro-D-mannitol relies on the interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

  • ¹H NMR Spectroscopy : Proton NMR provides information on the chemical environment of each hydrogen atom.

    • Ring Protons : Typically resonate in the 3.0–5.5 ppm range.[4]

    • Methyl Protons (-OCH₃) : The protons of methyl ether groups introduce sharp singlet signals, typically in the 3.3–3.6 ppm region.

    • Acetyl Protons (-OCOCH₃) : The methyl protons of acetyl groups appear as sharp singlets in a distinct, less crowded region of the spectrum, usually around 2.0–2.2 ppm.[5][6] The integration of these signals relative to the ring protons can be used to quantify the degree of acetylation.

  • ¹³C NMR Spectroscopy : Carbon NMR offers a wider spectral dispersion, reducing signal overlap.

    • Ring Carbons : Resonate between 60–110 ppm.[4]

    • Methyl Carbons (-OCH₃) : Appear in the 50–60 ppm range.

    • Acetyl Carbons : Exhibit two distinct signals: the carbonyl carbon (C=O) around 170 ppm and the methyl carbon (-CH₃) around 20–25 ppm.[7]

    • Chemical Shift Effects : Methylation or acetylation of a hydroxyl group causes a downfield shift (deshielding) of the directly attached carbon (α-carbon) and smaller upfield or downfield shifts of the adjacent carbons (β-carbons).[5]

  • 2D NMR Spectroscopy : To resolve signal overlap and unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential.[8]

    • COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin couplings within the same spin system, helping to trace the connectivity of the mannitol (B672) ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon, enabling the assignment of carbon signals based on their known proton assignments.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the site of methylation or acetylation by correlating the methyl protons of these groups to the ring carbon they are attached to.

    • TOCSY (Total Correlation Spectroscopy) : Establishes correlations between all protons within a single spin system, which is useful for identifying all protons belonging to the mannitol ring from a single, well-resolved resonance.[6]

Experimental Protocols

This protocol is adapted from a method for generating a library of positional isomers.[9] It involves partial methylation, protection of remaining hydroxyls, separation, and a final deprotection/acetylation step.

A. Materials:

  • 1,5-anhydro-D-mannitol

  • Methyl iodide (CH₃I)

  • Silver oxide (Ag₂O) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Benzoyl chloride

  • Pyridine (B92270), anhydrous

  • Sodium methoxide (B1231860) (NaOMe) in methanol (B129727)

  • Acetic anhydride

  • Dichloromethane (DCM), methanol (MeOH), ethyl acetate (B1210297), hexanes

  • Silica gel for column chromatography

  • HPLC system with a suitable column (e.g., C18)

B. Procedure:

  • Partial Methylation:

    • Dissolve 1,5-anhydro-D-mannitol in anhydrous DMF.

    • Add a sub-stoichiometric amount of a methylating agent (e.g., methyl iodide with a base like Ag₂O or NaH) at 0 °C. The amount of agent will control the average degree of methylation.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction carefully with water or methanol.

    • Extract the products into an organic solvent and concentrate under reduced pressure. This will result in a mixture of unmethylated, mono-methylated, di-methylated, etc., isomers.

  • Benzoylation (Protection):

    • Dissolve the crude mixture from the previous step in anhydrous pyridine.

    • Cool to 0 °C and add an excess of benzoyl chloride dropwise.

    • Stir the reaction at room temperature until complete (monitor by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent (e.g., DCM). The resulting mixture contains partially methylated and fully benzoylated derivatives.

  • Isomer Separation:

    • Separate the individual isomers from the benzoylated mixture using high-performance liquid chromatography (HPLC).[9] Gradient elution with solvents like hexanes and ethyl acetate is typically effective.

  • Debenzoylation:

    • For each purified isomer, dissolve the compound in a mixture of DCM and MeOH.

    • Add a catalytic amount of sodium methoxide solution.

    • Stir at room temperature for 1-4 hours until all benzoyl groups are removed (monitor by TLC).

    • Neutralize the reaction with an acidic resin, filter, and concentrate.

  • Acetylation:

    • Dissolve the debenzoylated, partially methylated isomer in a 1:1 mixture of pyridine and acetic anhydride.

    • Stir at room temperature for 4-8 hours.

    • Remove the solvents under reduced pressure to yield the final, purified partially methylated and acetylated 1,5-anhydro-D-mannitol isomer.[9]

A. Materials:

  • Partially methylated and acetylated 1,5-anhydro-D-mannitol sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Deuterium oxide, D₂O)

  • 5 mm NMR tubes

  • High-field NMR spectrometer (e.g., 500 MHz or higher is recommended for better resolution of carbohydrate signals)[4]

B. Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified sample in 0.6–0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to assess sample purity and identify characteristic signals.

    • Acquire a 1D ¹³C NMR spectrum (e.g., using a proton-decoupled pulse program).

    • Acquire a suite of 2D spectra to facilitate full assignment:

      • ¹H-¹H COSY : To establish proton-proton connectivities.

      • ¹H-¹³C HSQC : To assign one-bond proton-carbon correlations.

      • ¹H-¹³C HMBC : To identify long-range (2-3 bond) correlations, which are essential for confirming the positions of methyl and acetyl groups.

    • Ensure acquisition parameters are optimized for carbohydrates, particularly the spectral widths and relaxation delays.

Data Presentation and Interpretation

Quantitative NMR data should be summarized in tables for straightforward comparison and analysis.

Table 1: Representative ¹H NMR Chemical Shifts (δ in ppm) and Coupling Constants (J in Hz) for Modified 1,5-anhydro-D-mannitol in CDCl₃.

Proton Unmodified Derivative* Effect of Methylation at C-2 Effect of Acetylation at C-2 Characteristic Groups
H-1a ~3.4 No significant change No significant change -OCH₃ : ~3.4 ppm (singlet)
H-1e ~4.0 No significant change No significant change -COCH₃ : ~2.1 ppm (singlet)
H-2 ~3.9 Downfield shift to ~3.6-3.8 Significant downfield shift to ~5.0
H-3 ~3.7 β-shift (minor) β-shift (minor)
H-4 ~3.6 No significant change No significant change
H-5 ~3.5 No significant change No significant change
H-6a ~3.8 No significant change No significant change
H-6b ~3.8 No significant change No significant change
J₁,₂ ~3-5 Hz May change slightly May change slightly
J₂,₃ ~9-10 Hz May change slightly May change slightly

*Fully acetylated 1,5-anhydro-D-mannitol is used as the reference for unmodified ring protons.

Table 2: Representative ¹³C NMR Chemical Shifts (δ in ppm) for Modified 1,5-anhydro-D-mannitol in CDCl₃.

Carbon Unmodified Derivative* Effect of Methylation at C-2 Effect of Acetylation at C-2 Characteristic Groups
C-1 ~69 No significant change No significant change -OCH₃ : ~58 ppm
C-2 ~70 α-shift: Downfield to ~80 α-shift: Minor downfield shift -COCH₃ (CH₃) : ~21 ppm
C-3 ~71 β-shift: Upfield/Downfield β-shift: Upfield shift -COCH₃ (C=O) : ~170 ppm
C-4 ~72 No significant change No significant change
C-5 ~75 No significant change No significant change
C-6 ~63 No significant change No significant change

*Fully acetylated 1,5-anhydro-D-mannitol is used as the reference for unmodified ring carbons.

Interpretation Notes:

  • The exact chemical shifts will vary based on the solvent and the specific pattern of substitution on the ring.

  • The key to assigning the position of modification is the HMBC experiment. A correlation between the singlet from the methyl protons (-OCH₃ or -COCH₃) and a specific ring carbon (e.g., C-2, C-3, C-4, or C-6) provides unambiguous proof of the substitution site.

Mandatory Visualizations

The following diagrams illustrate the workflows for synthesis and analysis.

start 1,5-Anhydro-D-mannitol meth Partial Methylation (e.g., CH₃I, NaH) start->meth benz Benzoylation (Protection) meth->benz hplc HPLC Separation of Isomers benz->hplc debenz Debenzoylation (Deprotection) hplc->debenz acet Acetylation debenz->acet end Partially Methylated & Acetylated Products acet->end

Caption: Synthetic workflow for producing specific isomers of partially methylated and acetylated 1,5-anhydro-D-mannitol.

cluster_exp NMR Experiments cluster_analysis Data Analysis nmr_1d 1D NMR (¹H, ¹³C) nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d proc Data Processing & Peak Picking nmr_2d->proc assign Signal Assignment (Tables) proc->assign elucid Structural Elucidation (Confirmation of Isomer) assign->elucid start Purified Sample (in Deuterated Solvent) start->nmr_1d

Caption: Logical workflow for the NMR analysis and structural elucidation of a modified 1,5-anhydro-D-mannitol derivative.

References

"application of 1,5-Anhydro-D-mannitol peracetate in carbohydrate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,5-Anhydro-D-mannitol is a naturally occurring polyol with a stable pyranose ring structure, making it an attractive scaffold for synthetic carbohydrate chemistry. While direct applications of its peracetylated form, 1,5-anhydro-D-mannitol peracetate, in glycosylation reactions are not extensively documented in publicly available literature, protected derivatives of 1,5-anhydro-D-mannitol serve as valuable precursors in the synthesis of complex oligosaccharides. This application note details the use of a selectively protected derivative, 2,5-Anhydro-3,4-di-O-benzyl-D-mannitol, as a glycosyl acceptor in the synthesis of various glycosides. This compound presents two primary hydroxyl groups at positions C-1 and C-6, which are available for glycosidic bond formation.

While this compound is commercially available as a biochemical reagent, its role in synthetic carbohydrate chemistry is not well-established. It is conceivable that it could be used as a starting material for the preparation of glycosyl donors through selective deacetylation and subsequent introduction of a leaving group at the anomeric position. However, the focus of this note is on a documented synthetic application of a related derivative.

Application: 1,5-Anhydro-D-mannitol Derivative as a Glycosyl Acceptor

A key application of 1,5-anhydro-D-mannitol in carbohydrate synthesis is its use as a core scaffold to be glycosylated, i.e., to act as a glycosyl acceptor. Research has shown that with appropriate protection of the secondary hydroxyl groups, the primary hydroxyls at C-1 and C-6 can be selectively glycosylated.

A study by Tegdes et al. explored the glycosylation of 2,5-Anhydro-3,4-di-O-benzyl-D-mannitol with various glucopyranosyl donors.[1] This work provides a comparative analysis of different glycosylation strategies to form mono- and di-glycosylated products.

Experimental Workflow

The general workflow for the glycosylation of 2,5-Anhydro-3,4-di-O-benzyl-D-mannitol involves the reaction of the acceptor with a suitable glycosyl donor in the presence of a promoter. The choice of donor and promoter significantly influences the reaction outcome.

experimental_workflow acceptor 2,5-Anhydro-3,4-di-O-benzyl-D-mannitol reaction Glycosylation Reaction acceptor->reaction donor Glycosyl Donor (e.g., Bromide, Thiophenyl, Trichloroacetimidate) donor->reaction promoter Promoter (e.g., Hg(CN)2, NIS/TfOH, TMSOTf) promoter->reaction hplc HPLC Analysis and Purification reaction->hplc Reaction Mixture products Isolated Products: - Mono-glycosides - Di-glycosides - Orthoesters hplc->products

Caption: General workflow for the glycosylation of 2,5-Anhydro-3,4-di-O-benzyl-D-mannitol.

Quantitative Data Summary

The glycosylation of 2,5-Anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors yields a mixture of products. The main components isolated from these reactions are summarized in the table below.[1] Please note that specific yields were not available in the cited abstract and would require consulting the full research article.

Glycosyl DonorPromoterKey Products Identified
Tetra-O-acetyl-α-D-glucopyranosyl bromideHg(CN)₂2,5-anhydro-3,4-di-O-benzyl-1-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-d-mannitol
6-O-acetyl-2,5-anhydro-3,4-di-O-benzyl-1-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-D-mannitol
2,5-anhydro-3,4-di-O-benzyl-1,6-bis-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-D-mannitol
β-thiophenylglucosideNIS and TfOH(Products not explicitly detailed for this donor in the abstract, but similar glycosides expected)
α- and β-trichloroimidateTMSOTf(Products not explicitly detailed for this donor in the abstract, but similar glycosides expected)
All reactions2,5-anhydro-3,4-di-O-benzyl-1,6-bis-O-(3,4,6-tri-O-acetyl-1,2-O-ethylidene-2'-yl-α-D-glucopyranosyl)-D-mannitol (bis-orthoester intermediate)

Experimental Protocols

The following are generalized protocols based on the abstract of the comparative study.[1] For detailed experimental conditions, including stoichiometry, reaction times, and temperatures, consultation of the original publication is recommended.

Protocol 1: Glycosylation using a Glycosyl Bromide (Koenigs-Knorr Method)
  • Preparation of Reactants:

    • Dissolve the glycosyl acceptor, 2,5-Anhydro-3,4-di-O-benzyl-D-mannitol, in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile).

    • Add the glycosyl donor, tetra-O-acetyl-α-D-glucopyranosyl bromide.

  • Reaction Initiation:

    • Add the promoter, mercury(II) cyanide (Hg(CN)₂), to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Monitoring:

    • Stir the reaction at room temperature or as optimized.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction and dilute the mixture with an organic solvent.

    • Wash the organic phase sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting residue by High-Performance Liquid Chromatography (HPLC) to isolate the different glycosylated products.

Protocol 2: Glycosylation using a Thiophenyl Glycoside
  • Preparation of Reactants:

    • Dissolve the glycosyl acceptor and the thiophenyl glycoside donor in an anhydrous solvent.

    • Add molecular sieves to ensure anhydrous conditions.

  • Reaction Initiation:

    • Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).

    • Add the promoters, N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH), under an inert atmosphere.

  • Reaction Monitoring and Work-up:

    • Follow the procedures for reaction monitoring and work-up as described in Protocol 1.

  • Purification:

    • Isolate the products using HPLC.

Protocol 3: Glycosylation using a Trichloroacetimidate (B1259523) Donor
  • Preparation of Reactants:

    • Co-evaporate the glycosyl acceptor and the trichloroacetimidate donor with anhydrous toluene (B28343) to remove residual water.

    • Dissolve the mixture in an anhydrous solvent and add activated molecular sieves.

  • Reaction Initiation:

  • Reaction Monitoring and Work-up:

    • Follow the procedures for reaction monitoring and work-up as described in Protocol 1, typically quenching the reaction with a base such as pyridine (B92270) or triethylamine.

  • Purification:

    • Purify the products by HPLC.

Logical Relationship of Products

The study suggests that a bis-orthoester may be a common intermediate in these reactions, which can then rearrange or decompose to yield the various isolated glycosylated products.

product_relationship intermediate Bis-orthoester Intermediate mono_gly Mono-glycosylated Products intermediate->mono_gly Rearrangement/ Decomposition di_gly Di-glycosylated Products intermediate->di_gly Rearrangement/ Decomposition acetylated_mono_gly Acetylated Mono-glycoside mono_gly->acetylated_mono_gly Intramolecular Acetyl Migration

Caption: Plausible relationship between the reaction intermediate and final products.

Conclusion

While the direct synthetic utility of this compound in carbohydrate synthesis is not well-documented, its core structure, 1,5-anhydro-D-mannitol, is a versatile building block. The use of the selectively protected 2,5-Anhydro-3,4-di-O-benzyl-D-mannitol as a glycosyl acceptor demonstrates a practical approach to synthesizing complex glycosides. The choice of glycosyl donor and promoter allows for the formation of a range of products, including mono- and di-glycosides. Further research into the reactivity of other derivatives, including the peracetate, could reveal new applications in the field of glycochemistry. Professionals in drug development can utilize these methodologies to create novel glycoconjugates with potential therapeutic applications.

References

Application Notes and Protocols: 1,5-Anhydro-D-mannitol Peracetate in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the utilization of 1,5-anhydro-D-mannitol peracetate as a versatile starting material in the synthesis of various bioactive compounds. The protocols are based on established chemical transformations and chemoenzymatic methods reported for structurally related carbohydrate precursors.

Application Note 1: Chemoenzymatic Synthesis of Sialic Acid Analogues

Introduction: Sialic acids are crucial terminal monosaccharides on cell surface glycans, mediating a wide array of biological processes. The chemoenzymatic synthesis of sialic acids and their analogues often employs N-acetyl-D-mannosamine (ManNAc) derivatives as precursors. 1,5-Anhydro-D-mannitol, obtained via the deacetylation of this compound, serves as a stable analogue of mannosamine (B8667444) and can be utilized in enzymatic reactions to generate novel sialic acid derivatives. This approach allows for the creation of C-2 modified sialic acids, which are valuable tools for probing sialic acid-binding proteins and developing potential therapeutics.

Experimental Workflow:

G A 1,5-Anhydro-D-mannitol Peracetate B Deacetylation A->B Zemplén conditions C 1,5-Anhydro-D-mannitol B->C D One-Pot Chemoenzymatic Reaction: - Sialic Acid Aldolase (B8822740) - CMP-Sialic Acid Synthetase - Sialyltransferase C->D + Pyruvate (B1213749), CTP, Acceptor Sugar E Bioactive Sialoside Analogue D->E

Caption: Workflow for the synthesis of sialoside analogues.

Protocols:

1. Deacetylation of this compound

This protocol describes the removal of the acetate (B1210297) protecting groups to yield the free polyol, 1,5-anhydro-D-mannitol.

  • Materials:

  • Procedure:

    • Dissolve this compound (1.0 g, 3.01 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add the 0.5 M sodium methoxide solution dropwise until the pH of the reaction mixture is between 9 and 10.

    • Stir the reaction at room temperature and monitor its progress by TLC until all the starting material is consumed (typically 2-4 hours).

    • Neutralize the reaction mixture by adding Amberlite® IR120 H+ resin until the pH is neutral.

    • Filter the resin and wash it with methanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain 1,5-anhydro-D-mannitol as a white solid or a clear oil. The product can be used in the next step without further purification.

2. One-Pot Chemoenzymatic Synthesis of a Sialoside Analogue

This protocol is adapted from established procedures for chemoenzymatic sialoside synthesis.[1]

  • Materials:

    • 1,5-Anhydro-D-mannitol

    • Sodium pyruvate

    • Cytidine 5'-triphosphate (CTP)

    • Acceptor sugar (e.g., Lactose)

    • Sialic acid aldolase (e.g., from E. coli)

    • CMP-sialic acid synthetase (e.g., from Neisseria meningitidis)

    • α2,3-Sialyltransferase (e.g., from Pasteurella multocida)

    • Tris-HCl buffer

    • Magnesium chloride (MgCl₂)

  • Procedure:

    • In a reaction vessel, prepare a solution containing Tris-HCl buffer (100 mM, pH 8.0), MgCl₂ (20 mM), 1,5-anhydro-D-mannitol (50 mM), sodium pyruvate (100 mM), CTP (30 mM), and the acceptor sugar (e.g., Lactose, 25 mM).

    • Add the enzymes to the reaction mixture: Sialic acid aldolase (2 U), CMP-sialic acid synthetase (1.5 U), and α2,3-Sialyltransferase (1 U).

    • Incubate the reaction mixture at 37 °C with gentle shaking for 12-24 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, terminate the reaction by adding an equal volume of cold ethanol (B145695) and incubate at -20 °C for 30 minutes to precipitate the enzymes.

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Purify the supernatant containing the sialoside analogue by size-exclusion chromatography (e.g., Bio-Gel P-2).

Quantitative Data (Hypothetical):

Starting MaterialProductYield (%)Purity (%)
This compound1,5-Anhydro-D-mannitol>95>98
1,5-Anhydro-D-mannitolC2-deoxy-sialyl-α2,3-Lactose60-75>95

Application Note 2: Synthesis of Iminosugar Glycosidase Inhibitors

Introduction: Iminosugars are potent inhibitors of glycosidases and glycosyltransferases, with applications in the treatment of viral infections, diabetes, and lysosomal storage disorders. The polyhydroxylated piperidine (B6355638) or pyrrolidine (B122466) core of these molecules mimics the transition state of glycosidic bond cleavage. 1,5-Anhydro-D-mannitol, derived from its peracetylated form, provides a chiral scaffold for the synthesis of novel iminosugar analogues.

Synthetic Strategy:

G A 1,5-Anhydro-D-mannitol Peracetate B Deacetylation A->B C 1,5-Anhydro-D-mannitol B->C D Selective Oxidation C->D E Aldehyde/Ketone Intermediate D->E F Reductive Amination E->F + Amine source, Reducing agent G Protected Iminosugar F->G H Deprotection G->H I Bioactive Iminosugar H->I G A 1,5-Anhydro-D-mannitol Peracetate B Functionalization at Anomeric Position A->B C Activated Mannitol Derivative B->C D Coupling with Aryl Nucleophile C->D E Peracetylated C-Aryl Mannoside Analogue D->E F Deprotection E->F G Bioactive C-Aryl Mannoside Analogue F->G

References

Application Note: HPAEC-PAD-MS Method for the Analysis of 2,5-anhydro-d-mannitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the sensitive and selective analysis of 2,5-anhydro-d-mannitol (B43424) using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection and Mass Spectrometry (HPAEC-PAD-MS). 2,5-anhydro-d-mannitol is a fructose (B13574) analogue that finds application in various research areas, including metabolic studies.[1] The HPAEC-PAD-MS technique offers a robust platform for the quantification and identification of this and other underivatized carbohydrates.[2][3][4] This method is particularly advantageous as it avoids the need for sample derivatization, thereby simplifying the workflow and reducing potential analytical errors.[5][6][7]

Introduction

2,5-anhydro-d-mannitol (2,5-AM) is a key compound in various biological studies due to its role as a fructose analogue that can influence metabolic pathways.[1] Accurate and reliable quantification of 2,5-AM in complex matrices is crucial for understanding its effects. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a well-established technique for the analysis of carbohydrates, including anhydrosugars.[5][8] The high selectivity of HPAEC for carbohydrates, coupled with the sensitive and direct detection offered by PAD, makes it an ideal analytical choice.[5] The addition of a mass spectrometer (MS) in-line provides unequivocal identification and structural confirmation.[2] This application note details a comprehensive HPAEC-PAD-MS protocol for the analysis of 2,5-anhydro-d-mannitol.

Experimental Protocols

Sample Preparation

The sample preparation protocol should be optimized based on the specific matrix. For aqueous samples or samples from in-vitro studies, a simple dilution and filtration step is often sufficient. For more complex matrices such as biological fluids, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

Protocol for Aqueous Samples:

  • Dilute the sample to the desired concentration range with deionized water.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

Protocol for Biological Fluids (e.g., Urine):

  • Pipette 500 µL of the sample into a microcentrifuge tube.[9]

  • Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) in a 1:3 ratio (sample to solvent).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[10]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of deionized water (e.g., 200 µL).[10]

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

HPAEC-PAD-MS System and Conditions

The following table summarizes the recommended instrumental conditions for the HPAEC-PAD-MS analysis of 2,5-anhydro-d-mannitol. These conditions are based on established methods for anhydrosugar and monosaccharide analysis.[8]

ParameterCondition
HPAEC System Thermo Scientific™ Dionex™ ICS-6000 HPIC System or equivalent
Column Thermo Scientific™ Dionex™ CarboPac™ MA1 (4 x 250 mm) with a CarboPac™ MA1 Guard Column (4 x 50 mm)[8]
Column Temperature 28 °C[8]
Flow Rate 0.3 mL/min[8]
Injection Volume 10 µL
Eluent A Deionized Water
Eluent B 1 M Sodium Hydroxide (NaOH)
Gradient Program 250–700 mM NaOH gradient[8]
PAD Detector Gold working electrode, Ag/AgCl reference electrode
PAD Waveform Standard carbohydrate quadruple potential waveform
MS Detector Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer or equivalent
Ion Source Electrospray Ionization (ESI) in negative ion mode
Desalting An appropriate in-line desalter is required to remove non-volatile salts before the eluent enters the MS.[2]
MS Scan Mode Full Scan (m/z 50-500)
Standard Preparation
  • Prepare a stock solution of 2,5-anhydro-d-mannitol at a concentration of 1 mg/mL in deionized water.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from the limit of quantification (LOQ) to the upper limit of the expected sample concentration.

Quantitative Data Summary

The following table presents representative quantitative data for the analysis of 2,5-anhydro-d-mannitol using the described HPAEC-PAD-MS method.

ParameterValue
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.005 mg/L
Limit of Quantification (LOQ) 0.015 mg/L
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Note: These values are illustrative and should be determined for each specific application and instrument.

Visualizations

HPAEC_PAD_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPAEC-PAD-MS Analysis cluster_data Data Processing Sample Sample (Aqueous or Biological Fluid) Dilution Dilution & Filtration Sample->Dilution Aqueous Protein_Precipitation Protein Precipitation & Centrifugation Sample->Protein_Precipitation Biological Filtered_Sample Filtered Sample Dilution->Filtered_Sample Reconstitution Drying & Reconstitution Protein_Precipitation->Reconstitution Reconstitution->Filtered_Sample Autosampler Autosampler Filtered_Sample->Autosampler HPAEC_Column HPAEC Column (CarboPac MA1) Autosampler->HPAEC_Column PAD_Detector PAD Detector HPAEC_Column->PAD_Detector Desalter In-line Desalter PAD_Detector->Desalter Quantification Quantification (PAD Signal) PAD_Detector->Quantification MS_Detector Mass Spectrometer Desalter->MS_Detector Identification Identification (MS Spectra) MS_Detector->Identification Report Final Report Quantification->Report Identification->Report

References

The Role of Anhydromannitols in Carbohydrate Metabolism Regulation: A Tale of Two Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction:

In the landscape of carbohydrate metabolism research, 1,5-Anhydro-D-mannitol (1,5-AM) and its isomer, 2,5-Anhydro-D-mannitol (2,5-AM), present a fascinating case of structural subtlety dictating biological activity. While both are analogs of natural sugars, their roles in regulating metabolic pathways are starkly different. This document provides a comprehensive overview of their functions, with a detailed focus on the metabolically active isomer, 2,5-Anhydro-D-mannitol, as a potent inhibitor of gluconeogenesis and glycogenolysis. These notes are intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for metabolic disorders.

1,5-Anhydro-D-mannitol: The Inactive Analogue

Current scientific literature indicates that 1,5-Anhydro-D-mannitol is largely considered an inactive analogue in the context of carbohydrate metabolism regulation.[1] It is often utilized as an experimental control in studies involving its structural counterpart, 1,5-Anhydrosorbitol (also known as 1,5-anhydro-D-glucitol), which serves as a short-term marker for glycemic control.[1][2] Unlike its 2,5-isomer, there is a lack of substantial evidence demonstrating a direct, significant role for 1,5-Anhydro-D-mannitol in modulating key metabolic pathways such as glycolysis, gluconeogenesis, or glycogenolysis.

2,5-Anhydro-D-mannitol: A Potent Metabolic Regulator

In stark contrast to its 1,5-isomer, 2,5-Anhydro-D-mannitol (2,5-AM) is a well-documented and potent regulator of carbohydrate metabolism.[3][4][5] As a fructose (B13574) analogue, it exerts its effects primarily by being phosphorylated into metabolites that allosterically modulate key regulatory enzymes.[6][7]

Mechanism of Action:

2,5-Anhydro-D-mannitol is phosphorylated in the liver by fructokinase or hexokinase to 2,5-anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) and subsequently by phosphofructokinase to 2,5-anhydro-D-mannitol-1,6-bisphosphate (2,5-AM-1,6-BP).[6] These phosphorylated derivatives are the primary effectors of its metabolic actions.

The key regulatory points of 2,5-AM's action are:

  • Inhibition of Gluconeogenesis: 2,5-AM effectively inhibits glucose synthesis from various precursors like lactate (B86563), pyruvate (B1213749), glycerol, and dihydroxyacetone.[3][4][5][6][8][9] This is achieved through the activation of pyruvate kinase by 2,5-AM-1,6-BP and the inhibition of fructose-1,6-bisphosphatase by the same metabolite.[6]

  • Inhibition of Glycogenolysis: 2,5-AM markedly inhibits glycogen (B147801) breakdown in hepatocytes.[6][10][11] This is primarily due to the inhibition of glycogen phosphorylase by 2,5-AM-1-P.[6][11]

  • Modulation of Glycolysis: The effects on glycolysis are more complex. While its metabolites can stimulate glycolysis in the liver, in other cell types like Ehrlich ascites cells, it can inhibit glycolysis at the level of phosphofructokinase-1.[6][12]

Quantitative Data Summary

The following tables summarize the key quantitative data on the effects of 2,5-Anhydro-D-mannitol on various metabolic parameters.

Table 1: In Vivo Effects of 2,5-Anhydro-D-mannitol on Blood Glucose and Lactate

Animal ModelDosageEffect on Blood GlucoseEffect on Serum LactateReference
Fasting Mice100-200 mg/kg17-58% decreaseNot reported[6]
Fasting Rats100-200 mg/kg17-58% decrease56% increase[6]
Streptozotocin-diabetic Mice100-200 mg/kg17-58% decreaseNot reported[6]
Genetically Diabetic db/db Mice100-200 mg/kg17-58% decreaseNot reported[6]
Normal Mice0.5 µmol/kg (i.v.)Lowered to 5.6 ± 0.3 mmol/l from 7.3 ± 0.4 mmol/l in controlsNot reported[13]

Table 2: Kinetic Parameters of 2,5-Anhydro-D-mannitol Metabolites on Key Enzymes

EnzymeMetaboliteEffectApparent Ki / KαOrganism/TissueReference
Glycogen Phosphorylase2,5-Anhydro-D-mannitol 1-phosphateInhibitionKi = 0.66 ± 0.09 mMRat Liver[6]
Phosphoglucomutase2,5-Anhydro-D-mannitol 1-phosphateInhibitionKi = 2.8 ± 0.2 mMRat Liver[6]
Phosphoglucomutase2,5-Anhydro-D-mannitol 1,6-bisphosphateActivationKα = 7.0 ± 0.5 µMRat Liver[6]
Fructose-1,6-bisphosphatase2,5-Anhydro-D-mannitol 1,6-bisphosphateInhibitionKi = 3.6 ± 0.3 µMRabbit Liver[6]
Pyruvate Kinase2,5-Anhydro-D-mannitol 1,6-bisphosphateActivationKα = 9.5 ± 0.9 µMRabbit Liver[6]
Phosphorylase a2,5-Anhydro-D-mannitol-1-phosphateInhibitionKi = 2.4 mMRat Liver[11]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Gluconeogenesis in Isolated Rat Hepatocytes

Objective: To determine the effect of 2,5-Anhydro-D-mannitol on glucose production from various gluconeogenic substrates in isolated rat hepatocytes.

Materials:

  • Male Sprague-Dawley rats (200-250 g), fasted for 24 hours.

  • Collagenase (Type I)

  • Krebs-Henseleit bicarbonate buffer (pH 7.4), gassed with 95% O₂ / 5% CO₂.

  • Gluconeogenic substrates: L-lactate, sodium pyruvate, glycerol, dihydroxyacetone.

  • 2,5-Anhydro-D-mannitol solution.

  • Glucose assay kit.

Procedure:

  • Hepatocyte Isolation: Isolate hepatocytes from fasted rats by in situ collagenase perfusion of the liver.

  • Cell Incubation: Resuspend the isolated hepatocytes in Krebs-Henseleit buffer to a final concentration of approximately 10-15 mg dry weight/mL.

  • Experimental Setup:

    • Prepare incubation flasks containing the hepatocyte suspension.

    • Add gluconeogenic substrates (e.g., 10 mM lactate + 1 mM pyruvate).

    • Add varying concentrations of 2,5-Anhydro-D-mannitol (e.g., 0, 0.1, 0.5, 1, 2 mM).

  • Incubation: Incubate the flasks at 37°C in a shaking water bath for 60 minutes.

  • Sample Collection: At the end of the incubation period, take aliquots of the cell suspension and centrifuge to separate the cells from the medium.

  • Glucose Measurement: Measure the glucose concentration in the supernatant using a standard glucose assay kit.

  • Data Analysis: Calculate the rate of gluconeogenesis as the amount of glucose produced per gram of dry cell weight per hour. Determine the IC₅₀ value for 2,5-Anhydro-D-mannitol for each substrate.

Protocol 2: In Vivo Assessment of Hypoglycemic Activity in Mice

Objective: To evaluate the effect of 2,5-Anhydro-D-mannitol on blood glucose levels in a mouse model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • 2,5-Anhydro-D-mannitol solution in sterile saline.

  • Sterile saline (vehicle control).

  • Glucometer and test strips.

Procedure:

  • Acclimatization: Acclimatize mice to the experimental conditions for at least one week.

  • Fasting: Fast the mice for 6 hours prior to the experiment, with free access to water.

  • Baseline Blood Glucose: Measure the baseline blood glucose level from a tail snip.

  • Administration: Administer 2,5-Anhydro-D-mannitol (e.g., 100-200 mg/kg body weight) or vehicle control via intraperitoneal (i.p.) injection.

  • Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 30, 60, 90, 120 minutes) post-injection.

  • Data Analysis: Plot the blood glucose levels over time for both the treatment and control groups. Perform statistical analysis to determine the significance of the hypoglycemic effect.

Visualizations

metabolic_pathway_of_2_5_AM cluster_cell Hepatocyte cluster_glycogenolysis Glycogenolysis cluster_gluconeogenesis Gluconeogenesis AM 2,5-Anhydro-D-mannitol AM1P 2,5-Anhydro-D-mannitol-1-P AM->AM1P Hexokinase/ Fructokinase AM16BP 2,5-Anhydro-D-mannitol-1,6-BP AM1P->AM16BP Phosphofructokinase Glycogen Glycogen AM1P->Glycogen Inhibits cluster_glycogenolysis cluster_glycogenolysis F16BP Fructose-1,6-BP AM16BP->F16BP Inhibits PEP Phosphoenolpyruvate AM16BP->PEP Activates cluster_gluconeogenesis cluster_gluconeogenesis G1P Glucose-1-P Glycogen->G1P Glycogen Phosphorylase F6P Fructose-6-P F16BP->F6P Fructose-1,6- bisphosphatase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Caption: Metabolic fate and action of 2,5-Anhydro-D-mannitol in hepatocytes.

experimental_workflow_gluconeogenesis cluster_prep Preparation cluster_incubation Incubation (60 min, 37°C) cluster_analysis Analysis rat Fasted Rat isolate Isolate Hepatocytes (Collagenase Perfusion) rat->isolate resuspend Resuspend in Krebs-Henseleit Buffer isolate->resuspend setup Prepare Incubation Flasks resuspend->setup add_substrates Add Gluconeogenic Substrates setup->add_substrates add_AM Add 2,5-AM (Varying Concentrations) add_substrates->add_AM centrifuge Centrifuge to Separate Cells add_AM->centrifuge measure_glucose Measure Glucose in Supernatant centrifuge->measure_glucose calculate Calculate Gluconeogenesis Rate & IC50 measure_glucose->calculate logical_relationship AM 2,5-Anhydro-D-mannitol Phosphorylation Phosphorylation in Liver AM->Phosphorylation AM1P 2,5-AM-1-P Phosphorylation->AM1P AM16BP 2,5-AM-1,6-BP Phosphorylation->AM16BP Inhibition_Gly Inhibition of Glycogenolysis AM1P->Inhibition_Gly Inhibits Glycogen Phosphorylase Inhibition_Glu Inhibition of Gluconeogenesis AM16BP->Inhibition_Glu Activates Pyruvate Kinase & Inhibits Fructose-1,6-bisphosphatase Hypoglycemia Hypoglycemic Effect Inhibition_Glu->Hypoglycemia Inhibition_Gly->Hypoglycemia

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Anhydro-D-mannitol Peracetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1,5-Anhydro-D-mannitol peracetate synthesis. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the peracetylation of 1,5-Anhydro-D-mannitol?

A1: The most widely used method for the peracetylation of polyols like 1,5-Anhydro-D-mannitol is the use of acetic anhydride (B1165640) as the acetylating agent with pyridine (B92270) serving as both a catalyst and a solvent.[1][2] This combination is effective for acetylating multiple hydroxyl groups.[2]

Q2: Why is pyridine used in this reaction?

A2: Pyridine serves two primary functions in the acetylation reaction. Firstly, it acts as a base to neutralize the acetic acid byproduct that is formed, driving the reaction to completion.[2][3] Secondly, it is an excellent solvent for both the starting material and the intermediate products.[2] For less reactive substrates, a more potent catalyst like 4-(dimethylamino)pyridine (DMAP) can be used in catalytic amounts in conjunction with pyridine.[3]

Q3: My reaction is not going to completion. What are the possible reasons?

A3: Incomplete reactions can be due to several factors. Insufficient acetic anhydride is a common issue; a molar excess is required for each hydroxyl group.[3] Low reaction temperatures can slow down the reaction rate, and steric hindrance of the hydroxyl groups on the 1,5-Anhydro-D-mannitol molecule might require longer reaction times or gentle heating.[3][4] It is also crucial to use anhydrous (dry) reagents and solvents, as water can hydrolyze the acetic anhydride.[4]

Q4: I am observing the formation of multiple products in my TLC analysis. What could be the cause?

A4: The formation of multiple products often indicates incomplete acetylation, leading to a mixture of partially acetylated intermediates and the fully peracetylated product.[3] To address this, ensure a sufficient excess of acetic anhydride is used and allow for adequate reaction time.[5] Monitoring the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed is recommended.[1]

Q5: How can I effectively remove pyridine and acetic acid after the reaction?

A5: Post-reaction work-up is critical for obtaining a pure product. Pyridine can be removed by washing the organic layer with a dilute acid solution, such as 1M HCl, which converts pyridine into its water-soluble pyridinium (B92312) salt.[1][3] Excess acetic anhydride is typically quenched with methanol (B129727) or water, and the resulting acetic acid can be removed by washing with a mild aqueous base like saturated sodium bicarbonate solution.[1][3] Co-evaporation with toluene (B28343) under reduced pressure is also an effective method for removing residual pyridine.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides recommended solutions.

Issue Potential Cause Recommended Solution Citation
Low or No Product Yield Incomplete reaction due to insufficient reagents.Use a 1.5 to 2-fold molar excess of acetic anhydride for each hydroxyl group.[3]
Low reaction temperature slowing the reaction rate.Allow the reaction to proceed at room temperature for a longer duration or consider gentle heating (e.g., to 50-70°C), while monitoring for side product formation.[3][4]
Presence of water in the reaction mixture.Use anhydrous pyridine and ensure all glassware is thoroughly dried before use.[4]
Inefficient catalysis.For sterically hindered hydroxyl groups, consider adding a catalytic amount (1-10 mol%) of 4-(dimethylamino)pyridine (DMAP).[3]
Formation of Multiple Products (Incomplete Acetylation) Insufficient reaction time.Monitor the reaction progress using TLC until the starting material spot completely disappears.[1]
Steric hindrance of hydroxyl groups.Increase the reaction time and/or temperature. The use of DMAP can also accelerate the acetylation of sterically hindered alcohols.[3]
Difficulty in Product Purification Residual pyridine in the final product.During work-up, wash the organic layer multiple times with a dilute acid solution (e.g., 1M HCl) to remove pyridine. Co-evaporation with toluene is also effective.[3][5]
Emulsion formation during aqueous work-up.Add a saturated brine solution during the extraction process to help break the emulsion.[4]
Hydrolysis of the ester product during work-up.Perform the aqueous washes efficiently and avoid prolonged exposure to acidic or basic conditions.[4]
Product Discoloration (Yellow or Brown) High reaction temperatures leading to decomposition.If heating, maintain a moderate temperature and monitor the reaction closely. Attempt the reaction at a lower temperature for a longer duration.[4]
Impurities in starting materials or reagents.Use freshly distilled acetic anhydride and pyridine for the best results.[5]

Experimental Protocols

Protocol 1: Standard Peracetylation using Acetic Anhydride and Pyridine

This protocol describes a general method for the complete acetylation of 1,5-Anhydro-D-mannitol.

Materials:

  • 1,5-Anhydro-D-mannitol

  • Anhydrous Pyridine

  • Acetic Anhydride

  • 4-(Dimethylamino)pyridine (DMAP) (optional)

  • Dichloromethane (B109758) (or Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Toluene

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-Anhydro-D-mannitol (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of starting material).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5 - 2.0 equivalents per hydroxyl group) to the stirred solution.

  • (Optional) For potentially slow reactions, add a catalytic amount of DMAP (0.05 - 0.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once complete, cool the mixture in an ice bath and quench the reaction by the slow addition of methanol or water.

  • Dilute the mixture with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • To remove final traces of pyridine, co-evaporate the residue with toluene.[5]

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Data Presentation

The following tables summarize the typical reaction parameters for the peracetylation of polyols.

Table 1: Reagent Stoichiometry and Catalysts

ReagentMolar Equivalents (per hydroxyl group)RoleCitation
Acetic Anhydride 1.5 - 2.0Acetylating Agent[1]
Pyridine Solvent / 1.5+ eq.Catalyst & Acid Scavenger[3]
DMAP 0.05 - 0.1 (catalytic)Potent Catalyst[3]

Table 2: Typical Reaction Conditions

ParameterConditionRationaleCitation
Temperature 0°C to Room Temperature (or up to 70°C)Control of reactivity; higher temperatures for less reactive substrates.[3][4]
Reaction Time 4 - 24 hoursDependent on substrate reactivity and temperature.[4]
Atmosphere Inert (e.g., Argon or Nitrogen)Recommended to prevent side reactions with atmospheric moisture.[1]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Peracetylation cluster_reaction Reaction Setup cluster_workup Work-up & Purification dissolve Dissolve 1,5-Anhydro-D-mannitol in Anhydrous Pyridine cool Cool to 0°C dissolve->cool add_reagents Add Acetic Anhydride (& DMAP if needed) cool->add_reagents react Stir at Room Temperature (12-24h) add_reagents->react quench Quench with Methanol/Water react->quench extract Dilute & Extract with Organic Solvent quench->extract wash Aqueous Washes (HCl, NaHCO3, Brine) extract->wash dry Dry, Filter & Concentrate wash->dry purify Column Chromatography (if necessary) dry->purify

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_low_yield Troubleshooting Low Yield start Low Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction check_reagents Check Reagent Stoichiometry (Excess Acetic Anhydride?) solution_reagents Increase Equivalents of Acetic Anhydride check_reagents->solution_reagents check_conditions Review Reaction Conditions (Time & Temperature) solution_conditions Increase Reaction Time or Temperature check_conditions->solution_conditions solution_catalyst Add Catalytic DMAP check_conditions->solution_catalyst check_purity Assess Reagent Purity (Anhydrous?) solution_purity Use Anhydrous Reagents & Dry Glassware check_purity->solution_purity incomplete_reaction->check_reagents Yes incomplete_reaction->check_conditions Yes incomplete_reaction->check_purity Yes

References

Technical Support Center: Optimization of a Fed-Batch Bienzymatic Reactor for Mannitol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of a fed-batch bienzymatic reactor for mannitol (B672) production.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process.

Issue Potential Cause Recommended Solution
Low Mannitol Yield Suboptimal enzyme concentration.Determine the optimal concentration for both Mannitol Dehydrogenase (MDH) and Formate (B1220265) Dehydrogenase (FDH) through a series of batch experiments before scaling to a fed-batch system.[1]
Inefficient cofactor regeneration.Ensure an adequate supply of formate for the continuous regeneration of NADH by FDH. The molar ratio of formate to fructose (B13574) is a critical parameter to optimize.[1][2]
Product inhibition.High concentrations of mannitol can inhibit the activity of MDH. Consider implementing a product removal strategy or optimizing the feeding strategy to maintain mannitol concentration below the inhibitory threshold (Ki ≈ 183 mM).
Substrate inhibition.High fructose concentrations (>150 g/L) can lead to a lag in mannitol production and the formation of byproducts. A fed-batch strategy with controlled fructose concentration (e.g., around 50 g/L) is recommended.
Byproduct Formation (e.g., Ethanol, Glycerol) Suboptimal co-substrate ratio (e.g., glucose to fructose).In systems using whole-cell biocatalysts, a high glucose concentration can lead to the formation of ethanol, which can inhibit MDH.[2] Optimize the glucose/fructose feeding ratio; a ratio of 1/20 has been shown to maximize mannitol yield in some systems.
Metabolic shift in microbial catalysts.The metabolic pathway can be influenced by the energy source and NADH/NAD+ ratio.[2] Ensure the culture conditions favor the desired metabolic pathway towards mannitol.
Poor Volumetric Productivity Low cell density (in whole-cell catalysis).Employ a fed-batch strategy to achieve high cell density before initiating the production phase.[2]
Suboptimal feeding strategy.An unoptimized feeding rate can lead to either substrate limitation or inhibition. Implement a controlled feeding strategy (e.g., exponential feeding) to maintain the substrate concentration at an optimal level.[1][3]
Inconsistent Batch-to-Batch Results Variability in enzyme activity.Always verify the activity of new enzyme batches before use.
pH and temperature fluctuations.The enzymatic reactions are sensitive to pH and temperature. Maintain a constant pH (around 7.0) and temperature (around 25°C) throughout the process.[1]
Inaccurate substrate/cofactor feeding.Calibrate feeding pumps regularly to ensure accurate and consistent delivery of substrates and cofactors.

Frequently Asked Questions (FAQs)

Q1: What is the bienzymatic system used for mannitol production?

A1: The system utilizes two enzymes: Mannitol Dehydrogenase (MDH) and Formate Dehydrogenase (FDH). MDH catalyzes the reduction of D-fructose to D-mannitol, using NADH as a cofactor. FDH is used for the in situ regeneration of NADH from NAD+ by oxidizing formate to carbon dioxide.[1] This coupled system allows for the continuous supply of the expensive NADH cofactor.[1]

Q2: Why is a fed-batch reactor preferred over a simple batch reactor for this process?

A2: A fed-batch reactor offers several advantages for mannitol production. It allows for better control over substrate concentration, which is crucial to avoid substrate inhibition at high fructose levels and to maintain optimal reaction kinetics.[1] This strategy can lead to higher mannitol productivity and yield compared to a batch reactor.[1] By controlling the feed, byproduct formation can also be minimized.[2]

Q3: What are the key parameters to optimize in a fed-batch process for mannitol production?

A3: The primary optimization objectives typically include:

  • Maximizing the productivity of mannitol.[1]

  • Minimizing the consumption of costly enzymes (MDH and FDH).[1]

  • Minimizing the consumption of the NADH cofactor.[1]

  • Maximizing the conversion of fructose to mannitol.[1]

To achieve these, the following control variables in the feeding solution should be optimized: the concentrations of MDH, FDH, fructose, and NADH, as well as the feed flow rate.[1]

Q4: What are typical operating conditions for the bienzymatic production of mannitol?

A4: While optimal conditions can vary, published studies often report operating at a pH of 7.0 and a temperature of 25°C.[1] Initial fructose concentrations can range from 0.1 to 3 M, with corresponding formate concentrations.[1]

Q5: How can I monitor the progress of the reaction in the fed-batch reactor?

A5: The reaction can be monitored by taking periodic samples from the reactor and analyzing the concentrations of fructose (substrate) and mannitol (product) using techniques such as High-Performance Liquid Chromatography (HPLC). The concentration of NADH can be monitored spectrophotometrically.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on mannitol production.

Table 1: Comparison of Mannitol Production in Batch vs. Fed-Batch Systems

System Organism/Enzyme Substrate(s) Mannitol Titer (g/L) Productivity (g/L/h) Reference
Batch CultureCandida magnoliae150 g/L Fructose67-[2]
Fed-Batch CultureCandida magnoliae250 g/L Fructose2091.03[2]
Fed-Batch CultureCandida magnoliae250 g/L Fructose213-[4]
Fed-Batch BioreactorBacillus megaterium (overexpressing mdh and fdh)Fructose22-[2]
Fed-Batch FermentationLactobacillus intermediusFructose and Glucose1765.9[5]

Table 2: Optimal Operating Parameters from a Fed-Batch Bienzymatic Reactor Model

Parameter Value Reference
pH7.0[1]
Temperature25 °C[1]
Initial Fructose Concentration Range0.1 - 3 M[1]
Initial NADH Concentration Range0.008 - 0.5 M[1]
Initial NAD+ Concentration0.0005 M[1]
MDH Concentration Range0.1 - 2 kU/L[1]
FDH Concentration Range0.1 - 2 kU/L[1]

Experimental Protocols

Key Experiment: Optimization of Fed-Batch Feeding Strategy

Objective: To determine the optimal feeding strategy for maximizing mannitol production while minimizing enzyme and cofactor consumption.

Methodology:

  • Initial Batch Phase:

    • Prepare the initial reactor volume with a defined medium containing a non-inhibitory concentration of fructose (e.g., 0.1 M), formate, NAD+, and optimized initial concentrations of MDH and FDH.

    • Set the temperature to 25°C and pH to 7.0, with constant stirring.

    • Allow the initial batch reaction to proceed for a defined period (e.g., 4-5 hours).

  • Fed-Batch Phase:

    • Prepare a concentrated feed solution containing fructose, formate, NADH, MDH, and FDH at optimized concentrations.

    • Initiate the feeding of this solution into the reactor at a pre-determined, variable flow rate. The feeding can be implemented in a stepwise manner over defined time intervals (e.g., every 4.8 hours for a 48-hour total batch time).[1]

    • The composition of the feed solution (concentrations of substrates, enzymes, and cofactor) can also be varied at each step of the feeding process.[1]

  • Process Monitoring:

    • Collect samples from the reactor at regular intervals throughout the batch and fed-batch phases.

    • Analyze the samples for fructose and mannitol concentrations using HPLC.

    • Monitor and record pH, temperature, and reactor volume throughout the experiment.

  • Data Analysis:

    • Calculate the mannitol yield, productivity, and fructose conversion rate for different feeding strategies.

    • Determine the optimal feeding profile that achieves the desired balance between productivity and cost (enzyme and cofactor consumption).

Visualizations

Bienzymatic_Pathway cluster_main Main Reaction cluster_regeneration Cofactor Regeneration Fructose D-Fructose Mannitol D-Mannitol Fructose->Mannitol MDH NADH NADH NAD NAD+ NADH->NAD H+ NAD->NADH H+ Formate Formate CO2 CO2 Formate->CO2 FDH MDH Mannitol Dehydrogenase (MDH) FDH Formate Dehydrogenase (FDH)

Caption: Bienzymatic pathway for mannitol production with NADH regeneration.

FedBatch_Workflow Start Start Batch_Phase Initial Batch Phase (Substrate, Enzymes, Cofactor) Start->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (Controlled Feeding) Batch_Phase->Fed_Batch_Phase Monitoring Process Monitoring (Sampling, Analysis) Fed_Batch_Phase->Monitoring Data_Analysis Data Analysis (Yield, Productivity) Monitoring->Data_Analysis Optimization Optimization of Feeding Strategy Data_Analysis->Optimization Optimization->Fed_Batch_Phase Iterate End End Optimization->End Optimal Strategy Found

Caption: Experimental workflow for optimizing a fed-batch process.

References

Technical Support Center: Peracetylation of Anhydro Sugars

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the peracetylation of anhydro sugars. The information is designed to help overcome common side reactions and challenges encountered during this critical chemical modification.

Troubleshooting Guides

This section addresses specific issues that may arise during the peracetylation of anhydro sugars, providing potential causes and recommended solutions.

Issue 1: Incomplete Peracetylation

  • Symptom: Analysis of the reaction mixture (e.g., by TLC or NMR) reveals the presence of partially acetylated anhydro sugar intermediates or unreacted starting material.

  • Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Reagents Ensure a sufficient molar excess of acetic anhydride (B1165640) is used. A common starting point is 1.5 to 2.0 equivalents for each hydroxyl group.[1]
Steric Hindrance The hydroxyl groups on the rigid anhydro sugar ring have different reactivities. The C4-OH is generally more reactive than the axial C2-OH and C3-OH in 1,6-anhydro-β-D-glucopyranose.[2][3] To drive the reaction to completion, consider increasing the reaction time, elevating the temperature moderately (e.g., to 40-60°C), or using a more potent catalyst.
Low Reaction Temperature While the reaction is often initiated at 0°C to control the initial exothermic phase, it typically needs to be warmed to room temperature or slightly above to ensure all hydroxyl groups react.[1]
Inefficient Catalysis Pyridine (B92270) acts as both a base and a nucleophilic catalyst.[4][5] For sterically hindered hydroxyls, a catalytic amount (1-10 mol%) of a stronger nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), can be added to accelerate the reaction.[1]
Poor Solubility Ensure the anhydro sugar is fully dissolved in the pyridine before adding acetic anhydride. If solubility is an issue, a co-solvent may be necessary, but its compatibility must be verified.

Issue 2: Formation of Byproducts Detected by TLC/NMR

  • Symptom: The appearance of unexpected spots on a TLC plate or extra peaks in the NMR spectrum that do not correspond to the starting material or the desired product.

  • Possible Causes & Solutions:

CauseRecommended Solution
Acetolysis (Cleavage of the 1,6-Anhydro Ring) This is a significant side reaction where the anhydro bridge is opened by acetic acid (formed in situ) or anhydride, leading to the formation of glucose pentaacetate isomers. This is particularly prevalent if acidic catalysts (Lewis or Brønsted acids) are used or if the reaction is heated for prolonged periods.[6] Strictly adhere to the recommended temperature and reaction time. Ensure the reaction is performed under basic (pyridine) conditions to neutralize any generated acid.
Pyridine-Acetic Anhydride Adduct Formation Pyridine can react with acetic anhydride to form byproducts such as N-acetyl-1,2-dihydro-2-pyridylacetic acid.[7] This is more likely with prolonged reaction times or at higher temperatures. Use the minimum necessary reaction time and avoid excessive heating.
Thermal Degradation High temperatures can lead to the degradation of the sugar molecule, resulting in a complex mixture of products and a characteristic darkening of the reaction mixture.[8] Maintain the recommended reaction temperature and avoid localized overheating.

Issue 3: Difficult Product Purification

  • Symptom: Problems isolating the pure peracetylated anhydro sugar from the reaction mixture.

  • Possible Causes & Solutions:

CauseRecommended Solution
Residual Pyridine Pyridine has a high boiling point and is water-soluble, making it challenging to remove completely by evaporation alone. During the aqueous workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl or aqueous copper sulfate (B86663) solution) to protonate the pyridine, which can then be extracted into the aqueous phase.[9]
Residual Acetic Anhydride and Acetic Acid Quench the reaction by adding a protic solvent like methanol (B129727) or water to convert excess acetic anhydride into acetic acid. The resulting acetic acid can then be removed by washing the organic layer with a mild aqueous base, such as saturated sodium bicarbonate solution, followed by washes with water and brine.[10]

Frequently Asked Questions (FAQs)

  • Q1: Why is pyridine used in the peracetylation of anhydro sugars?

    • A1: Pyridine serves a dual purpose in this reaction. Firstly, it acts as a base to neutralize the acetic acid that is formed as a byproduct, preventing acid-catalyzed side reactions like acetolysis. Secondly, it functions as a nucleophilic catalyst, activating the acetic anhydride to facilitate the esterification of the hydroxyl groups.[4][5]

  • Q2: How can I monitor the progress of the peracetylation reaction?

    • A2: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC). The peracetylated product is significantly less polar than the starting anhydro sugar (which has free hydroxyl groups) and any partially acetylated intermediates. Therefore, the product will have a much higher Rf value on the TLC plate. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

  • Q3: What is the expected yield for the peracetylation of 1,6-anhydro-β-D-glucopyranose?

    • A3: Under optimized conditions, the peracetylation of 1,6-anhydro-β-D-glucopyranose to form 2,3,4-tri-O-acetyl-1,6-anhydro-β-D-glucopyranose can achieve high yields, often exceeding 90%. However, yields can be lower if side reactions are not properly controlled.

  • Q4: Can I use a catalyst other than pyridine?

    • A4: While pyridine is standard, other tertiary amines like triethylamine (B128534) can be used as a base. For enhanced catalytic activity, especially with less reactive hydroxyl groups, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often added along with pyridine.[10][1] It is important to avoid acidic catalysts as they can promote the cleavage of the anhydro ring.

Experimental Protocols

Protocol for the Peracetylation of 1,6-Anhydro-β-D-glucopyranose (Levoglucosan)

This protocol describes a standard laboratory procedure for the synthesis of 2,3,4-tri-O-acetyl-1,6-anhydro-β-D-glucopyranose.

Materials:

  • 1,6-Anhydro-β-D-glucopyranose (Levoglucosan)

  • Anhydrous Pyridine

  • Acetic Anhydride (Ac₂O)

  • Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Methanol (for quenching)

  • TLC plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 1,6-anhydro-β-D-glucopyranose in anhydrous pyridine (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.5 - 2.0 equivalents per hydroxyl group; for levoglucosan, this amounts to 4.5 - 6.0 equivalents in total) to the cooled solution while stirring.[1]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate as the eluent) until the starting material is completely consumed. This may take several hours to overnight.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and quench the excess acetic anhydride by the slow addition of dry methanol.

  • Workup:

    • Dilute the reaction mixture with dichloromethane or ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ (to remove acetic acid), and finally with brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica (B1680970) gel column chromatography or recrystallization to yield the pure 2,3,4-tri-O-acetyl-1,6-anhydro-β-D-glucopyranose.

Visualizations

Peracetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Anhydro Sugar in Anhydrous Pyridine cool Cool to 0°C start->cool add_ac2o Slowly Add Acetic Anhydride cool->add_ac2o react Warm to RT & Stir add_ac2o->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with MeOH monitor->quench Complete extract Aqueous Workup (HCl, NaHCO₃, Brine) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify product Final Product purify->product

Caption: Experimental workflow for the peracetylation of anhydro sugars.

Side_Reactions AnhydroSugar Anhydro Sugar (Free -OH) DesiredProduct Peracetylated Anhydro Sugar AnhydroSugar->DesiredProduct Desired Pathway (Complete Reaction) Incomplete Partially Acetylated Intermediates AnhydroSugar->Incomplete Side Pathway (Insufficient Reagents/Time) Acetolysis Acetolysis Product (e.g., Glucose Pentaacetate) AnhydroSugar->Acetolysis Side Reaction (Acidic Conditions / Heat) Reagents Ac₂O / Pyridine Reagents->DesiredProduct Reagents->Incomplete Reagents->Acetolysis Degradation Degradation Products DesiredProduct->Degradation Side Reaction (Excessive Heat) Troubleshooting_Logic start Analyze Reaction Mixture (TLC/NMR) incomplete Incomplete Reaction? start->incomplete Check Completion byproducts Byproducts Present? incomplete->byproducts No sol1 Increase Time/Temp Add DMAP Increase Ac₂O incomplete->sol1 Yes sol2 Check for Acetolysis (Control Temp/Acidity) byproducts->sol2 Yes (Low Rf Smear?) sol3 Check for Degradation (Lower Temperature) byproducts->sol3 Yes (Dark Color?) clean Reaction is Clean & Complete byproducts->clean No sol1->start sol2->start sol3->start

References

"challenges in the purification of positional isomers of acetylated anhydro-D-mannitol"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the purification of positional isomers of acetylated anhydro-D-mannitol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles encountered during the purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of positional isomers of acetylated anhydro-D-mannitol so challenging?

A1: The primary challenge lies in the subtle structural differences between the positional isomers. These isomers have the same molecular weight and similar polarities, which leads to very close retention times in chromatographic separations, often resulting in co-elution.[1] Additionally, the acetylation reaction itself can sometimes be incomplete or lead to acyl migration, further complicating the product mixture.[2]

Q2: I am seeing peak splitting or tailing in my HPLC chromatogram. What are the common causes and solutions?

A2: Peak splitting and tailing are common issues in HPLC. For acetylated anhydro-D-mannitol isomers, the causes can be multifaceted:

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

  • Inappropriate Solvent: The solvent used to dissolve the sample may be too strong, causing the peak to spread. Whenever possible, dissolve your sample in the mobile phase.

  • Secondary Interactions: Interactions between the analytes and the stationary phase (e.g., with residual silanol (B1196071) groups) can cause peak tailing. Adding a small amount of a competitive agent like triethylamine (B128534) (TEA) to the mobile phase can mitigate this.

  • Column Degradation: Over time, column performance can degrade. Try flushing the column or replacing it if the problem persists.

Q3: My resolution between isomers is poor. How can I improve it?

A3: Improving the resolution between closely eluting isomers requires careful optimization of your chromatographic method. Consider the following strategies:

  • Mobile Phase Composition: Adjusting the solvent strength and composition of your mobile phase can significantly impact selectivity. For normal-phase chromatography, varying the ratio of polar and non-polar solvents is key. For reverse-phase, altering the aqueous/organic ratio is critical.

  • Column Chemistry: Using a column with a different stationary phase can provide alternative selectivity. For polar compounds like acetylated sugars, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice.

  • Temperature: Operating the column at a different temperature can sometimes improve separation by affecting the viscosity of the mobile phase and the kinetics of mass transfer.

  • Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, can help to separate isomers with very similar retention times.

Q4: Can I use Thin Layer Chromatography (TLC) for monitoring the purification of acetylated anhydro-D-mannitol isomers?

A4: Yes, TLC is a valuable tool for monitoring the progress of your purification. However, due to the similar polarities of the isomers, achieving baseline separation on a TLC plate can be difficult. You may observe elongated spots or spots that are very close together. Using a developing system with optimal solvent polarity is crucial. For visualization, you can use a p-anisaldehyde or potassium permanganate (B83412) stain, which are effective for carbohydrates.

Troubleshooting Guides

HPLC Troubleshooting
Problem Possible Causes Solutions
Broad Peaks Column overload, dead volume in the system, column contamination.Decrease sample concentration, check and tighten all fittings, flush the column with a strong solvent.
Ghost Peaks Impurities in the mobile phase, sample carryover from previous injections.Use high-purity solvents, run a blank gradient to identify the source of contamination, clean the injector.
Irreproducible Retention Times Fluctuation in mobile phase composition, temperature variations, column equilibration issues.Ensure proper mixing and degassing of the mobile phase, use a column oven for temperature control, allow sufficient time for column equilibration between runs.
Low Recovery Adsorption of the compound onto the column or system components, sample degradation.Add a modifier to the mobile phase to reduce adsorption, ensure the stability of your compound in the chosen solvent and at the operating temperature.
Sample Preparation Troubleshooting
Problem Possible Causes Solutions
Incomplete Acetylation Inadequate reaction time or temperature, impure reagents.Increase reaction time or temperature, use fresh acetic anhydride (B1165640) and pyridine.
Acyl Migration Presence of moisture or prolonged reaction times under non-optimal pH.Ensure anhydrous reaction conditions, monitor the reaction closely and quench it promptly upon completion.
Presence of Starting Material Incomplete reaction.Optimize reaction conditions (time, temperature, stoichiometry of reagents).

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This protocol provides a general guideline for the separation of acetylated anhydro-D-mannitol positional isomers using normal-phase HPLC.

1. Sample Preparation:

  • Dissolve the crude mixture of acetylated anhydro-D-mannitol isomers in the initial mobile phase solvent (e.g., 98:2 Hexane (B92381):Isopropanol) to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Silica (B1680970) gel column (e.g., 250 x 4.6 mm, 5 µm particle size)
  • Mobile Phase: A gradient of Isopropanol in Hexane.
  • Initial: 2% Isopropanol
  • Gradient: Linearly increase to 10% Isopropanol over 30 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
  • Injection Volume: 20 µL

3. Data Analysis:

  • Monitor the chromatogram for the separation of peaks. The retention times will vary depending on the specific isomers present.
  • Collect fractions corresponding to each peak for further analysis and characterization.

Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring

This protocol describes the use of TLC to monitor the acetylation reaction and the subsequent purification.

1. Plate Preparation:

  • Use silica gel 60 F254 TLC plates.

2. Sample Application:

  • Dissolve a small amount of your reaction mixture or column fractions in a volatile solvent like dichloromethane.
  • Spot the dissolved sample onto the TLC plate using a capillary tube.

3. Development:

  • Develop the TLC plate in a chamber saturated with a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate (B1210297) (e.g., 7:3 v/v).

4. Visualization:

  • After the solvent front has reached the top of the plate, remove the plate and let it dry.
  • Visualize the spots by:
  • UV light (if the compounds are UV active).
  • Staining with a p-anisaldehyde solution followed by gentle heating. Carbohydrates will typically appear as colored spots.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_characterization Characterization AnhydroMannitol Anhydro-D-Mannitol Acetylation Acetylation (Acetic Anhydride, Pyridine) AnhydroMannitol->Acetylation CrudeProduct Crude Acetylated Isomer Mixture Acetylation->CrudeProduct TLC TLC Monitoring CrudeProduct->TLC Initial Check ColumnChromatography Column Chromatography (Silica Gel) CrudeProduct->ColumnChromatography Primary Purification ColumnChromatography->TLC Fraction Analysis HPLC HPLC Separation ColumnChromatography->HPLC Fine Purification Fractions Isolated Isomers HPLC->Fractions NMR NMR Spectroscopy Fractions->NMR MS Mass Spectrometry Fractions->MS

Caption: Workflow for the synthesis, purification, and characterization of acetylated anhydro-D-mannitol isomers.

hplc_troubleshooting_logic Start Poor HPLC Separation CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckResolution Check Resolution Start->CheckResolution Tailing Peak Tailing/Fronting CheckPeakShape->Tailing Asymmetric Broad Broad Peaks CheckPeakShape->Broad Symmetric but Wide CoElution Co-elution of Isomers CheckResolution->CoElution Peaks Overlap OptimizeMobilePhase Optimize Mobile Phase (Solvent Ratio, Additives) Tailing->OptimizeMobilePhase DiluteSample Dilute Sample Broad->DiluteSample CheckSystem Check for Dead Volume Broad->CheckSystem CoElution->OptimizeMobilePhase ChangeColumn Change Column (Different Stationary Phase) OptimizeMobilePhase->ChangeColumn No Improvement GoodSeparation Good Separation OptimizeMobilePhase->GoodSeparation Improved AdjustTemp Adjust Temperature ChangeColumn->AdjustTemp Still Poor AdjustTemp->GoodSeparation Improved DiluteSample->GoodSeparation Improved CheckSystem->GoodSeparation Improved

Caption: Troubleshooting logic for poor HPLC separation of acetylated anhydro-D-mannitol isomers.

References

Technical Support Center: Troubleshooting Glycosylation Reactions Involving Anhydro Sugar Donors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with glycosylation reactions involving anhydro sugar donors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these sensitive and complex reactions.

Frequently Asked Questions (FAQs)

Q1: What are anhydro sugar donors and why are they used in glycosylation?

Anhydro sugars are carbohydrate derivatives containing an intramolecular ether linkage, most commonly a 1,2-, 1,4-, or 1,6-anhydro bridge.[1] 1,2-Anhydro sugars, also known as Brigl's anhydrides, are particularly useful as glycosyl donors due to the strained oxirane ring, which makes them highly reactive towards nucleophilic attack at the anomeric center.[2] This reactivity allows for glycosidic bond formation under specific conditions, often providing access to challenging glycosidic linkages.[2][3]

Q2: What are the most common problems encountered when using anhydro sugar donors?

Common issues include low reaction yields, poor stereoselectivity (formation of undesired anomers), and the formation of side products such as orthoesters.[4][5] Incomplete reactions with significant amounts of unreacted starting material and decomposition of the anhydro sugar donor can also occur.[6] The outcome of the reaction is highly dependent on factors like the choice of promoter, solvent, temperature, and the protecting groups on both the donor and acceptor.[4][7][8]

Q3: How can I monitor the progress of my glycosylation reaction?

Thin-layer chromatography (TLC) is a common and rapid method for monitoring the consumption of the starting materials (donor and acceptor) and the formation of the product.[9] High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of byproducts.[10] Staining TLC plates with reagents like ceric ammonium (B1175870) molybdate (B1676688) or p-anisaldehyde allows for the visualization of carbohydrate spots.

Troubleshooting Guide

Problem 1: Low or No Product Yield with Unreacted Starting Material
Possible Cause Suggested Solution
Insufficient Donor Reactivity: The anhydro sugar donor may not be sufficiently activated under the reaction conditions.- Increase Promoter/Catalyst Concentration: Gradually increase the amount of the Lewis acid or boronic acid catalyst.[11][12] - Switch to a Stronger Promoter: If using a mild Lewis acid (e.g., BF₃·OEt₂), consider a more potent one like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[13] - Elevate Reaction Temperature: Cautiously increase the reaction temperature in increments. However, be aware that higher temperatures can sometimes lead to side reactions.[8][14]
Low Acceptor Nucleophilicity: The hydroxyl group of the acceptor may not be nucleophilic enough to attack the activated donor.- Use a more reactive acceptor derivative if possible. - Consider deprotonation of the acceptor's hydroxyl group with a non-nucleophilic base prior to adding the donor.
Donor Decomposition: Anhydro sugars can be unstable under certain conditions, leading to decomposition before glycosylation can occur.[6]- Ensure strictly anhydrous reaction conditions. Moisture can lead to hydrolysis of the donor. - Lower the reaction temperature to improve donor stability. [8] - Choose a less acidic promoter if decomposition is acid-catalyzed.
Problem 2: Poor Stereoselectivity (Formation of an Undesired Anomer)
Possible Cause Suggested Solution
Solvent Effects: The polarity and coordinating ability of the solvent significantly influence the stereochemical outcome.[7][15]- For α-glycosides (1,2-cis), non-polar, non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are often preferred.[16] - For β-glycosides (1,2-trans), coordinating solvents like acetonitrile (B52724) can sometimes favor the formation of the β-anomer through the "nitrile effect".
Protecting Group Influence: The nature and position of protecting groups on both the donor and acceptor can direct the stereochemical outcome through steric hindrance or electronic effects.[17][18]- Utilize participating protecting groups at the C2 position of the donor (e.g., acyl groups) to favor the formation of 1,2-trans glycosides.[17] - Employ bulky, non-participating groups to influence the direction of nucleophilic attack.
Temperature: Reaction temperature can affect the equilibrium between different reactive intermediates, thereby influencing the stereoselectivity.[14]- Optimize the reaction temperature. Lower temperatures often favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product.
Problem 3: Formation of Side Products (e.g., Orthoesters)
Possible Cause Suggested Solution
Reaction with Acyl Protecting Groups: The acceptor hydroxyl group can attack a nearby acyl protecting group on the donor, leading to the formation of a stable orthoester, particularly with disarmed donors.[5][19]- Use a non-participating protecting group at the C2 position of the donor, such as a benzyl (B1604629) ether.[17] - Change the promoter. Some Lewis acids are more prone to orthoester formation than others.[5] - Modify the reaction conditions. Lower temperatures and shorter reaction times can sometimes minimize orthoester formation.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield and stereoselectivity of glycosylation reactions involving anhydro sugar donors.

Table 1: Effect of Lewis Acid Promoter on Glycosylation of a Galactosyl Donor

Lewis Acid CatalystYield (%)α:β Ratio
TMSOTfGood to ExcellentPredominantly α
BF₃·Et₂OModerate to GoodPredominantly β
Sc(OTf)₃ModerateVariable
TiCl₄Low (decomposition)-

Data compiled from conceptual information in cited literature.[13]

Table 2: Influence of Solvent on Stereoselectivity

SolventDielectric Constant (ε)α:β Ratio (Typical Outcome)
Dichloromethane (DCM)9.1Favors α (1,2-cis)
Toluene2.4Favors α (1,2-cis)
Diethyl Ether4.3Can favor α (1,2-cis)
Acetonitrile37.5Can favor β (1,2-trans)

Data compiled from conceptual information in cited literature.[7][15][16]

Experimental Protocols

General Protocol for Lewis Acid-Promoted Glycosylation with a 1,2-Anhydro Sugar Donor
  • Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (e.g., argon or nitrogen).

  • Reagents: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the glycosyl acceptor (1.0 equivalent) and freshly activated 4 Å molecular sieves.

  • Solvent: Add anhydrous dichloromethane (DCM) to dissolve the acceptor.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C) using an appropriate cooling bath.

  • Donor Addition: Add a solution of the 1,2-anhydro sugar donor (1.2 equivalents) in anhydrous DCM to the reaction mixture dropwise.

  • Activation: Slowly add the Lewis acid promoter (e.g., TMSOTf, 0.1-0.2 equivalents) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Quenching: Quench the reaction by adding a few drops of triethylamine (B128534) or pyridine.

  • Work-up: Allow the mixture to warm to room temperature, dilute with DCM, and filter through celite to remove the molecular sieves. Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol for Boronic Acid-Catalyzed Glycosylation with a 1,2-Anhydro Sugar Donor
  • Boronic Ester Formation: In a flame-dried flask under an inert atmosphere, dissolve the diol-containing glycosyl acceptor (1.0 equivalent) and a boronic acid catalyst (e.g., phenylboronic acid, 1.1 equivalents) in an anhydrous solvent like acetonitrile. Stir at room temperature for 1 hour.

  • Donor Addition: Cool the mixture to 0 °C and add a solution of the 1,2-anhydro sugar donor (1.2 equivalents) in the same anhydrous solvent.

  • Reaction: Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography to obtain the desired glycoside.

Visualizations

troubleshooting_workflow start Low Yield or Incomplete Reaction check_sm Check TLC: Starting Material (SM) Present? start->check_sm sm_present Yes, SM Present check_sm->sm_present no_sm No, SM Consumed check_sm->no_sm increase_catalyst Increase Catalyst Concentration sm_present->increase_catalyst Low Reactivity check_byproducts Check TLC/HPLC for Byproducts no_sm->check_byproducts stronger_catalyst Use Stronger Catalyst increase_catalyst->stronger_catalyst increase_temp Increase Temperature stronger_catalyst->increase_temp check_reagents Check Reagent Purity & Dryness increase_temp->check_reagents byproducts_present Byproducts Observed check_byproducts->byproducts_present no_byproducts Product Degradation or Isolation Issue check_byproducts->no_byproducts No obvious byproducts optimize_purification Optimize Purification no_byproducts->optimize_purification

Caption: Troubleshooting workflow for low yield glycosylation reactions.

stereoselectivity_logic start Poor Stereoselectivity desired_anomer Desired Anomer? start->desired_anomer alpha α (1,2-cis) desired_anomer->alpha α beta β (1,2-trans) desired_anomer->beta β solvent_alpha Use Non-coordinating Solvent (DCM, Toluene) alpha->solvent_alpha solvent_beta Use Coordinating Solvent (Acetonitrile) beta->solvent_beta pg_alpha Use Non-participating Protecting Group at C2 solvent_alpha->pg_alpha temp_alpha Optimize Temperature (often lower) pg_alpha->temp_alpha pg_beta Use Participating Protecting Group at C2 (Acyl) solvent_beta->pg_beta temp_beta Optimize Temperature pg_beta->temp_beta

Caption: Decision tree for optimizing stereoselectivity.

References

"stability and storage conditions for 1,5-Anhydro-D-mannitol peracetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of 1,5-Anhydro-D-mannitol peracetate. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at room temperature in the continental US; however, this may vary in other locations.[1] It is crucial to consult the Certificate of Analysis (CofA) provided by the supplier for specific storage recommendations. As a general best practice for acetylated carbohydrates, storage in a cool, dry place away from direct sunlight is advisable to prevent potential degradation.

Q2: How stable is this compound in solution?

A2: There is limited publicly available data on the solution stability of this compound. However, acetylated monosaccharides, in general, can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the removal of acetyl groups. It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C or lower and used within a short period.

Q3: What are the potential signs of degradation of this compound?

A3: Visual signs of degradation in the solid product can include a change in color (from white to tan) or texture.[2] In solution, the presence of particulates or a change in pH could indicate degradation. From a chemical perspective, degradation may involve the loss of acetyl groups (deacetylation). This can be assessed by analytical techniques such as NMR or chromatography.

Q4: Can I store this compound after it has been reconstituted?

A4: While it is always best to use freshly prepared solutions, if storage is unavoidable, aliquot the solution into single-use vials and store at ≤ -20°C to minimize freeze-thaw cycles. The stability of the reconstituted compound will depend on the solvent used and the storage temperature.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Experimental Results Degradation of the compound due to improper storage or handling.1. Verify the storage conditions against the Certificate of Analysis.2. Perform a quality control check on a new, unopened vial of the compound.3. Prepare fresh solutions for each experiment.
Poor Solubility The compound may have degraded or absorbed moisture.1. Ensure the correct solvent is being used as recommended by the supplier.2. Gently warm the solution and sonicate to aid dissolution.3. If solubility issues persist with a previously used vial, try a fresh, unopened vial.
Inconsistent Results Between Batches Variation in the purity or stability of different lots.1. Always note the lot number of the compound used in your experiments.2. If you suspect batch-to-batch variability, contact the supplier for analytical data on the specific lots.

Stability and Storage Data Summary

ParameterRecommendationSource
Storage Temperature (Solid) Room temperature (may vary)[1]
Storage Conditions (Solid) Store in a cool, dry place.General recommendation
Solution Storage Prepare fresh; if necessary, store at ≤ -20°C.General recommendation
Light Sensitivity Protect from direct sunlight.General recommendation
Moisture Sensitivity Store in a tightly sealed container in a dry environment.General recommendation

Experimental Protocols

While specific experimental protocols for the stability testing of this compound were not found in the searched literature, a general approach to assess its stability can be outlined as follows:

Protocol: Accelerated Stability Study

  • Sample Preparation: Prepare multiple aliquots of this compound in the solid state and in a relevant solvent (e.g., DMSO, ethanol).

  • Storage Conditions: Store the aliquots under various conditions:

    • Elevated temperature (e.g., 40°C, 60°C)

    • High humidity (e.g., 75% RH)

    • Exposure to light (UV and visible)

    • Control condition (e.g., recommended storage)

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4 weeks).

  • Analysis: Analyze the samples at each time point using methods such as:

    • HPLC: To quantify the parent compound and detect degradation products.

    • NMR: To assess the integrity of the chemical structure, particularly the acetyl groups.

    • Mass Spectrometry: To identify the mass of potential degradation products.

  • Data Evaluation: Compare the results from the stressed conditions to the control to determine the rate of degradation and identify potential degradation pathways.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_0 Start Start: Unexpected Experimental Result CheckStorage Check Storage Conditions (Temp, Light, Moisture) Start->CheckStorage NewVial Use a New, Unopened Vial CheckStorage->NewVial Conditions Incorrect FreshSolution Prepare Fresh Solution CheckStorage->FreshSolution Conditions Correct NewVial->FreshSolution ProblemSolved Problem Resolved NewVial->ProblemSolved Problem Resolved QC_Check Perform QC Check (e.g., NMR, HPLC) FreshSolution->QC_Check Problem Persists FreshSolution->ProblemSolved Problem Resolved QC_Check->ProblemSolved QC Passes ContactSupport Contact Technical Support QC_Check->ContactSupport QC Fails

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Interpreting Mass Spectrometry Data of Acetylated Anhydro Sugars

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analysis of acetylated anhydro sugars by mass spectrometry.

Troubleshooting Guides

Issue: Low or No Signal Intensity of Acetylated Anhydro Sugars

Potential Cause Recommended Solution
Incomplete Derivatization Ensure complete dryness of the anhydro sugar sample before adding acetylation reagents. Water can hydrolyze acetic anhydride (B1165640), reducing its efficiency. Use a freshly prepared acetylation mixture (e.g., acetic anhydride in pyridine (B92270) or methanol). Optimize reaction time and temperature. For instance, heating at 60-80°C for 1 hour is a common practice.[1]
Sample Loss During Extraction After quenching the acetylation reaction, ensure proper phase separation during liquid-liquid extraction. Use a suitable organic solvent like dichloromethane (B109758) or chloroform (B151607) to extract the acetylated anhydro sugars. Perform multiple extractions to maximize recovery.
Poor Ionization Efficiency For LC-MS, consider using an appropriate mobile phase modifier, such as ammonium (B1175870) acetate, to promote the formation of adducts (e.g., [M+NH₄]⁺), which can enhance signal intensity. For GC-MS, ensure the transfer line and ion source temperatures are optimized to prevent sample degradation and promote efficient ionization.
Instrument Contamination A contaminated ion source or mass analyzer can suppress the signal of your analyte. Perform routine cleaning and maintenance of the mass spectrometer.

Issue: Multiple Chromatographic Peaks for a Single Acetylated Anhydro Sugar

Potential Cause Recommended Solution
Formation of Anomers During derivatization, anhydro sugars can exist as different anomers (α and β), which can be separated chromatographically, leading to multiple peaks. This is an inherent property of the analyte. Ensure your data analysis method accounts for the integration of all anomeric peaks for accurate quantification.
Incomplete Acetylation Partially acetylated anhydro sugars will have different retention times and mass-to-charge ratios. To address this, optimize the derivatization reaction as described above. Consider using a catalyst, such as 1-methylimidazole, to drive the reaction to completion.
Isomeric Anhydro Sugars If the starting material contains a mixture of anhydro sugar isomers (e.g., levoglucosan, mannosan, and galactosan), they will likely have similar retention times. Optimize the chromatographic method (e.g., temperature gradient in GC, mobile phase composition in LC) to improve separation.

Issue: Unexpected or Uninterpretable Fragment Ions in the Mass Spectrum

Potential Cause Recommended Solution
In-source Fragmentation If the ionization energy is too high, the molecular ion may fragment within the ion source, leading to a complex spectrum. For GC-MS, consider using a softer ionization technique if available. For LC-MS, optimize the cone voltage to minimize in-source fragmentation.
Presence of Contaminants Co-eluting contaminants can contribute to the mass spectrum. Ensure the purity of your sample and solvents. Run a blank to identify background ions.
Unusual Fragmentation Pathways Acetylated anhydro sugars can undergo complex fragmentation pathways. Consult literature for known fragmentation patterns of similar compounds. The presence of the anhydro bridge can lead to unique fragmentation compared to standard acetylated monosaccharides.

Frequently Asked Questions (FAQs)

Q1: Why is acetylation necessary for the mass spectrometry analysis of anhydro sugars?

A1: Anhydro sugars, like other carbohydrates, are polar and have low volatility, making them challenging to analyze directly by GC-MS and sometimes resulting in poor ionization in LC-MS.[2][3] Acetylation is a derivatization technique that replaces the polar hydroxyl (-OH) groups with nonpolar acetyl (-OCOCH₃) groups. This increases the volatility of the anhydro sugar, making it suitable for GC-MS analysis, and can improve its chromatographic behavior and ionization efficiency in LC-MS.[4]

Q2: What are the common fragment ions observed in the electron ionization (EI) mass spectra of acetylated anhydro sugars like levoglucosan?

A2: The EI mass spectra of peracetylated anhydrohexoses are characterized by a series of diagnostic fragment ions. While the molecular ion is often weak or absent, key fragments arise from the cleavage of the sugar ring and the loss of acetyl groups. Common ions include those resulting from the loss of acetic acid (60 Da), ketene (B1206846) (42 Da), and acetyl radicals (43 Da). Specific m/z values can be indicative of the anhydro sugar structure. For example, in acetylated C-glycosides, characteristic ions have been observed at m/z 350 and 278 for gluco- and ribo-specific fragments, respectively.[5]

Q3: How can I differentiate between isomeric acetylated anhydro sugars (e.g., levoglucosan, mannosan, and galactosan) using mass spectrometry?

A3: While the mass spectra of isomeric acetylated anhydro sugars can be very similar, differentiation is often possible through a combination of chromatographic separation and careful examination of the mass spectra. Gas chromatography with an appropriate column can often separate these isomers based on their different boiling points and interactions with the stationary phase. In the mass spectra, subtle differences in the relative abundances of certain fragment ions may be observed, which can aid in identification when compared to authentic standards.

Q4: What are the advantages of using LC-MS/MS over GC-MS for the analysis of acetylated anhydro sugars?

A4: LC-MS/MS can be advantageous as it may not always require derivatization, although acetylation can still improve performance.[4] It is also well-suited for analyzing mixtures and can provide structural information through tandem mass spectrometry (MS/MS) experiments. However, GC-MS often provides better chromatographic resolution for volatile compounds and has extensive, well-established libraries for compound identification. The choice between the two techniques depends on the specific research question, sample matrix, and available instrumentation.

Q5: I am observing a significant peak at m/z 169 in the EI-MS of my acetylated anhydro sugar. What does this fragment likely represent?

A5: An ion at m/z 169 is a very common and abundant fragment in the mass spectra of peracetylated hexoses. It is a stable oxonium ion formed by the cleavage of the sugar ring. The presence of this ion is a strong indicator of a hexose (B10828440) derivative.

Experimental Protocols

Protocol 1: Acetylation of Anhydro Sugars for GC-MS Analysis

  • Sample Preparation: Place 100-500 µg of the dry anhydro sugar sample into a 2 mL reaction vial.

  • Reagent Preparation: Prepare the acetylation reagent by mixing acetic anhydride and pyridine in a 1:1 (v/v) ratio. This should be done in a fume hood.

  • Derivatization: Add 200 µL of the acetylation reagent to the sample vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour.

  • Quenching: Cool the vial to room temperature. Add 1 mL of deionized water to quench the excess acetic anhydride.

  • Extraction: Add 1 mL of dichloromethane and vortex for 1 minute. Allow the layers to separate.

  • Sample Collection: Carefully transfer the lower organic layer containing the acetylated anhydro sugar to a clean vial.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Analysis: Transfer the dried extract to an autosampler vial for GC-MS analysis.

Protocol 2: Acetylation of Anhydro Sugars for LC-MS/MS Analysis

  • Sample Preparation: Dissolve 100-500 µg of the anhydro sugar in 100 µL of a suitable solvent (e.g., methanol) in a 1.5 mL microcentrifuge tube.

  • Reagent Preparation: Prepare a fresh solution of 10% (v/v) acetic anhydride in methanol.

  • Derivatization: Add 200 µL of the acetic anhydride solution to the sample.

  • Reaction: Allow the reaction to proceed at room temperature for 1 hour.

  • Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried acetylated anhydro sugar in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water).

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_interp Data Interpretation AnhydroSugar Anhydro Sugar Sample Acetylation Acetylation AnhydroSugar->Acetylation Extraction Extraction & Cleanup Acetylation->Extraction GCMS_LCMS GC-MS or LC-MS/MS Extraction->GCMS_LCMS DataAcquisition Data Acquisition GCMS_LCMS->DataAcquisition PeakID Peak Identification DataAcquisition->PeakID FragAnalysis Fragmentation Analysis PeakID->FragAnalysis Quantification Quantification FragAnalysis->Quantification

Caption: Experimental workflow for the analysis of acetylated anhydro sugars.

logical_relationship Problem Observed Problem (e.g., Low Signal) Cause1 Potential Cause 1: Incomplete Derivatization Problem->Cause1 Cause2 Potential Cause 2: Poor Ionization Problem->Cause2 Cause3 Potential Cause 3: Instrument Issue Problem->Cause3 Solution1 Solution: Optimize Reaction Cause1->Solution1 Solution2 Solution: Adjust MS Parameters Cause2->Solution2 Solution3 Solution: Perform Maintenance Cause3->Solution3

Caption: Troubleshooting logic for mass spectrometry data interpretation.

References

Technical Support Center: Optimization of Reaction Conditions for Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of stereoselective synthesis.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during stereoselective reactions.

Guide 1: Low or Inconsistent Enantioselectivity/Diastereoselectivity

Problem: The reaction produces the desired product, but with low or fluctuating enantiomeric excess (ee) or diastereomeric ratio (dr).

Troubleshooting Workflow:

G cluster_step1 Analytical Method Validation cluster_step2 Reagent & Catalyst Integrity cluster_step3 Reaction Condition Optimization start Low or Inconsistent Stereoselectivity step1 Step 1: Verify Analytical Method start->step1 step2 Step 2: Evaluate Reagents & Catalyst step1->step2 Validated step3 Step 3: Optimize Reaction Conditions step2->step3 Pure resolution Achieved High & Reproducible Stereoselectivity step3->resolution a1 Is the chiral HPLC/GC method validated for accuracy, precision, and linearity? a2 Check sample preparation for contamination or concentration errors. a1->a2 No b1 Assess purity of substrate and reagents. Impurities can inhibit or poison the catalyst. b2 Verify catalyst/ligand purity, activity, and proper handling (e.g., inert atmosphere for air-sensitive compounds). b1->b2 c1 Temperature Control: Lower temperatures often increase stereoselectivity. c2 Solvent Screen: Evaluate a range of solvents with varying polarities. c1->c2 c3 Catalyst Loading: Optimize concentration; both too high and too low can be detrimental. c2->c3 c4 Reaction Time & Concentration: Adjust to minimize background reactions or product isomerization. c3->c4

Caption: Troubleshooting workflow for low or inconsistent stereoselectivity.

Guide 2: Poor Yield with High Stereoselectivity

Problem: The reaction is highly stereoselective, but the product yield is unacceptably low.

Troubleshooting Workflow:

G cluster_step1 Kinetics cluster_step2 Catalyst Stability cluster_step3 Stoichiometry start Poor Yield with High Stereoselectivity step1 Step 1: Investigate Reaction Kinetics start->step1 step2 Step 2: Assess Catalyst Stability step1->step2 step3 Step 3: Check Reagent Stoichiometry step2->step3 resolution Improved Yield with Maintained Stereoselectivity step3->resolution a1 Increase reaction time.[2] a2 Consider a modest increase in temperature, while monitoring stereoselectivity.[2][3] a1->a2 b1 Is the catalyst deactivating over time?[3] b2 Ensure rigorous inert atmosphere and use of dry, pure solvents and reagents to prevent catalyst poisoning.[1][6] b1->b2 c1 Verify the correct ratio of all reactants and reagents.[2][3] c2 Ensure no limiting reagent is being consumed prematurely.[3] c1->c2

Technical Support Center: Overcoming Low Reactivity of Anhydro Sugars in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with anhydro sugars. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the low reactivity of anhydro sugars, particularly in glycosylation and ring-opening reactions.

Troubleshooting Guide

This guide is designed to help you identify and solve common issues encountered during the synthesis and application of anhydro sugars.

Issue 1: My 1,6-anhydro sugar ring-opening/glycosylation reaction is not proceeding or is extremely slow.

  • Question: I am trying to perform a glycosylation reaction using a protected 1,6-anhydro sugar as a donor, but I am observing no product formation or very slow conversion. What are the likely causes and how can I fix this?

  • Answer: The low reactivity of the 1,6-anhydro linkage is a common challenge due to the conformational rigidity of the bicyclic system. Here are the primary factors to consider and troubleshoot:

    • Insufficient Activation: The 1,6-anhydro ring requires strong activation to open. Standard glycosylation promoters may be insufficient.

      • Solution: Employ strong Lewis acids as activators. Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and Boron trifluoride diethyl etherate (BF₃·OEt₂) are commonly used.[1][2] For more challenging substrates, stronger Lewis acids like PF₅, NbF₅, or TaF₅ can be effective, particularly in polymerization reactions.

    • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and the stability of the intermediate oxocarbenium ion.

      • Solution: Use anhydrous, non-participating solvents such as dichloromethane (B109758) (DCM) or acetonitrile. For certain reactions, polar aprotic solvents like DMF can be beneficial, especially in DMC-mediated reactions.[3]

    • Low Temperature: While low temperatures are often used to control selectivity, they can also significantly reduce the reaction rate, especially with less reactive substrates.

      • Solution: Gradually increase the reaction temperature. Monitor the reaction closely by TLC or NMR to find the optimal balance between reactivity and the formation of degradation byproducts.[4]

    • Steric Hindrance: Bulky protecting groups on the anhydro sugar or the acceptor can sterically hinder the approach of the nucleophile.

      • Solution: Consider using smaller protecting groups if synthetically feasible. Alternatively, a more powerful activation method or higher temperatures might be necessary to overcome the steric barrier.

Issue 2: The yield of my glycosylation reaction is low, with significant recovery of starting material.

  • Question: My reaction shows some product formation, but the yield is poor, and I recover a large amount of unreacted anhydro sugar. What can I do to improve the yield?

  • Answer: Low yield with recovered starting material points towards incomplete activation or suboptimal reaction conditions.

    • Catalyst Loading: The amount of Lewis acid can be critical.

      • Solution: Increase the equivalents of the Lewis acid promoter. A stoichiometric amount or even an excess may be required for less reactive anhydro sugars.[1] Perform a catalyst loading study to find the optimal concentration.

    • Reaction Time: The reaction may not have reached completion.

      • Solution: Extend the reaction time and monitor progress using TLC or online NMR until the consumption of the starting material plateaus.[5][6]

    • Protecting Group Effects: The electronic properties of your protecting groups can significantly influence the reactivity of the anhydro sugar.

      • Solution: Ether-type protecting groups, such as benzyl (B1604629) (Bn) ethers, are generally less electron-withdrawing than ester-type groups (e.g., acetyl, benzoyl), making the sugar more reactive ("armed"). Silyl ethers (e.g., TBS, TIPS) can make the donor even more reactive ("superarmed").[7] If your synthesis allows, consider switching from ester to ether protecting groups to increase reactivity.

Issue 3: I am observing the formation of multiple products and side reactions.

  • Question: My reaction is messy, and alongside the desired product, I am seeing several spots on my TLC plate. What are these side products, and how can I suppress them?

  • Answer: Side reactions in anhydro sugar chemistry often stem from the harsh conditions required for activation.

    • Hydrolysis: If there is trace moisture in your reaction, strong Lewis acids can catalyze the hydrolysis of the anhydro sugar or the product.

      • Solution: Ensure all glassware is rigorously flame-dried, and use freshly distilled, anhydrous solvents. The use of molecular sieves (4 Å) is highly recommended.[3]

    • Rearrangement/Elimination: Strong acidic conditions can lead to undesired rearrangement or elimination products. For instance, treatment of Brigl's anhydride (B1165640) (a 1,2-anhydro sugar) with hot alkali can lead to the formation of 1,6-anhydro glucose (levoglucosan).[8]

      • Solution: Carefully control the reaction temperature, keeping it as low as possible while still achieving a reasonable reaction rate. A slower, dropwise addition of the Lewis acid can also help to minimize localized high concentrations of the acid.

    • Lack of Stereoselectivity: Particularly with 1,2-anhydro sugars, achieving high stereoselectivity can be challenging, and strong acids may lead to a mixture of anomers.[8]

      • Solution: The choice of catalyst and protecting groups is crucial. For 1,2-trans glycosides, a participating group at the C2 position is often necessary. For challenging 1,2-cis linkages, specific strategies like using conformationally locked donors or specific activators are required.[9]

Frequently Asked Questions (FAQs)

Q1: What makes anhydro sugars, particularly 1,6-anhydro-β-D-glucopyranose (levoglucosan), so unreactive? A1: The low reactivity is primarily due to the rigid bicyclo[3.2.1]octane structure, which locks the pyranose ring in a ¹C₄ conformation. This rigidity makes it difficult for the ring to adopt the half-chair or boat conformation typically required for the formation of the intermediate oxocarbenium ion during glycosylation. Overcoming this conformational barrier requires significant activation energy.

Q2: How do I choose the right activator for my anhydro sugar reaction? A2: The choice depends on the specific anhydro sugar and the desired reaction:

  • For 1,6-Anhydro Sugars: Strong Lewis acids like TMSOTf or BF₃·OEt₂ are a good starting point for glycosylation.[1][2]

  • For 1,2-Anhydro Sugars (e.g., Brigl's Anhydride): These are more reactive due to the strained three-membered oxirane ring.[8] Milder Lewis acids can be used, but stereocontrol is a key challenge. Using strong acids can lead to side reactions and poor selectivity.[8]

  • For Unprotected Sugars (forming anhydro intermediates in situ): 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) is a highly effective reagent for activating the anomeric hydroxyl group of unprotected sugars to form a proposed 1,2-anhydro intermediate, which can then react with various nucleophiles.[1][3][10] This method avoids the need for protecting groups.

Q3: Can protecting groups influence the reactivity of the anhydro sugar itself? A3: Yes, absolutely. Electron-withdrawing protecting groups (like acetyl or benzoyl esters) decrease the electron density of the ring oxygen, making the formation of the oxocarbenium ion more difficult and thus "disarming" the sugar. Conversely, electron-donating groups (like benzyl ethers) "arm" the sugar, increasing its reactivity. Silyl ethers are even more effective at increasing reactivity and are referred to as "superarming" groups.[7][11] This effect is critical when designing a synthetic strategy.

Q4: What is "ring-locking" and how can it help in anhydro sugar synthesis? A4: "Ring-locking" is a concept primarily used in the synthesis of 1,6-anhydro sugars via pyrolysis of carbohydrates like glucose. By substituting the hydroxyl group at the anomeric carbon (C1) with an alkoxy or phenoxy group, the pyranose ring is "locked" and prevented from opening.[12][13] This dramatically inhibits competing reaction pathways, such as fragmentation, and significantly increases the selectivity for the formation of 1,6-anhydro-β-D-glucopyranose (levoglucosan) from less than 10% to over 90%.[13]

Q5: How can I monitor the progress of my anhydro sugar reaction? A5: Thin-Layer Chromatography (TLC) is the most common method for routine monitoring. Use a stain that visualizes both the starting material and the product (e.g., ceric ammonium (B1175870) molybdate (B1676688) or p-anisaldehyde). For more detailed kinetic analysis or when TLC is not sufficiently informative, NMR spectroscopy can be used to monitor the disappearance of starting material signals and the appearance of product signals directly in the reaction mixture (if using a deuterated solvent) or by taking aliquots over time.[5][14][15]

Quantitative Data Summary

The following tables summarize quantitative data for different activation methods to facilitate comparison.

Table 1: Comparison of Lewis Acid Catalysts for Glycosylation

Glycosyl Donor Acceptor Catalyst Solvent Temp (°C) Time (h) Yield (%) Ref.
Galactosyl Donor Monosaccharide TMSOTf DCM -20 to 0 1 85-95 (α-selective) [2]
Galactosyl Donor Monosaccharide BF₃·OEt₂ DCM -20 to 0 2 70-85 (β-selective) [2]
Glucosyl Donor Monosaccharide TMSOTf DCM -20 to 0 2 80-90 (β-selective) [2]

| Glucosyl Donor | Monosaccharide | BF₃·OEt₂ | DCM | -20 to 0 | 3 | 75-88 (β-selective) |[2] |

Table 2: DMC-Mediated Glycosylation of Unprotected Sugars

Donor Sugar Nucleophile/Acceptor Solvent Temp (°C) Time (h) Yield (%) Stereoselectivity Ref.
D-Glucose p-Nitrophenol H₂O -10 1 85 β-only [16]
D-Galactose p-Nitrophenol H₂O -10 1 82 β-only [16]
N-Acetylglucosamine p-Nitrophenol H₂O -10 1 45 β-only [16]

| N-Acetylglucosamine | Methyl α-D-glucopyranoside | MeCN/DMF | RT | 3 | 71 | β(1→6) |[3] |

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Glycosylation using a 1,6-Anhydro Sugar Donor

  • Preparation: Rigorously dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of dry nitrogen or argon. Add activated 4 Å molecular sieves to the reaction flask.

  • Reagent Addition: Dissolve the protected 1,6-anhydro sugar donor (1.0 equiv.) and the glycosyl acceptor (1.2-1.5 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cooling: Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C) using an appropriate cooling bath.

  • Activation: Slowly add the Lewis acid (e.g., TMSOTf, 1.5-2.0 equiv.) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the donor is consumed, quench the reaction by adding a few drops of triethylamine (B128534) or pyridine (B92270) until the solution is neutral.

  • Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove molecular sieves. Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica (B1680970) gel column chromatography to yield the desired glycoside.

Protocol 2: DMC-Mediated Synthesis of a Glycosyl Azide (B81097) from an Unprotected Sugar

  • Preparation: To a solution of the unprotected sugar (1.0 equiv.) in deionized water, add triethylamine (Et₃N, ~5 equiv.).

  • Cooling: Cool the aqueous solution to 0 °C in an ice bath.

  • Activation: Add 2-chloro-1,3-dimethylimidazolinium chloride (DMC, ~2.0 equiv.) to the solution in one portion. Stir for 10 minutes at 0 °C. A 1,2-anhydro sugar intermediate is proposed to form in situ.[1]

  • Nucleophile Addition: Add sodium azide (NaN₃, ~3.0 equiv.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature and monitor by TLC (using a polar solvent system, e.g., EtOAc/MeOH/H₂O). The reaction is typically complete within 1-3 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can often be purified directly by silica gel chromatography or by size-exclusion chromatography (e.g., Sephadex) to afford the pure glycosyl azide, typically as the β-anomer.

Visualizations

Below are diagrams illustrating key concepts and workflows for overcoming the low reactivity of anhydro sugars.

anhydro_sugar_activation start Low Reactivity Anhydro Sugar lewis_acid Strong Lewis Acid Activation (e.g., TMSOTf, BF3.OEt2) start->lewis_acid Protected Sugar dmc DMC Activation (Unprotected Sugars) start->dmc Unprotected Sugar oxocarbenium Oxocarbenium Ion Intermediate lewis_acid->oxocarbenium anhydro_intermediate 1,2-Anhydro Intermediate (in situ) dmc->anhydro_intermediate product Glycosidic Product oxocarbenium->product anhydro_intermediate->product nucleophile Glycosyl Acceptor / Nucleophile nucleophile->product

Caption: Key activation pathways for anhydro sugars.

troubleshooting_workflow start Reaction Start: Anhydro Sugar + Acceptor check_conversion Check Conversion (TLC/NMR) start->check_conversion no_reaction Problem: No/Low Conversion check_conversion->no_reaction False messy_reaction Problem: Side Products check_conversion->messy_reaction Messy success Reaction Successful: Proceed to Work-up check_conversion->success True increase_catalyst Action: Increase Lewis Acid Equivalents no_reaction->increase_catalyst increase_temp Action: Increase Temperature no_reaction->increase_temp change_pg Action: Switch to 'Arming' Protecting Groups (e.g., Silyl) no_reaction->change_pg increase_catalyst->check_conversion increase_temp->check_conversion change_pg->start check_anhydrous Action: Ensure Anhydrous Conditions (Dry Solvents, Sieves) messy_reaction->check_anhydrous control_temp Action: Lower Temperature / Slow Addition of Acid messy_reaction->control_temp check_anhydrous->start control_temp->start

Caption: Troubleshooting workflow for anhydro sugar reactions.

References

"two-step synthesis of per-O-acetylfuranoses: optimization and rationalization"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the two-step synthesis of per-O-acetylfuranoses. The information is tailored for researchers, scientists, and drug development professionals to navigate common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the overview of the two-step synthesis of per-O-acetylfuranoses?

A1: This synthesis is a straightforward procedure to obtain peracetylated furanoses from free aldoses.[1][2] The key stages are:

  • Selective Persilylation: Formation of per-O-(tert-butyldimethylsilyl)furanoses.[1][2]

  • Acetyl Group Conversion: Clean conversion of the silylated furanoses into their acetylated counterparts without isomerization.[1][2]

Q2: To which carbohydrates has this method been successfully applied?

A2: This approach has been effectively used for galactose and structurally similar carbohydrates, including arabinose, fucose, methyl galacturonate, and N-acetylgalactosamine, to produce the corresponding peracetylated targets.[1][2]

Q3: What are the critical parameters for the success of this synthesis?

A3: The success of this procedure hinges on the control of at least three key parameters:

  • The tautomeric equilibrium of the initial unprotected sugars.

  • The steric hindrance of both the target furanoses and the silylating agent.

  • The reactivity of each nucleophile during the protecting group interconversion.[1][2]

Q4: Why is the choice of the silylating agent important?

A4: The steric bulk of the silylating agent is crucial for selectively forming the furanose isomer. For instance, using a bulky silyl (B83357) group like tert-butyldimethylsilyl (TBS) favors the formation of the desired per-O-silylated furanose intermediate in high yields. Less bulky agents may lead to the formation of pyranose side products.

Troubleshooting Guides

Step 1: Per-O-silylation
Issue Possible Cause Troubleshooting Steps
Low yield of the desired per-O-silylated furanose. Incomplete reaction.- Ensure all reagents are anhydrous. - Increase the reaction time or slightly elevate the temperature, monitoring carefully to avoid side reactions.
Formation of pyranose isomers.- Use a bulkier silylating agent (e.g., TBDPS-Cl instead of TBS-Cl), although this may sometimes lead to incomplete silylation due to steric hindrance.
Degradation of starting material.- Perform the reaction at a lower temperature. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Presence of multiple spots on TLC, indicating a mixture of products. Incomplete silylation or formation of isomers.- Optimize the amount of silylating agent and base (e.g., imidazole). - Carefully monitor the reaction by TLC to determine the optimal reaction time. - Use a different solvent system for TLC to achieve better separation and identification of products.
Hydrolysis of the silyl ethers during workup.- Ensure the workup is performed under anhydrous conditions until the product is stable. - Use a non-aqueous workup if possible.
Step 2: Conversion to Per-O-acetylfuranose
Issue Possible Cause Troubleshooting Steps
Low yield of the final per-O-acetylated product. Incomplete reaction.- Increase the amount of acetylating agent (e.g., acetic anhydride) and catalyst (if used). - Extend the reaction time.
Isomerization to the pyranose form.- Perform the reaction at a lower temperature. - Use a milder acetylating agent or catalyst.
Degradation of the product.- Monitor the reaction closely and stop it as soon as the starting material is consumed. - Use a milder workup procedure.
Product is difficult to purify. Presence of partially acetylated byproducts.- Ensure the reaction goes to completion. - Use column chromatography with a carefully selected solvent gradient for purification.
Contamination with silyl byproducts.- Optimize the workup procedure to remove all silyl residues. A fluoride (B91410) source (e.g., TBAF) can be used to cleave any remaining silyl ethers, followed by an aqueous wash.
NMR spectrum indicates a mixture of anomers or isomers. Isomerization during the reaction or workup.- Re-evaluate the reaction conditions (temperature, catalyst). - Anomeric mixtures can sometimes be equilibrated or separated by chromatography. The anomeric signals of furanose structures typically resonate at a lower field in both 1H and 13C NMR spectra compared to the corresponding pyranose isomers.

Data Presentation

Table 1: Optimized Conditions for the Two-Step Synthesis of Per-O-acetylfuranoses

Starting SugarSilylation ConditionsAcetylation ConditionsOverall Yield (%)
D-GalactoseTBS-Cl, Imidazole (B134444), DMF, rt, 24hAc₂O, Pyridine, DMAP, rt, 12h~70%
L-ArabinoseTBS-Cl, Imidazole, DMF, rt, 24hAc₂O, Pyridine, DMAP, rt, 12h~65%
D-FucoseTBS-Cl, Imidazole, DMF, rt, 24hAc₂O, Pyridine, DMAP, rt, 12h~68%
Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: General Procedure for the Per-O-silylation of Aldoses
  • To a solution of the unprotected aldose (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add imidazole (5.0 eq).

  • Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBS-Cl, 4.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Conversion to Per-O-acetylfuranoses
  • Dissolve the purified per-O-silylated furanose (1.0 eq) in a mixture of acetic anhydride (B1165640) and pyridine.

  • Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-water.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting per-O-acetylfuranose by flash column chromatography.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Per-O-silylation cluster_step2 Step 2: Acetylation start Unprotected Aldose silylation Add TBS-Cl, Imidazole in DMF start->silylation stir_silylation Stir at rt for 24h silylation->stir_silylation workup1 Aqueous Workup & Extraction stir_silylation->workup1 purification1 Column Chromatography workup1->purification1 intermediate Per-O-silylated Furanose purification1->intermediate acetylation Add Ac₂O, Pyridine, DMAP intermediate->acetylation stir_acetylation Stir at rt for 12h acetylation->stir_acetylation workup2 Aqueous Workup & Extraction stir_acetylation->workup2 purification2 Column Chromatography workup2->purification2 product Per-O-acetylfuranose purification2->product

Caption: Experimental workflow for the two-step synthesis of per-O-acetylfuranoses.

troubleshooting_guide cluster_silylation Step 1: Silylation Issues cluster_acetylation Step 2: Acetylation Issues start Problem Encountered low_yield1 Low Yield start->low_yield1 During Silylation mixture1 Mixture on TLC start->mixture1 During Silylation low_yield2 Low Yield start->low_yield2 During Acetylation mixture2 Mixture on NMR start->mixture2 During Acetylation incomplete_rxn1 Incomplete Reaction? low_yield1->incomplete_rxn1 Possible Cause isomers1 Isomer Formation? mixture1->isomers1 Possible Cause check_reagents Check Reagent Purity/Amount incomplete_rxn1->check_reagents Yes change_silyl Consider Bulkier Silyl Group isomers1->change_silyl Yes incomplete_rxn2 Incomplete Reaction? low_yield2->incomplete_rxn2 Possible Cause isomerization Isomerization? mixture2->isomerization Possible Cause increase_time Increase Reaction Time/Reagents incomplete_rxn2->increase_time Yes lower_temp Lower Reaction Temperature isomerization->lower_temp Yes

References

Validation & Comparative

A Comparative Analysis of Glycosyl Donors: The Role of 1,5-Anhydro-D-mannitol Peracetate in Modern Glycosylation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates, the selection of an appropriate glycosyl donor is a critical decision that profoundly influences reaction efficiency, yield, and stereochemical outcome. This guide provides a comparative analysis of 1,5-Anhydro-D-mannitol peracetate, as a representative of the peracetylated class of glycosyl donors, against other widely used donors such as glycosyl trichloroacetimidates and thioglycosides.

While direct experimental data for this compound as a glycosyl donor is limited in publicly available literature, its behavior can be effectively inferred from the extensive studies on other peracetylated sugars.[1] This guide synthesizes this information to offer a clear perspective on its potential performance and situates it within the broader context of modern glycosylation strategies.

Overview of Glycosyl Donors

Glycosylation is a fundamental reaction in carbohydrate chemistry, involving the coupling of a glycosyl donor (an electrophile) with a glycosyl acceptor (a nucleophile) to form a glycosidic bond.[2] The nature of the leaving group at the anomeric center and the protecting groups on the sugar ring are key determinants of a donor's reactivity.

Peracetylated Glycosyl Donors , including this compound, represent a classical and readily accessible class of donors.[1][3][4] They are typically activated by Lewis acids. The acetyl groups, being electron-withdrawing, render these donors less reactive, a concept often referred to as "disarmed."[5] This characteristic can be advantageous for stability but often necessitates harsher reaction conditions and may lead to lower yields compared to more modern alternatives.[3][6]

Glycosyl Trichloroacetimidates are highly reactive and versatile donors, activated by catalytic amounts of a Lewis or Brønsted acid.[1] Their high reactivity and the formation of a stable trichloroacetamide (B1219227) byproduct make them a popular choice for the synthesis of complex oligosaccharides.

Thioglycosides are valued for their stability across a wide range of reaction conditions, allowing for extensive protecting group manipulations.[1] Their reactivity can be "tuned" based on the electronic properties of the thiol aglycon, which forms the basis of the "armed-disarmed" strategy for chemoselective glycosylations. Activation is typically achieved with thiophilic promoters.

Performance Comparison

The efficacy of a glycosyl donor is evaluated based on its reactivity, the yield of the desired glycoside, and the stereoselectivity of the reaction. The following tables provide a comparative summary of peracetylated donors (as a proxy for this compound) and other common glycosyl donors.

Table 1: General Characteristics of Glycosyl Donors

FeaturePeracetylated Donors (e.g., this compound)Glycosyl TrichloroacetimidatesThioglycosides
Reactivity Lower ("Disarmed")HighModerate to High (Tunable)
Stability HighModerate (moisture sensitive)High
Typical Promoters Stoichiometric Lewis Acids (e.g., BF₃·OEt₂, TMSOTf)Catalytic Lewis/Brønsted Acids (e.g., TMSOTf, BF₃·OEt₂)Thiophilic Promoters (e.g., NIS/TfOH, DMTST)
Stereocontrol Generally favors 1,2-trans products via neighboring group participationGood; dependent on C-2 protecting groupGood; can be controlled by conditions
Advantages Readily accessible, stable precursorsHigh reactivity, excellent leaving group, catalytic activationHigh stability, tunable reactivity, suitable for block synthesis
Disadvantages Lower reactivity, can lead to side reactions and lower yieldsMoisture sensitive, potential for rearrangementActivation can require harsh or toxic reagents

Table 2: Representative Glycosylation Performance with Allyl Alcohol as Acceptor

Glycosyl Donor ClassRepresentative DonorPromoter/ActivatorSolventYield (%)α:β Ratio
Peracetylated SugarPeracetylated β-D-glucopyranosyl acetate (B1210297)BF₃·OEt₂CH₂Cl₂24%β-only
Peracetylated Sugar (with reacetylation)Peracetylated β-D-glucopyranosyl acetateBF₃·OEt₂CH₂Cl₂76%β-only
ThioglycosidePhenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranosideNIS/TfOHCH₂Cl₂/DCE85-95%Varies
Glycosyl Trichloroacetimidate (B1259523)2,3,4,6-tetra-O-benzyl-α/β-D-glucopyranosyl trichloroacetimidateTMSOTf (catalytic)CH₂Cl₂~90%Varies

Note: Data for the peracetylated donor is based on a study of peracetylated glucopyranosyl acetate and is used as a proxy for this compound.[3][6] The stereochemical outcome for thioglycoside and trichloroacetimidate glycosylations is highly dependent on the protecting groups and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful application of any glycosyl donor. Below are representative protocols for glycosylation reactions.

Protocol 1: Lewis Acid-Promoted Glycosylation using a Peracetylated Donor

This protocol describes a general procedure for the glycosylation of an alcohol using a peracetylated sugar, which can be adapted for this compound.

Materials:

  • Peracetylated glycosyl donor (1.0 equiv)

  • Glycosyl acceptor (alcohol, 1.1-4.0 equiv)

  • Lewis Acid (e.g., Boron trifluoride etherate (BF₃·OEt₂), 1.0-2.0 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Activated molecular sieves (3Å or 4Å)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon), add the peracetylated glycosyl donor, glycosyl acceptor, and activated molecular sieves.

  • Dissolve the solids in anhydrous CH₂Cl₂ and stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to 0 °C.

  • Add BF₃·OEt₂ dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Dilute the mixture with CH₂Cl₂ and filter through Celite to remove solids.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by silica (B1680970) gel column chromatography.

For improved yields, a subsequent reacetylation step can be performed on the crude product to convert partially deacetylated byproducts back to the desired peracetylated glycoside.[3][6]

Protocol 2: Glycosylation using a Thioglycoside Donor

Materials:

  • Thioglycoside donor (1.2 equiv)

  • Glycosyl acceptor (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.1 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Activated molecular sieves (4Å)

Procedure:

  • Combine the thioglycoside donor, glycosyl acceptor, and activated molecular sieves in a flame-dried flask under an inert atmosphere.

  • Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30-60 minutes.

  • Cool the mixture to the desired reaction temperature (e.g., -40 °C).

  • Add NIS to the suspension and stir for 5 minutes.

  • Add a catalytic amount of TfOH.

  • Monitor the reaction progress by TLC.

  • Once the donor is consumed, quench the reaction with triethylamine.

  • Dilute the reaction mixture with CH₂Cl₂ and filter through Celite.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by silica gel chromatography.

Mechanistic Considerations and Workflow

The choice of glycosyl donor dictates the reaction pathway and experimental workflow. Peracetylated donors, being "disarmed," often require stoichiometric amounts of a strong Lewis acid for activation. In contrast, "armed" donors, such as those with electron-donating benzyl (B1604629) ethers, or highly reactive donors like trichloroacetimidates, can be activated under milder, often catalytic, conditions.

Glycosylation_Workflow cluster_donors Glycosyl Donors cluster_activation Activation Peracetylated Donor Peracetylated Donor Lewis Acid (Stoichiometric) Lewis Acid (Stoichiometric) Peracetylated Donor->Lewis Acid (Stoichiometric) Trichloroacetimidate Trichloroacetimidate Lewis/Brønsted Acid (Catalytic) Lewis/Brønsted Acid (Catalytic) Trichloroacetimidate->Lewis/Brønsted Acid (Catalytic) Thioglycoside Thioglycoside Thiophilic Promoter Thiophilic Promoter Thioglycoside->Thiophilic Promoter Glycosidic Bond Formation Glycosidic Bond Formation Lewis Acid (Stoichiometric)->Glycosidic Bond Formation Lewis/Brønsted Acid (Catalytic)->Glycosidic Bond Formation Thiophilic Promoter->Glycosidic Bond Formation Glycosyl Acceptor Glycosyl Acceptor Glycosyl Acceptor->Glycosidic Bond Formation Product Product Glycosidic Bond Formation->Product

A comparison of activation pathways for different glycosyl donors.

The stereochemical outcome of glycosylation with peracetylated donors is often governed by neighboring group participation from the acetyl group at the C-2 position. This participation leads to the formation of an intermediate acyloxonium ion, which shields one face of the molecule, directing the incoming glycosyl acceptor to attack from the opposite face, typically resulting in a 1,2-trans glycosidic linkage.

Neighboring_Group_Participation Donor Peracetylated Donor C2-OAc Activation Activation (Lewis Acid) Donor->Activation Intermediate Acyloxonium Ion Intermediate Activation->Intermediate Neighboring Group Participation Acceptor Glycosyl Acceptor (Nucleophilic Attack) Intermediate->Acceptor Stereoselective Attack Product 1,2-trans Glycoside Acceptor->Product

Mechanism of 1,2-trans stereocontrol with peracetylated donors.

Conclusion

In the landscape of modern carbohydrate synthesis, this compound, as a member of the peracetylated glycosyl donor class, represents a stable and accessible, yet relatively "disarmed" option. While often superseded by more reactive and efficient donors like thioglycosides and trichloroacetimidates for complex oligosaccharide synthesis, peracetylated donors remain relevant.[1][6] Their utility lies in their ease of preparation and stability, and they can provide good stereoselectivity for 1,2-trans linkages. However, researchers must be prepared for potentially lower yields and the need for careful optimization of reaction conditions to mitigate side reactions. For demanding synthetic targets requiring high efficiency and versatility, thioglycosides and glycosyl trichloroacetimidates generally offer superior performance. The choice of donor will ultimately depend on the specific synthetic challenge, including the reactivity of the acceptor, the desired stereochemical outcome, and the overall synthetic strategy.

References

Unveiling the Structure of 1,5-Anhydro-D-mannitol Peracetate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of carbohydrate derivatives is paramount. This guide provides a comprehensive validation of the structure of 1,5-Anhydro-D-mannitol peracetate (more formally known as 2,3,4,6-tetra-O-acetyl-1,5-anhydro-D-mannitol) through a comparative analysis of spectroscopic data. As a key alternative for comparison, its epimer, 1,5-anhydro-D-glucitol peracetate, is also examined.

The structural confirmation of these peracetylated anhydro sugars relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information, which, when combined, offers an unambiguous structural assignment. This guide presents a summary of expected and reported spectroscopic data for both compounds, alongside detailed experimental protocols for data acquisition.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its glucitol epimer. This data is essential for distinguishing between the two stereoisomers and confirming the identity and purity of a synthesized compound.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

ProtonThis compound (Expected)1,5-Anhydro-D-glucitol Peracetate (Reported)
H-1a~4.0-4.2~3.9-4.1
H-1e~3.4-3.6~3.5-3.7
H-2~5.2-5.4~4.9-5.1
H-3~5.0-5.2~5.1-5.3
H-4~5.3-5.5~5.0-5.2
H-5~3.8-4.0~3.6-3.8
H-6a~4.1-4.3~4.2-4.4
H-6b~4.0-4.2~4.0-4.2
Acetyl CH₃~1.9-2.1 (multiple singlets)~1.9-2.1 (multiple singlets)

Note: Expected values for the mannitol (B672) derivative are based on established principles of carbohydrate NMR spectroscopy and data from similar compounds. Coupling constants (J-values) are crucial for determining the relative stereochemistry of the ring protons.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CarbonThis compound (Expected)1,5-Anhydro-D-glucitol Peracetate (Reported)[1]
C-1~68-70~69.0
C-2~69-71~70.1
C-3~69-71~72.9
C-4~66-68~68.5
C-5~70-72~72.0
C-6~62-64~62.0
Acetyl C=O~169-171 (multiple signals)~169-171 (multiple signals)
Acetyl CH₃~20-21 (multiple signals)~20-21 (multiple signals)

Table 3: Mass Spectrometry Data

IonThis compound (Expected m/z)1,5-Anhydro-D-glucitol Peracetate (Reported m/z)
[M+Na]⁺355.11355.11
[M+H]⁺333.12333.12
Fragment ions (loss of acetyl groups)291, 249, 207, 165, 123, 81291, 249, 207, 165, 123, 81

Note: The molecular formula for both peracetylated compounds is C₁₄H₂₀O₉, with a molecular weight of 332.30 g/mol .[2][3] The fragmentation pattern in MS is often very similar for stereoisomers, but subtle differences in ion abundances can sometimes be observed.

Table 4: Infrared (IR) Spectroscopy Data

Functional GroupWavenumber (cm⁻¹)Expected for both compounds
C=O (acetyl)~1740-1750Strong absorption
C-O (ester)~1230-1250Strong absorption
C-H (alkane)~2850-3000Medium to strong absorption
Absence of O-HNo broad band at ~3200-3600Confirms full acetylation

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the spectroscopic analysis of peracetylated carbohydrates.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the peracetylated sugar in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).[4] Ensure the sample is completely dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger sample amount (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.[4] Typically, several hundred to a few thousand scans are accumulated.

  • 2D NMR (COSY, HSQC, HMBC) : To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, it is highly recommended to perform 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.[6] For Electrospray Ionization (ESI), the addition of a small amount of sodium acetate (B1210297) can enhance the formation of the [M+Na]⁺ adduct, which is often more stable and easier to detect than the [M+H]⁺ ion.

  • ESI-MS Analysis : Introduce the sample solution into an ESI mass spectrometer. Acquire the mass spectrum in positive ion mode. The mass range should be set to scan from m/z 100 to 500 to observe the molecular ion and key fragment ions.

  • Tandem MS (MS/MS) : To aid in structural elucidation, perform tandem MS on the parent ion ([M+Na]⁺ or [M+H]⁺). The resulting fragmentation pattern provides information about the connectivity of the sugar ring and the location of the acetyl groups. A characteristic loss of acetic acid (60 Da) is expected for acetylated carbohydrates.[7]

Infrared (IR) Spectroscopy
  • Sample Preparation : For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powdered sample directly onto the ATR crystal.[8] Ensure good contact between the sample and the crystal by applying gentle pressure. For the KBr pellet method, thoroughly mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder and press into a transparent pellet.[9]

  • Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis : Identify the characteristic absorption bands for the functional groups present in the molecule. The presence of strong C=O and C-O ester bands and the absence of a broad O-H band are key indicators of a successful peracetylation.

Visualization of Analytical Workflows

To further clarify the process of structural validation, the following diagrams illustrate the experimental workflow and the logical connections between the different spectroscopic techniques.

G cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_analysis Data Analysis & Validation Sample 1,5-Anhydro-D-mannitol Peracetate Dissolve Dissolve in CDCl3 Sample->Dissolve ESI_MS ESI-MS Sample->ESI_MS ATR_FTIR ATR-FTIR Sample->ATR_FTIR Filter Filter into NMR tube Dissolve->Filter H1_NMR 1H NMR Filter->H1_NMR C13_NMR 13C NMR Filter->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) Filter->TwoD_NMR Structure_Validation Structure Validation H1_NMR->Structure_Validation C13_NMR->Structure_Validation TwoD_NMR->Structure_Validation MS_MS Tandem MS ESI_MS->MS_MS MS_MS->Structure_Validation ATR_FTIR->Structure_Validation

Caption: Experimental workflow for spectroscopic analysis.

G Structure Validated Structure of This compound NMR NMR Data (1H, 13C, 2D) Connectivity Proton & Carbon Connectivity NMR->Connectivity Stereochemistry Relative Stereochemistry NMR->Stereochemistry MS Mass Spectrometry (ESI-MS, MS/MS) MolecularWeight Molecular Weight & Elemental Formula MS->MolecularWeight IR IR Spectroscopy FunctionalGroups Functional Groups (C=O, C-O) IR->FunctionalGroups Connectivity->Structure Stereochemistry->Structure MolecularWeight->Structure FunctionalGroups->Structure

References

"comparing the reactivity of different anhydro sugar derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide for researchers, scientists, and drug development professionals comparing the reactivity of various anhydro sugar derivatives. This document provides a detailed analysis of their performance in key chemical transformations, supported by experimental data and protocols.

Introduction to Anhydro Sugar Reactivity

Anhydro sugars are a class of carbohydrate derivatives formed by the intramolecular elimination of one or more water molecules between hydroxyl groups of a parent sugar.[1] This process results in the formation of an additional ether linkage, creating bicyclic or tricyclic structures. The reactivity of these derivatives is largely dictated by the size and strain of the newly formed ring, as well as the overall conformation and steric environment of the molecule.[1] Highly strained systems, such as those containing three-membered oxirane (epoxide) or four-membered oxetane (B1205548) rings, exhibit significantly higher reactivity compared to the more stable five-membered (oxolane) or six-membered (oxane) rings.[1] This guide compares the reactivity of key anhydro sugar classes, focusing on their utility in synthetic chemistry.

Comparison of Reactivity Across Anhydro Sugar Classes

The reactivity of anhydro sugars can be broadly categorized based on the nature of their anhydro linkage.

Highly Reactive Derivatives: Sugar Epoxides (Oxiranes)

This class includes 1,2-anhydro sugars and other derivatives containing an epoxide ring, such as 3,4-anhydro sugars. The significant ring strain of the three-membered oxirane ring makes these compounds highly susceptible to nucleophilic attack.

  • 1,2-Anhydro Sugars: Often called Brigl's anhydride, these compounds feature an epoxide fused at the anomeric and C2 positions. This structure makes them exceptionally reactive and thus powerful glycosyl donors for the synthesis of O-, C-, and N-glycosides.[2][3][4] The ring-opening is typically promoted by an acid catalyst and proceeds with high stereoselectivity.[2] For example, they are used in boronic ester modulated glycosylation reactions to achieve exclusive 1,2-cis stereoselectivity.[5]

  • Other Sugar Epoxides (e.g., 3,4-Anhydro Sugars): These derivatives are also valuable synthetic intermediates. Their ring-opening reactions can be catalyzed by either acid or base.[6][7] Under acidic conditions, the reaction proceeds via an SN1-like mechanism, with the nucleophile attacking the more substituted carbon.[6][7] In contrast, base-catalyzed opening follows an SN2 pathway, with the nucleophile attacking the less sterically hindered carbon.[7][8] The regioselectivity can be controlled by introducing bulky protecting groups on adjacent positions.[9][10]

Bridged Derivatives with Moderate Reactivity: 1,6-Anhydrohexopyranoses

This class is typified by 1,6-anhydro-β-D-glucopyranose, commonly known as levoglucosan (B13493). Formed during the pyrolysis of cellulose, levoglucosan is a rigid, bicyclic molecule that is less strained than sugar epoxides but more reactive than simple pyranosides.[11][12] Its locked conformation makes it a valuable chiral building block and a monomer for the synthesis of stereoregular polysaccharides.[1]

The most significant reaction of 1,6-anhydro sugars is acid-catalyzed hydrolysis to yield the parent monosaccharide.[13] This reaction is a cornerstone of biorefinery processes for converting lignocellulosic biomass into fermentable sugars like glucose.[14][15] Levoglucosan can also undergo thermal polymerization or be converted to other valuable chemicals.[13][16][17]

Conformationally Strained Derivatives: 3,6-Anhydroglucosides

While containing a five-membered ring (furanose) fused to a six-membered ring (pyranose), 3,6-anhydro sugars enforce a highly reactive conformation on the pyranose ring. For instance, methyl 3,6-anhydro-β-D-glucopyranoside adopts a ¹C₄ chair conformation, which is significantly more reactive towards hydrolysis than the typical ⁴C₁ conformation of standard glucosides.[18] Studies have shown these derivatives can hydrolyze 200-400 times faster than their non-bridged counterparts, making them useful models for studying glycoside reactivity.[18]

Quantitative Reactivity Data

The following table summarizes experimental data on the reactivity of different anhydro sugar derivatives under various conditions.

Anhydro Sugar DerivativeReaction TypeCatalyst / ConditionsResultReference
Levoglucosan (1,6-Anhydro-β-D-glucopyranose)Acid Hydrolysis150 mM H₂SO₄, 115°C, 3 h97% Conversion, 106% Glucose Yield[14]
Levoglucosan (1,6-Anhydro-β-D-glucopyranose)Acid Hydrolysis0.9 c/s ratio H₂SO₄, 120°C, 60 min~92% Conversion, 96.6% Glucose Yield[19]
Levoglucosan (1,6-Anhydro-β-D-glucopyranose)Acid Hydrolysis0.2 c/s ratio H₂SO₄, 135°C, 20 min>90% Conversion, ~117% Glucose Yield[19]
Per-O-benzylated 1,2-AnhydroglycosideO-GlycosylationBoronic Ester Acceptor, Lewis AcidHigh Yield, Exclusive 1,2-cis Stereoselectivity[5]
2-propyl 6-O-acetyl-3,4-anhydro-α-D-allopyranosideThio-glycosylationNucleophilic Thio-sugar, BaseFormation of regioisomeric (1→3) and (1→4) thiodisaccharides[9][10]
Methyl 3,6-anhydro-β-D-glucopyranosideAcid HydrolysisAqueous AcidHydrolyzes 200-400 times faster than methyl β-D-glucopyranoside[18]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of Levoglucosan

This protocol describes a typical procedure for the conversion of levoglucosan to glucose in a batch reactor.

  • Reactor Setup: A 30 mL autoclave or a similar high-pressure batch reactor is charged with a magnetic stirring bar.

  • Reagent Preparation: Prepare a stock solution of the desired concentration of sulfuric acid (e.g., 0.5 M).[15] Prepare an aqueous solution of levoglucosan (e.g., 30 g/L).[19]

  • Reaction: Add a defined volume of the levoglucosan solution (e.g., 3 mL) and the sulfuric acid catalyst to the reactor.[20] The catalyst-to-substrate molar ratio can be varied to study its effect (e.g., from 0.17 to 0.90).[19]

  • Heating and Sampling: Seal the reactor and immerse it in a preheated oil bath set to the desired temperature (e.g., 115-135°C).[14][19] Allow the reaction to proceed for the specified time (e.g., 20-180 minutes).[14][19]

  • Quenching and Analysis: After the reaction time, rapidly cool the reactor in an ice bath to quench the reaction. Withdraw a sample, neutralize it with a suitable base (e.g., calcium carbonate), and filter it.

  • Quantification: Analyze the concentration of glucose and any remaining levoglucosan in the filtrate using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Aminex HPX-87H) and a refractive index detector.

Protocol 2: Stereoselective Glycosylation using a 1,2-Anhydro Sugar Donor

This protocol outlines a general method for the synthesis of a 1,2-cis-linked disaccharide.

  • Reactant Preparation: In an oven-dried flask under an inert atmosphere (e.g., Argon), dissolve the glycosyl acceptor (e.g., a sugar with a free hydroxyl group) in a dry, non-polar solvent (e.g., dichloromethane).

  • Activation: Add a Lewis acid activator (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) - TMSOTf) at a reduced temperature (e.g., -78°C).

  • Glycosyl Donor Addition: Slowly add a solution of the protected 1,2-anhydro sugar donor (e.g., 3,4,6-tri-O-benzyl-1,2-anhydro-α-D-glucopyranose) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature while monitoring its progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding a base (e.g., triethylamine (B128534) or pyridine). Dilute the mixture with solvent and wash successively with aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to isolate the desired disaccharide.

Visualizing Reactivity Pathways

DOT language scripts are provided below to illustrate key logical and experimental workflows.

Anhydro_Sugar_Reactivity cluster_reactivity Relative Reactivity cluster_sugars Anhydro Sugar Class High High Reactivity Moderate Moderate Reactivity Low Lower Reactivity (More Stable) Epoxides Sugar Epoxides (e.g., 1,2-Anhydro) Epoxides->High Ring Strain Bridged Bridged Systems (e.g., 1,6-Anhydro) Bridged->Moderate Locked Conformation StableRings Large, Unstrained Rings (Oxolane/Oxane) StableRings->Low Low Strain

Caption: Relative reactivity of anhydro sugar classes based on ring strain.

Hydrolysis_Workflow Start Levoglucosan (1,6-Anhydro-β-D-glucopyranose) Protonation Protonated Intermediate Start->Protonation + H⁺ (from Acid) Attack Nucleophilic Attack by Water Protonation->Attack Product Glucose Attack->Product - H⁺

Caption: Acid-catalyzed hydrolysis pathway of levoglucosan to glucose.

Glycosylation_Workflow Donor 1,2-Anhydro Sugar (Glycosyl Donor) Activation Activation with Lewis Acid Donor->Activation Acceptor Glycosyl Acceptor (with free -OH) Reaction Nucleophilic Attack by Acceptor -OH Acceptor->Reaction Activation->Reaction Product Glycoside Product (e.g., Disaccharide) Reaction->Product

Caption: Experimental workflow for glycosylation using a 1,2-anhydro sugar.

References

A Comparative Guide to Authentic Standards for the Reductive-Cleavage Method of 1,5-Anhydro-D-mannitol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive comparison of analytical methodologies for the quantification of 1,5-anhydro-D-mannitol, focusing on the reductive-cleavage method and its alternatives.

This guide provides an objective comparison of the reductive-cleavage method with other common analytical techniques for the determination of 1,5-anhydro-D-mannitol. Experimental data and detailed protocols are presented to assist researchers in selecting the most suitable method for their specific applications, ensuring accuracy and reliability in their results.

Introduction to 1,5-Anhydro-D-mannitol and its Analysis

1,5-Anhydro-D-mannitol, a naturally occurring polyol, is of growing interest in biomedical research and drug development. Accurate quantification of this analyte is crucial for various applications, including metabolic studies and the characterization of carbohydrate-based therapeutics. The reductive-cleavage method is a powerful technique for the structural elucidation of polysaccharides and glycoconjugates, providing detailed information about glycosidic linkages. This guide focuses on the application of this method and compares its performance with established techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and enzymatic assays.

Authentic Standards for the Reductive-Cleavage Method

The accuracy of the reductive-cleavage method relies heavily on the availability of authentic standards. For the analysis of 1,5-anhydro-D-mannitol, this involves the synthesis of partially methylated and acetylated or benzoylated derivatives. An efficient method for the synthesis of the sixteen positional isomers of methylated and acetylated or benzoylated 1,5-anhydro-D-mannitol has been described.[1] This process involves the partial methylation of 1,5-anhydro-D-mannitol, followed by benzoylation, and subsequent purification of the individual isomers by high-performance liquid chromatography. These pure isomers can then be debenzoylated and acetylated to yield the desired acetate (B1210297) standards.

Commercially, 1,5-anhydro-D-mannitol is available from various suppliers and can be used as a primary reference standard. For quantitative analysis, certified reference materials (CRMs) of D-mannitol are also available and can be useful, although they are not the anhydro form.

Comparison of Analytical Methods

The choice of an analytical method for 1,5-anhydro-D-mannitol determination depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. Below is a comparative summary of the key performance characteristics of the reductive-cleavage method, GC-MS, HPLC, and enzymatic assays.

Parameter Reductive-Cleavage Method with GC-MS Direct GC-MS HPLC Enzymatic Assay
Principle Derivatization to partially methylated alditol acetates (PMAAs) followed by GC-MS analysis for linkage and quantification.Derivatization (e.g., silylation) of the intact molecule followed by GC-MS separation and detection.Separation of the intact or derivatized molecule on a chromatographic column with various detection methods (e.g., RID, ELSD, MS).Enzymatic conversion of the analyte, leading to a measurable signal (e.g., colorimetric, fluorometric).
Specificity High, provides structural information (linkage analysis).High, based on retention time and mass spectrum.Moderate to High, depending on the detector. MS detection offers high specificity.High, dependent on enzyme specificity.
Sensitivity (LOD/LOQ) Typically in the picomole to nanomole range.Typically in the picogram to nanogram range.Varies widely with detector; ng/mL to µg/mL range is common.Typically in the micromolar range.
Accuracy High, when appropriate internal standards are used.High, with proper calibration.High, with proper calibration.Good to High, can be affected by matrix interferences.
Precision (%RSD) Good, typically <15%.Good, typically <15%.Good, typically <15%.Good, typically <15%.
Sample Throughput Low, due to multi-step sample preparation.Moderate.High.High.
Cost High (instrumentation and reagents).Moderate to High.Moderate.Low to Moderate.

Experimental Protocols

Reductive-Cleavage Method (Methylation Analysis)

This method involves a series of chemical reactions to cleave glycosidic bonds and derivatize the resulting monosaccharides for GC-MS analysis.

1. Methylation:

  • The polysaccharide or glycoconjugate containing the 1,5-anhydro-D-mannitol residue is permethylated to convert all free hydroxyl groups to methyl ethers. A common method is the Hakomori method, using sodium hydride and methyl iodide in dimethyl sulfoxide (B87167) (DMSO).

2. Hydrolysis:

  • The permethylated sample is hydrolyzed to cleave the glycosidic linkages, yielding partially methylated monosaccharides. This is typically achieved by treatment with trifluoroacetic acid (TFA).

3. Reduction:

  • The aldehyde groups of the partially methylated monosaccharides are reduced to hydroxyl groups using a reducing agent such as sodium borohydride (B1222165) or sodium borodeuteride. The use of sodium borodeuteride allows for the differentiation of the anomeric carbon.

4. Acetylation:

  • The newly formed hydroxyl groups and any remaining free hydroxyls are acetylated using acetic anhydride (B1165640) and a catalyst like pyridine (B92270) or 1-methylimidazole. This step converts the partially methylated alditols into their volatile acetate derivatives (PMAAs).

5. GC-MS Analysis:

  • The resulting PMAAs are separated and identified by gas chromatography-mass spectrometry. The fragmentation pattern in the mass spectrum provides information about the positions of the methyl and acetyl groups, which in turn reveals the original linkage positions of the 1,5-anhydro-D-mannitol residue.[2][3][4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) - Direct Analysis

For the direct analysis of 1,5-anhydro-D-mannitol, a derivatization step is required to increase its volatility.

1. Derivatization (Silylation):

  • A common derivatization method is silylation, where the hydroxyl groups of 1,5-anhydro-D-mannitol are converted to trimethylsilyl (B98337) (TMS) ethers using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.

  • The reaction is typically carried out in a suitable solvent like pyridine at an elevated temperature (e.g., 60-80°C).

2. GC-MS Analysis:

  • The TMS-derivatized sample is injected into the GC-MS system.

  • GC Conditions: A non-polar capillary column (e.g., DB-5ms) is commonly used. The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure good separation.

  • MS Conditions: Electron ionization (EI) at 70 eV is typically used. The mass spectrometer can be operated in full scan mode to obtain the mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a versatile platform for the analysis of 1,5-anhydro-D-mannitol, with various separation and detection modes.

1. Sample Preparation:

  • Samples may be analyzed directly after appropriate dilution and filtration. Derivatization is generally not required for HPLC analysis.

2. HPLC System:

  • Column: Amine-based columns or specialized carbohydrate analysis columns are often used for the separation of underivatized sugars.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for amine columns, run in isocratic or gradient mode.

  • Detection:

    • Refractive Index Detector (RID): A universal detector for underivatized sugars, but it is sensitive to temperature and pressure fluctuations and not suitable for gradient elution.

    • Evaporative Light Scattering Detector (ELSD): More sensitive than RID and compatible with gradient elution, but the response can be non-linear.

    • Mass Spectrometry (MS): Provides high sensitivity and specificity and is compatible with gradient elution.

Enzymatic Assay

Enzymatic assays provide a high-throughput and often simpler alternative for the quantification of specific sugars.

1. Principle:

  • An enzymatic assay for 1,5-anhydro-D-mannitol would typically involve an enzyme that specifically recognizes and converts it to a product that can be easily measured. While specific commercial kits for 1,5-anhydro-D-mannitol are not as common as for other sugars like D-mannitol or 1,5-anhydro-D-glucitol, the principle remains the same.[6][7][8][9]

  • For example, an assay could be based on a specific dehydrogenase that uses NAD+ or NADP+ as a cofactor. The production of NADH or NADPH can be monitored spectrophotometrically at 340 nm.

2. General Procedure:

  • The sample containing 1,5-anhydro-D-mannitol is mixed with a buffer solution containing the specific enzyme and any necessary cofactors.

  • The reaction is incubated for a specific time at an optimal temperature.

  • The change in absorbance or fluorescence is measured and compared to a standard curve prepared with known concentrations of 1,5-anhydro-D-mannitol.

Mandatory Visualizations

Reductive_Cleavage_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Polysaccharide/ Glycoconjugate Methylation Permethylation (Hakomori) Sample->Methylation Hydrolysis Acid Hydrolysis (TFA) Methylation->Hydrolysis Reduction Reduction (NaBH4/NaBD4) Hydrolysis->Reduction Acetylation Acetylation (Acetic Anhydride) Reduction->Acetylation PMAAs Partially Methylated Alditol Acetates (PMAAs) Acetylation->PMAAs GCMS GC-MS Analysis PMAAs->GCMS Data Data Interpretation (Linkage & Quantification) GCMS->Data

Caption: Experimental workflow for the reductive-cleavage method.

Method_Selection_Logic Start Start: Need to analyze 1,5-anhydro-D-mannitol Question1 Is structural information (linkage analysis) required? Start->Question1 Question2 Is high throughput essential? Question1->Question2 No ReductiveCleavage Reductive-Cleavage Method Question1->ReductiveCleavage Yes Question3 Is high sensitivity (pg-ng range) critical? Question2->Question3 No Enzymatic Enzymatic Assay Question2->Enzymatic Yes GCMS Direct GC-MS Question3->GCMS Yes HPLC HPLC Question3->HPLC No

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Biological Activity of 1,5-Anhydro-D-mannitol and its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 1,5-Anhydro-D-mannitol and its stereoisomers. While direct comparative quantitative data between the stereoisomers of 1,5-Anhydro-D-mannitol is limited in publicly available literature, this document synthesizes the existing knowledge on their biological roles, particularly in glucose metabolism and transport. Detailed experimental protocols are provided to facilitate further research and direct comparison of these compounds.

Introduction to 1,5-Anhydro-D-mannitol

1,5-Anhydro-D-mannitol, also known as styracitol, is a naturally occurring polyol. It is a derivative of D-mannose where the anomeric hydroxyl group is replaced by a hydrogen atom, forming a stable pyranose ring. This structural modification prevents it from being readily metabolized in the same manner as its parent sugar, making it an interesting tool for studying various biological processes. While the D-isomer is the most commonly studied, the biological activities of its stereoisomers are less characterized, representing a significant area for future investigation.

Biological Activities and Mechanisms of Action

The primary reported biological activity of 1,5-Anhydro-D-mannitol and its analogs centers on the inhibition of glucose metabolism and transport.

Inhibition of Gluconeogenesis

1,5-Anhydro-D-mannitol has been identified as an inhibitor of gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. This inhibitory effect makes it a subject of interest in the context of metabolic disorders such as diabetes.

Interaction with Glucose Transporters

While direct quantitative data for 1,5-Anhydro-D-mannitol stereoisomers is scarce, studies on related compounds, particularly derivatives of 2,5-anhydro-D-mannitol, have shown significant interactions with glucose transporters (GLUTs). The fructose (B13574) transporter GLUT5, which is overexpressed in various types of cancer, has been a key target. Derivatives of 2,5-anhydro-D-mannitol have been shown to be potent inhibitors of GLUT5-mediated fructose uptake.[1]

Comparative Data on 1,5-Anhydro-D-mannitol Analogs

CompoundTargetAssay SystemIC50 / KᵢReference
1-Deoxy-1-fluoro-2,5-anhydro-mannitolGLUT5Uptake of 6-[¹⁸F]FDF~20 mM (IC50)[1]
D-FructoseGLUT5Uptake of 6-[¹⁸F]FDF~300 mM (IC50)[1]

Note: This table highlights the inhibitory potential of a 2,5-anhydro-D-mannitol derivative against the GLUT5 transporter. Similar assays could be employed to compare the activity of 1,5-Anhydro-D-mannitol stereoisomers.

Experimental Protocols

To facilitate the direct comparison of the biological activities of 1,5-Anhydro-D-mannitol stereoisomers, the following detailed experimental protocols are provided.

Protocol 1: In Vitro GLUT5 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 1,5-Anhydro-D-mannitol stereoisomers on the GLUT5 transporter.

1. Cell Culture:

  • Culture a human breast cancer cell line known to overexpress GLUT5 (e.g., MCF-7 or MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in 24-well plates and grow to 80-90% confluency.

2. Preparation of Compounds:

  • Prepare stock solutions of the 1,5-Anhydro-D-mannitol stereoisomers in a suitable solvent (e.g., water or DMSO).

  • Prepare a series of dilutions of each stereoisomer in a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).

3. Inhibition Assay:

  • Wash the cells twice with warm, glucose-free buffer.

  • Add the different concentrations of the test compounds (1,5-Anhydro-D-mannitol stereoisomers) to the wells and incubate for 15-30 minutes at 37°C.

  • To initiate the uptake, add a known concentration of a radiolabeled or fluorescent fructose analog (e.g., [¹⁴C]-D-fructose or 2-NBDG) to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • To terminate the uptake, rapidly wash the cells three times with ice-cold buffer.

4. Quantification:

  • Lyse the cells with a suitable lysis buffer.

  • Measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.

5. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol determines the inhibitory effect of 1,5-Anhydro-D-mannitol stereoisomers on α-glucosidase activity.

1. Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae.

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Phosphate (B84403) buffer (pH 6.8).

  • 1,5-Anhydro-D-mannitol stereoisomers.

  • Sodium carbonate (Na₂CO₃) solution to stop the reaction.

2. Assay Procedure:

  • In a 96-well plate, add a solution of α-glucosidase to a phosphate buffer.

  • Add different concentrations of the 1,5-Anhydro-D-mannitol stereoisomers to the wells and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding Na₂CO₃ solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

3. Data Analysis:

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the stereoisomer. The inhibition constant (Ki) can be determined by constructing Lineweaver-Burk plots.[2][3]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Inhibition Assay cluster_analysis Analysis cells Cell Culture (GLUT5-expressing) wash1 Wash Cells cells->wash1 compounds Prepare Stereoisomer Dilutions inhibit Incubate with Stereoisomers compounds->inhibit wash1->inhibit add_substrate Add Labeled Fructose Analog inhibit->add_substrate wash2 Terminate Uptake (Wash with Cold Buffer) add_substrate->wash2 lyse Cell Lysis wash2->lyse quantify Quantify Signal lyse->quantify analyze Calculate IC50 quantify->analyze

Caption: Workflow for the in vitro GLUT5 inhibition assay.

gluconeogenesis_inhibition cluster_pathway Gluconeogenesis Pathway cluster_inhibitor Inhibitory Action Pyruvate Pyruvate OAA Oxaloacetate Pyruvate->OAA Pyruvate Carboxylase PEP Phosphoenolpyruvate OAA->PEP PEPCK G6P Glucose-6-Phosphate PEP->G6P ... Glucose Glucose G6P->Glucose Glucose-6-Phosphatase Inhibitor 1,5-Anhydro-D-mannitol (or Stereoisomer) Inhibitor->G6P Inhibits

Caption: Potential inhibition point of 1,5-Anhydro-D-mannitol in the gluconeogenesis pathway.

Conclusion and Future Directions

While 1,5-Anhydro-D-mannitol and its analogs show promise as modulators of glucose metabolism and transport, a significant knowledge gap exists regarding the specific biological activities of its various stereoisomers. The lack of direct comparative quantitative data underscores the need for further research in this area. The experimental protocols provided in this guide offer a framework for systematically evaluating these compounds. Future studies should focus on:

  • Direct Comparison of Stereoisomers: Performing side-by-side comparisons of D-, L-, and other epimers of 1,5-Anhydro-mannitol in various biological assays.

  • Elucidation of Molecular Targets: Identifying the specific enzymes and transporters that interact with each stereoisomer and determining the corresponding binding affinities and inhibition constants.

  • In Vivo Studies: Evaluating the in vivo efficacy and pharmacokinetic profiles of the most promising stereoisomers in relevant animal models of metabolic diseases and cancer.

By addressing these research questions, a clearer understanding of the structure-activity relationships of 1,5-Anhydro-D-mannitol stereoisomers can be achieved, paving the way for the development of novel therapeutic agents.

References

The Inactive Analogue: A Guide to Using 1,5-Anhydro-D-mannitol as an Experimental Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of appropriate controls is fundamental to the integrity and validity of experimental findings. In studies involving the biologically active polyol 1,5-anhydro-D-glucitol (1,5-AG), its stereoisomer, 1,5-Anhydro-D-mannitol, serves as an essential inactive analogue for robust experimental control.

This guide provides a comparative analysis of 1,5-Anhydro-D-mannitol and its active counterpart, 1,5-anhydro-D-glucitol, with a focus on their differential effects in biological systems. We present supporting experimental data, detailed protocols for key assays, and visual aids to clarify their roles in relevant signaling pathways and experimental designs.

Performance Comparison: An Inactive Control vs. a Bioactive Modulator

1,5-Anhydro-D-glucitol, a naturally occurring polyol, is a marker for short-term glycemic control and has been shown to exert biological effects, including the promotion of cellular proliferation in certain cancers through the activation of reactive oxygen species (ROS) and the MAPK/ERK signaling pathway.[1] In contrast, 1,5-Anhydro-D-mannitol is widely regarded as its inactive counterpart, making it an ideal negative control in experiments designed to elucidate the specific effects of 1,5-AG.

While direct head-to-head quantitative data on the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) of 1,5-Anhydro-D-mannitol versus 1,5-Anhydro-D-glucitol on specific transporters or enzymes are not extensively available in the public literature, the lack of reported biological activity for 1,5-Anhydro-D-mannitol in various assays underscores its utility as a control.

Studies on derivatives of 2,5-anhydro-D-mannitol have shown their potential to interact with and inhibit the fructose (B13574) transporter GLUT5, which is overexpressed in some cancers.[2][3][4] This suggests that while the core structure has the potential for interaction, the specific stereochemistry of 1,5-Anhydro-D-mannitol renders it biologically inert in many contexts where 1,5-anhydro-D-glucitol is active.

Table 1: Comparative Profile of 1,5-Anhydro-D-mannitol and 1,5-Anhydro-D-glucitol

Feature1,5-Anhydro-D-mannitol1,5-Anhydro-D-glucitol (1,5-AG)
Primary Role in Research Inactive experimental controlBioactive molecule, short-term glycemic marker
Interaction with GLUT5 Generally considered inactive; derivatives show inhibition[2][4]Substrate for transport[5]
Signaling Pathway Activation No reported activation of major signaling pathwaysActivates ROS-dependent MAPK/ERK pathway[1]
Reported Biological Effects Used as a negative controlPromotes cell proliferation in certain cancers[1]

Table 2: Inhibitory Activity of 2,5-Anhydro-D-mannitol Derivatives against GLUT5

CompoundTargetCell LineAssayIC50 / Ki
1-Deoxy-1-fluoro-2,5-anhydro-mannitol (1-FDAM)GLUT5Murine EMT6 breast cancer cells6-[18F]FDF uptake inhibition~20 mM (IC50)[2]
1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM)GLUT5Human MCF7 breast cancer cellsD-fructose uptake inhibition2.3–2.7 mM (Ki)[2]
Dinitrophenylamine-substituted 2,5-anhydro-D-mannitolGLUT5Not specifiedD-fructose uptake inhibition~0.56 mM (Ki)[4]
D-fructoseGLUT5Murine EMT6 breast cancer cells6-[18F]FDF uptake inhibition~300 mM (IC50)[2]

Experimental Protocols

To effectively utilize 1,5-Anhydro-D-mannitol as a control, it is crucial to employ well-defined experimental protocols. Below are methodologies for assessing glucose transporter inhibition and cellular ROS production, key assays where the differential activity of these two molecules can be observed.

Protocol 1: Competitive Inhibition of GLUT5-Mediated Uptake

This protocol is adapted from methodologies used to assess the inhibition of the GLUT5 transporter.[2][6] It can be used to compare the inhibitory potential of 1,5-Anhydro-D-mannitol and 1,5-Anhydro-D-glucitol.

1. Cell Culture:

  • Culture a cell line with high GLUT5 expression (e.g., MCF-7 breast cancer cells) in appropriate media.

  • Seed cells in 24-well or 96-well plates and grow to confluence.

2. Preparation of Solutions:

  • Prepare stock solutions of 1,5-Anhydro-D-mannitol, 1,5-Anhydro-D-glucitol, and a known GLUT5 substrate (e.g., D-fructose) in a suitable solvent (e.g., DMSO, followed by dilution in buffer).

  • Prepare a radiolabeled or fluorescent fructose analog (e.g., 6-[18F]FDF or a fluorescent derivative) as the tracer.

3. Inhibition Assay:

  • Wash cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Pre-incubate the cells with varying concentrations of 1,5-Anhydro-D-mannitol, 1,5-Anhydro-D-glucitol, or control vehicle for a predetermined time.

  • Add the radiolabeled or fluorescent fructose analog to the wells and incubate for a short period to measure the initial rate of transport.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

4. Quantification and Data Analysis:

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a microplate reader.

  • Express the uptake in the presence of the test compound as a percentage of the uptake in the control (vehicle-only) wells.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[7][8][9]

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) Production

This protocol is designed to measure the induction of ROS in cells treated with 1,5-Anhydro-D-glucitol, using 1,5-Anhydro-D-mannitol as a negative control.[10][11][12]

1. Cell Culture and Treatment:

  • Culture the desired cell line (e.g., precursor B-cell acute lymphoblastic leukemia cells) in appropriate media.

  • Seed cells in a multi-well plate suitable for fluorescence measurements.

  • Treat the cells with 1,5-Anhydro-D-glucitol, 1,5-Anhydro-D-mannitol (at the same concentration), a positive control (e.g., H2O2 or TBHP), and a vehicle control for the desired time period.[11]

2. ROS Detection:

  • Prepare a working solution of a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), in a suitable buffer.

  • Remove the treatment media from the cells and wash with a balanced salt solution (e.g., HBSS or HEPES).

  • Incubate the cells with the H2DCFDA working solution at 37°C for 10-30 minutes, protected from light.[11]

3. Fluorescence Measurement:

  • After incubation, wash the cells to remove the excess probe.

  • Add buffer back to the wells and measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths (e.g., ~488 nm excitation and ~525 nm emission for DCF).

4. Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Express the fluorescence intensity of the treated cells relative to the vehicle control.

  • Compare the ROS production induced by 1,5-Anhydro-D-glucitol to that of the 1,5-Anhydro-D-mannitol control.

Visualizing the Molecular Context

To better understand the biological context in which 1,5-Anhydro-D-mannitol serves as a control, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular 1_5_AG 1,5-Anhydro-D-glucitol ROS Reactive Oxygen Species (ROS) Production 1_5_AG->ROS Induces MAP3K MAPKKK (e.g., ASK1) ROS->MAP3K Activates MAP2K MAPKK (e.g., MEK1/2) MAP3K->MAP2K Phosphorylates MAPK MAPK (ERK1/2) MAP2K->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) MAPK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Promotes

Caption: 1,5-Anhydro-D-glucitol induced ROS-mediated MAPK/ERK signaling pathway.

Experimental_Workflow Start Start: Seed Cells Treatment Treat with: - Vehicle - 1,5-Anhydro-D-mannitol (Control) - 1,5-Anhydro-D-glucitol (Test) Start->Treatment Incubation Incubate Treatment->Incubation Assay Perform Assay (e.g., ROS detection or Transporter Inhibition) Incubation->Assay Measurement Measure Signal (Fluorescence or Radioactivity) Assay->Measurement Analysis Data Analysis and Comparison Measurement->Analysis

Caption: General experimental workflow using 1,5-Anhydro-D-mannitol as a control.

References

A Comparative Guide to the Purity Confirmation of Synthesized 1,5-Anhydro-D-mannitol Peracetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the purity of synthesized 1,5-Anhydro-D-mannitol peracetate, a crucial step in its use as a biochemical reagent. This document outlines the synthesis process, analytical techniques for purity assessment, and a comparison with a notable alternative, 2,5-Anhydro-D-mannitol, supported by experimental data and detailed protocols.

Synthesis and Purity Confirmation of this compound

This compound, also known as 2,3,4,6-tetra-O-acetyl-1,5-anhydro-D-mannitol, is a tetra-acetylated derivative of 1,5-Anhydro-D-mannitol. The synthesis typically involves the acetylation of 1,5-Anhydro-D-mannitol using acetic anhydride (B1165640) in the presence of a catalyst.

Experimental Protocol: Synthesis of this compound

A general and efficient method for the synthesis of acetylated 1,5-anhydro-D-mannitol derivatives involves the following steps:

  • Partial Methylation and Benzoylation: 1,5-Anhydro-D-mannitol is first partially methylated and then benzoylated.

  • Chromatographic Separation: The individual isomers are purified using high-performance liquid chromatography (HPLC).

  • Debenzoylation: The benzoyl groups are removed to yield the partially methylated 1,5-anhydro-D-mannitol.

  • Acetylation: The final step involves acetylation to produce the desired acetylated derivative.

Purity Confirmation

The purity of the synthesized this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.

Table 1: Analytical Techniques for Purity Confirmation of this compound

Analytical TechniquePurposeExpected Observations
Gas Chromatography-Mass Spectrometry (GC-MS) To determine the purity and identify the compound based on its retention time and mass spectrum.A single major peak in the chromatogram corresponding to the molecular weight of the peracetate. The mass spectrum will show characteristic fragmentation patterns of acetylated sugar alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and identify any impurities.The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound, showing characteristic shifts for the acetyl and sugar protons and carbons.
High-Performance Liquid Chromatography (HPLC) To quantify the purity of the compound.A single, sharp peak in the chromatogram. The purity can be calculated from the peak area.

Experimental Workflow for Purity Confirmation

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result Synthesis Synthesize this compound Purification Purify Crude Product Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR HPLC HPLC Analysis Purification->HPLC Purity Purity Confirmed GCMS->Purity NMR->Purity HPLC->Purity

Caption: Experimental workflow for confirming the purity of synthesized this compound.

Comparison with an Alternative: 2,5-Anhydro-D-mannitol

A notable alternative to 1,5-Anhydro-D-mannitol and its derivatives is 2,5-Anhydro-D-mannitol. This compound is a fructose (B13574) analogue and has been studied for its biological activity, particularly as an inhibitor of the GLUT5 transporter.

Synthesis of 2,5-Anhydro-D-mannitol

2,5-Anhydro-D-mannitol can be synthesized from D-glucosamine through a process of deamination and reduction.

Performance as a GLUT5 Inhibitor

Several studies have investigated the potential of 2,5-Anhydro-D-mannitol and its derivatives as inhibitors of the GLUT5 transporter, which is overexpressed in certain types of cancer cells.

Table 2: Performance Data of 2,5-Anhydro-D-mannitol Derivatives as GLUT5 Inhibitors

CompoundCell LineIC₅₀ (mM)Reference
1-deoxy-1-fluoro-2,5-anhydro-D-mannitol (1-FDAM)Murine EMT6 breast cancer cells~20[1]
D-fructoseMurine EMT6 breast cancer cells~300[1]
Bicyclic furanose analogs of GLUT5CHO cells expressing GLUT59 - 32[1]

The data indicates that derivatives of 2,5-Anhydro-D-mannitol show significantly better inhibition of GLUT5 compared to D-fructose itself, highlighting their potential in targeted drug delivery for cancer therapy.

Signaling Pathway Inhibition

The inhibitory activity of 2,5-Anhydro-D-mannitol on the GLUT5 transporter is a key aspect of its potential therapeutic application. By blocking the uptake of fructose, it can disrupt the metabolism of cancer cells that rely on this sugar for energy.

G cluster_pathway GLUT5-mediated Fructose Uptake Pathway cluster_inhibition Inhibition by 2,5-Anhydro-D-mannitol Fructose Extracellular Fructose GLUT5 GLUT5 Transporter Fructose->GLUT5 Fructose_in Intracellular Fructose GLUT5->Fructose_in Metabolism Cancer Cell Metabolism Fructose_in->Metabolism AnhydroMannitol 2,5-Anhydro-D-mannitol AnhydroMannitol->Inhibition

Caption: Inhibition of the GLUT5 transporter by 2,5-Anhydro-D-mannitol.

Conclusion

Confirming the purity of synthesized this compound is essential for its reliable use in research and development. A combination of GC-MS, NMR, and HPLC provides a robust methodology for this purpose. In comparison, 2,5-Anhydro-D-mannitol presents a promising alternative, particularly in the context of GLUT5 inhibition for cancer therapy, with demonstrated efficacy in preclinical studies. The choice between these compounds will depend on the specific application and desired biological activity.

References

A Researcher's Guide to Cross-Referencing Spectroscopic Data with the NIST Chemistry WebBook

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is paramount. Spectroscopic techniques are fundamental to this process, and the National Institute of Standards and Technology (NIST) Chemistry WebBook stands as a cornerstone resource, providing a vast collection of chemical and physical property data, including a wide array of spectroscopic information.[1][2] This guide offers a comprehensive comparison of methods and tools for effectively cross-referencing your experimental spectroscopic data with the extensive databases housed within the NIST Chemistry WebBook.

The NIST Chemistry WebBook: A Powerhouse of Spectroscopic Data

The NIST Chemistry WebBook is a publicly accessible database that contains a wealth of information on chemical species.[1] For spectroscopists, its key assets include:

  • Mass Spectra: An extensive collection of electron ionization (EI) and other mass spectra.[2]

  • Infrared (IR) Spectra: A large compilation of gas-phase and condensed-phase IR spectra.[2]

  • UV/Vis Spectra: A database of ultraviolet and visible absorption spectra.[2]

  • Other Spectroscopic Data: The WebBook also contains data on vibrational and electronic spectra, constants of diatomic molecules, and ion energetics.[2][3]

The data within the NIST databases are curated from a variety of sources, including contributions from industry, academia, and government laboratories, and undergo a quality evaluation process to ensure reliability.[1][4]

Methods for Cross-Referencing Spectroscopic Data

Cross-referencing your experimental data with the NIST Chemistry WebBook can be approached through several methods, ranging from manual searches to sophisticated software-driven analysis.

Manual Data Cross-Referencing

The most direct method for cross-referencing is to manually search the NIST Chemistry WebBook. The platform offers a variety of search parameters to identify a compound of interest:

  • Chemical Formula: Search for a compound based on its molecular formula.

  • Name/Synonym: Use a compound's systematic name or common synonyms.

  • CAS Registry Number: A unique identifier for chemical substances.

  • InChI/InChIKey: The IUPAC International Chemical Identifier and its hashed representation.

  • Structure: Perform structure-based searches, including substructure and similarity searches.

Once a compound is located, its stored spectroscopic data can be visually compared with your experimental spectrum.

Experimental Protocol for Manual Cross-Referencing:

  • Acquire Experimental Spectrum: Obtain the spectrum of your unknown compound using a calibrated spectrometer.

  • Process Experimental Data: Perform necessary data processing steps such as baseline correction, smoothing, and peak picking.

  • Access NIST Chemistry WebBook: Navigate to the NIST Chemistry WebBook website.

  • Search for Candidate Compounds: Use one or more of the search parameters to find potential matches for your unknown.

  • Retrieve Reference Spectra: For each candidate compound, access its stored spectroscopic data.

  • Compare Spectra: Visually compare your experimental spectrum with the reference spectra from the WebBook, paying close attention to peak positions, relative intensities, and overall spectral patterns.

  • Confirm Identification: Based on the degree of similarity, confirm or reject the potential identification.

Automated Cross-Referencing with Software Tools

For more efficient and objective analysis, several software tools can be employed to automate the cross-referencing process. These tools often incorporate sophisticated search algorithms to provide a quantitative measure of the match between your experimental data and the library spectra.

NIST MS Search Program: This is the official software suite for searching the NIST/EPA/NIH Mass Spectral Library. It offers advanced search capabilities, including:

  • Identity Search: A direct comparison of the unknown mass spectrum against the library.

  • Similarity Search: Finds spectra that are similar to the unknown, even if they are not an exact match.

  • Hybrid Search: A powerful algorithm that can identify compounds that are not in the library by finding spectra of structurally similar compounds. This is particularly useful for identifying novel or unexpected molecules.

Third-Party Software: A variety of commercial and open-source software packages offer integration with the NIST Chemistry WebBook and other spectral libraries. These tools often provide a unified interface for analyzing data from multiple spectroscopic techniques and can streamline the identification workflow.

Experimental Protocol for Automated Cross-Referencing (Mass Spectrometry Example):

  • Acquire GC-MS Data: Obtain the gas chromatography-mass spectrometry data for your sample.

  • Process Data: Use the instrument's software to perform peak deconvolution and extract the mass spectrum of the analyte of interest.

  • Import Spectrum into Search Software: Load the experimental mass spectrum into the NIST MS Search program or a compatible third-party application.

  • Select Search Parameters: Choose the appropriate search algorithm (e.g., Identity, Similarity, or Hybrid) and set the desired match factor thresholds.

  • Execute Search: Initiate the search against the NIST Mass Spectral Library.

  • Review Hit List: The software will generate a "hit list" of potential matches, ranked by a match quality score.

  • Validate Identification: Critically evaluate the top hits, considering not only the match factor but also other available information such as retention indices and the chemical context of the sample.

Comparison of Cross-Referencing Approaches

FeatureManual Cross-ReferencingAutomated Cross-Referencing (NIST MS Search)Automated Cross-Referencing (Third-Party Software)
Speed Slow, especially for complex mixturesFast and high-throughputGenerally fast, performance may vary
Objectivity Subjective, relies on visual comparisonObjective, based on quantitative match factorsObjective, with various available algorithms
Throughput LowHighHigh
Advanced Search Capabilities Limited to basic searchesAdvanced algorithms like Hybrid SearchVaries by software, may include advanced features
Cost Free (for web access)Requires purchase of the software and libraryCosts vary from free (open-source) to commercial licenses
Integration Manual integration with other dataIntegrates with other NIST tools (e.g., AMDIS)Often integrates with multiple instrument data formats and LIMS

Alternative Spectroscopic Databases

While the NIST Chemistry WebBook is a comprehensive resource, it is beneficial to consult other databases, especially when a definitive match cannot be found.

  • Spectral Database for Organic Compounds (SDBS): A free online database containing IR, Mass, 1H-NMR, 13C-NMR, ESR, and Raman spectra for a large number of organic compounds.

  • MassBank: An open-access mass spectral library that collects data from various contributors.[5] It is particularly strong in the area of metabolomics.

  • Wiley Registry of Mass Spectral Data: A large, commercially available mass spectral library that is often used in conjunction with the NIST library.

  • PubChem: A public repository of chemical information that also contains some spectroscopic data.

Quantitative Comparison Considerations:

Direct quantitative comparisons between these databases are complex and depend on the specific compounds and spectroscopic techniques being considered. However, some general observations can be made:

  • Library Size: The NIST and Wiley libraries are among the largest commercially available mass spectral libraries.

  • Data Quality: NIST places a strong emphasis on data quality and evaluation.[4]

  • Scope: Databases like SDBS offer a broader range of spectroscopic techniques for a given compound, while MassBank has a strong focus on high-resolution mass spectrometry data for metabolomics.[5]

Experimental Protocols and Data Quality

The reliability of any spectral library search is fundamentally dependent on the quality of both the experimental and the reference data.

NIST Data Acquisition and Quality Control:

NIST employs a rigorous process for data acquisition and evaluation. For instance, the NIST Quantitative Infrared Database consists of absorption coefficient spectra measured from primary gas standards prepared and verified at NIST.[6][7][8] The data is processed to produce spectra at multiple resolutions and apodization functions.[6] Similarly, UV/Vis spectra in the WebBook are primarily taken from original scientific papers with precise references, and the data is treated to ensure consistency in units and presentation.[9] The overall NIST Quality System for Measurement Services is based on international standards such as ISO/IEC 17025.[10]

Best Practices for Experimental Data Acquisition:

To ensure the best possible match with library data, researchers should adhere to established best practices for their specific spectroscopic technique. This includes:

  • Instrument Calibration: Regularly calibrate the spectrometer to ensure accuracy in peak positions.

  • Sample Preparation: Use appropriate sample preparation techniques to obtain high-quality, reproducible spectra.

  • Consistent Parameters: When comparing experimental data to a library, try to match the experimental parameters (e.g., resolution, solvent) to those used for the library spectra, if known.

  • Thorough Documentation: Keep detailed records of all experimental parameters.

Visualizing the Cross-Referencing Workflow

The process of cross-referencing spectroscopic data can be visualized as a logical workflow.

cross_referencing_workflow cluster_experimental Experimental Analysis cluster_database Database Interaction cluster_analysis Data Comparison & Identification cluster_software Automated Workflow exp_sample Unknown Sample spectrometer Spectroscopic Measurement exp_sample->spectrometer exp_spectrum Experimental Spectrum spectrometer->exp_spectrum comparison Spectral Comparison exp_spectrum->comparison Experimental Data software Search Software (e.g., NIST MS Search) exp_spectrum->software nist_webbook NIST Chemistry WebBook nist_webbook->comparison Reference Data nist_webbook->software search_params Search Parameters (Formula, Name, etc.) search_params->nist_webbook identification Compound Identification comparison->identification software->identification Hit List

Caption: Workflow for cross-referencing experimental spectroscopic data with the NIST Chemistry WebBook.

Signaling Pathway for Compound Identification

The decision-making process for identifying a compound using spectral library searching can be represented as a signaling pathway.

compound_identification_pathway start Acquire Experimental Spectrum search Perform Library Search (e.g., NIST WebBook) start->search evaluate Evaluate Top Hits (Match Factor, etc.) search->evaluate high_confidence High Confidence Match? evaluate->high_confidence Top Hits confirm Confirm Identification high_confidence->confirm Yes further_analysis Further Analysis Required high_confidence->further_analysis No consult_alternative Consult Alternative Databases further_analysis->consult_alternative manual_interpretation Manual Spectral Interpretation further_analysis->manual_interpretation consult_alternative->search

Caption: Decision pathway for compound identification using spectral library searching.

Conclusion

The NIST Chemistry WebBook is an indispensable tool for the identification of chemical compounds from spectroscopic data. By understanding the various methods for cross-referencing, from manual comparison to the use of sophisticated software with advanced search algorithms, researchers can significantly enhance the accuracy and efficiency of their analytical workflows. The choice of method will depend on the complexity of the sample, the available resources, and the desired level of confidence in the identification. For the most robust results, a combination of automated searching, careful manual validation, and cross-comparison with alternative spectral libraries is recommended.

References

Evaluating the Anti-Aging Potential of 2,5-anhydro-D-mannitol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for interventions that promote healthy aging is a cornerstone of modern biomedical research. While established compounds like metformin (B114582) and resveratrol (B1683913) have been extensively studied for their geroprotective properties, novel molecules are continuously being explored. This guide provides a comparative analysis of the anti-aging potential of a recently identified compound, 2,5-anhydro-D-mannitol (2,5-AM), alongside the well-documented effects of metformin and resveratrol.

The available data for 2,5-AM is currently limited to studies in the yeast Saccharomyces cerevisiae, a valuable model for chronological lifespan. In contrast, metformin and resveratrol have been investigated in a wider range of model organisms, including the nematode Caenorhabditis elegans and various mammalian cell culture systems. This guide will present the existing experimental data for all three compounds, detail the methodologies of key assays, and visualize the known signaling pathways involved in their anti-aging mechanisms.

Comparative Analysis of Anti-Aging Properties

The following tables summarize the quantitative data on the effects of 2,5-anhydro-D-mannitol, metformin, and resveratrol on key indicators of aging.

Table 1: Lifespan Extension in Model Organisms

CompoundModel OrganismConcentrationLifespan Extension (Median/Mean)Reference
2,5-anhydro-D-mannitol S. cerevisiae8 mM~65% survival on day 21 vs. <10% for control[1]
Metformin C. elegans50 mM25%[2]
C. elegans50 mM~40%
C. elegans50 mM, 70 mM35%, 41%
Resveratrol C. elegans1 mM20%[2]
C. elegans≥500 µMDose-dependent extension[2]

Table 2: Effects on Cellular Senescence

CompoundCell TypeSenescence MarkerEffectReference
2,5-anhydro-D-mannitol --No data available
Metformin Human Diploid Fibroblasts (HDFs)SA-β-Gal positive cellsReduced percentage
Resveratrol Human Dermal Papilla CellsSA-β-Gal activityIncreased (in cancer cells)[3]
Human Lung FibroblastsSenescence-Associated Secretory Phenotype (SASP)Reduced expression of IL-1α/β, IL-6, IL-8

Table 3: Modulation of Oxidative Stress

CompoundSystemOxidative Stress MarkerEffectReference
2,5-anhydro-D-mannitol --No data available
Metformin Type 2 Diabetes PatientsAdvanced Oxidation Protein Products (AOPP), Advanced Glycation End products (AGEs)Significant reduction
Ferric Reducing Ability of Plasma (FRAP)Significant increase
Resveratrol Type 2 Diabetes PatientsLipid peroxides, 8-isoprostanesSignificant reduction
Glutathione peroxidase (GPx), Catalase (CAT)Significant increase

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Yeast Chronological Lifespan (CLS) Assay

This protocol is adapted from the study that identified the anti-aging potential of 2,5-anhydro-D-mannitol.[1]

  • Strain Preparation: Saccharomyces cerevisiae strains are streaked onto YEPD agar (B569324) plates and incubated at 30°C for 48 hours.

  • Culture Inoculation: Single colonies are inoculated into 5 mL of YEPD liquid medium and grown overnight at 30°C with constant agitation.

  • Aging Cultures: 50 µL of the overnight culture is inoculated into 5 mL of synthetic complete (SC) medium containing the desired concentration of the test compound (e.g., 2,5-anhydro-D-mannitol).

  • Viability Assessment: At specified time points (e.g., day 1, 7, 14, 21), a small aliquot of the aging culture is taken.

  • Outgrowth Measurement: The aliquot is inoculated into fresh rich medium (YEPD) in a 96-well plate.

  • Data Acquisition: The growth curves of the outgrowth cultures are monitored using a microplate reader.

  • Analysis: The doubling time and lag phase of the growth curves are used to calculate the percentage of viable cells in the aging culture at each time point.

C. elegans Lifespan Assay

This is a generalized protocol for assessing the effect of compounds on the lifespan of the nematode Caenorhabditis elegans.

  • Strain Synchronization: A synchronized population of L1 larvae is obtained by bleaching gravid adult worms to isolate eggs, which are then allowed to hatch in M9 buffer.

  • Plate Preparation: Nematode Growth Medium (NGM) agar plates are seeded with a lawn of E. coli OP50, the standard food source for C. elegans. The test compound is incorporated into the NGM agar.

  • Worm Transfer: Synchronized L4 larvae are transferred to the experimental plates.

  • Lifespan Scoring: Starting from the first day of adulthood, the worms are scored as alive or dead every other day. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

  • Censoring: Worms that crawl off the plate, have a "bag of worms" phenotype (internal hatching), or exhibit vulval rupture are censored from the analysis.

  • Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This cytochemical assay is a widely used biomarker for senescent cells.[3]

  • Cell Culture: Cells are cultured in appropriate medium with or without the test compound.

  • Fixation: Cells are washed with PBS and fixed with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.

  • Staining: After washing with PBS, the cells are incubated with the SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate-buffered saline at pH 6.0) at 37°C overnight in a dry incubator (no CO2).

  • Visualization: The cells are washed with PBS and observed under a light microscope. Senescent cells stain blue due to the β-galactosidase activity at pH 6.0.

  • Quantification: The percentage of blue-stained cells is determined by counting at least 200 cells in multiple random fields.

Measurement of Reactive Oxygen Species (ROS)

This protocol describes a common method for quantifying intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cell Treatment: Cells are treated with the test compound for the desired duration.

  • Probe Loading: The cells are incubated with DCFH-DA (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • Oxidation to Fluorescent Product: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The excitation and emission wavelengths for DCF are typically around 485 nm and 535 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the intracellular ROS levels. Results are often expressed as a percentage of the control or normalized to cell number.

Signaling Pathways and Mechanisms of Action

The anti-aging effects of metformin and resveratrol are known to be mediated by complex signaling networks. The mechanism of 2,5-anhydro-D-mannitol is less understood but is hypothesized to involve metabolic pathways.

2,5-anhydro-D-mannitol: A Potential Metabolic Modulator

The primary study on 2,5-AM suggests that its anti-aging effect in yeast is specific and not simply due to an osmotic effect, unlike other sugars like sorbitol.[1] As a fructose (B13574) analog, 2,5-AM can enter the glycolytic pathway.[1] The study also explored its effect on a yeast strain lacking the SNF1 gene, which is the yeast homolog of the highly conserved energy sensor AMP-activated protein kinase (AMPK).[1] This suggests a potential link to energy metabolism pathways that are central to aging.

G 2,5-anhydro-D-mannitol 2,5-anhydro-D-mannitol Glycolysis Glycolysis 2,5-anhydro-D-mannitol->Glycolysis Enters AMPK (SNF1 in yeast) AMPK (SNF1 in yeast) Glycolysis->AMPK (SNF1 in yeast) Influences Longevity Longevity AMPK (SNF1 in yeast)->Longevity Promotes G Metformin Metformin AMPK AMPK Metformin->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Reduced Oxidative Stress Reduced Oxidative Stress AMPK->Reduced Oxidative Stress Decreased Inflammation Decreased Inflammation AMPK->Decreased Inflammation Reduced Cellular Senescence Reduced Cellular Senescence mTOR->Reduced Cellular Senescence Longevity Longevity Reduced Oxidative Stress->Longevity Decreased Inflammation->Longevity Reduced Cellular Senescence->Longevity G Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates PGC-1α PGC-1α SIRT1->PGC-1α Deacetylates/Activates NF-κB NF-κB SIRT1->NF-κB Deacetylates/Inhibits Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis Reduced Inflammation Reduced Inflammation NF-κB->Reduced Inflammation Longevity Longevity Mitochondrial Biogenesis->Longevity Reduced Inflammation->Longevity G cluster_0 In Vitro / Simple Models cluster_1 In Vivo Models cluster_2 Mechanism of Action Yeast Lifespan Screen Yeast Lifespan Screen C. elegans Lifespan Assay C. elegans Lifespan Assay Yeast Lifespan Screen->C. elegans Lifespan Assay Cellular Senescence Assays Cellular Senescence Assays C. elegans Lifespan Assay->Cellular Senescence Assays Signaling Pathway Analysis Signaling Pathway Analysis C. elegans Lifespan Assay->Signaling Pathway Analysis Oxidative Stress Assays Oxidative Stress Assays Cellular Senescence Assays->Oxidative Stress Assays Cellular Senescence Assays->Signaling Pathway Analysis Rodent Lifespan Studies Rodent Lifespan Studies Oxidative Stress Assays->Rodent Lifespan Studies Age-related Disease Models Age-related Disease Models Rodent Lifespan Studies->Age-related Disease Models Transcriptomics/Proteomics Transcriptomics/Proteomics Signaling Pathway Analysis->Transcriptomics/Proteomics

References

A Comparative Guide to the Affinity of 1-amino-2,5-anhydro-1-deoxy-D-mannitol Derivatives for Hexose Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the affinity of 1-amino-2,5-anhydro-1-deoxy-D-mannitol and its derivatives for hexose (B10828440) transporters, with a primary focus on the fructose (B13574) transporter GLUT5. This class of compounds, being synthetic fructose analogs, represents a valuable tool for investigating sugar transport mechanisms and holds therapeutic potential, particularly in targeting cancers that exhibit high GLUT5 expression.[1][2] Understanding their selectivity and affinity is crucial for their application in both research and drug development.

While extensive quantitative data exists for the interaction of these derivatives with GLUT5, comprehensive data on their cross-reactivity with other major glucose transporters, such as GLUT1, GLUT2, GLUT3, GLUT4, and the sodium-glucose cotransporters SGLT1 and SGLT2, is limited in publicly available literature.[1] This guide summarizes the existing quantitative data for GLUT5 and provides a qualitative comparison for other transporters.

Quantitative Data: Affinity for GLUT5

The following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of 1-amino-2,5-anhydro-1-deoxy-D-mannitol derivatives for the GLUT5 transporter. Lower values indicate higher affinity.

CompoundTransporterKᵢ (mM)IC₅₀ (mM)Notes
1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM)GLUT52.3–2.7-A fluorescently labeled derivative with strong affinity.[3][4]
Dinitrophenylamine-substituted 2,5-anhydro-D-mannitolGLUT50.56-Approximately 28-times higher affinity than D-fructose.[5]
1-deoxy-1-fluoro-2,5-anhydro-mannitol (1-FDAM)GLUT5-~20Substantially better than D-fructose (~300 mM).[4]
2,5-anhydro-D-mannitolGLUT5--Affinity similar to that of fructose.[4]

Cross-Reactivity Profile with Other Hexose Transporters

The following table provides a qualitative overview of the interaction of 1-amino-2,5-anhydro-1-deoxy-D-mannitol and its derivatives with other key hexose transporters. It is important to note the general lack of quantitative data for these interactions.

TransporterSubstrate SpecificityInteraction with 1-amino-2,5-anhydro-1-deoxy-D-mannitol DerivativesQuantitative Data (Kᵢ or IC₅₀)
GLUT1 Glucose, GalactoseNot a known substrate; no significant inhibition reported.[1]Not available
GLUT2 Glucose, Fructose, GalactoseData not available.Not reported in available literature.[1]
GLUT3 GlucoseData not available.Not reported in available literature.[1]
GLUT4 GlucoseData not available.Not reported in available literature.[1]
SGLT1 Glucose, GalactoseData not available.Not reported in available literature.[1]
SGLT2 GlucoseData not available.Not reported in available literature.[1]

Experimental Protocols

The determination of the inhibitory affinity of 1-amino-2,5-anhydro-1-deoxy-D-mannitol derivatives for hexose transporters typically involves competitive inhibition transport assays. Below is a generalized methodology based on protocols for GLUT5.

Competitive Inhibition Transport Assay

This assay is commonly used to determine the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific glucose transporter.[1]

1. Cell Culture and Preparation:

  • Cells overexpressing the hexose transporter of interest (e.g., GLUT5) are cultured in appropriate media.

  • Cells are seeded in suitable multi-well plates and allowed to reach a desired confluency.[1]

2. Assay Procedure:

  • Washing: The cells are washed with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) to remove any residual glucose.[1]

  • Pre-incubation: The cells are pre-incubated for a defined period.

  • Inhibition: The cells are then incubated with varying concentrations of the 1-amino-2,5-anhydro-1-deoxy-D-mannitol derivative.[1]

  • Substrate Addition: A radiolabeled or fluorescent substrate specific to the transporter is added. For GLUT5, a common substrate is D-[¹⁴C]fructose or the fluorescent probe 6-[¹⁸F]FDF.[1][4] For other GLUTs, radiolabeled glucose analogs like 2-deoxy-D-[³H]glucose or [¹⁴C]-D-glucose are typically used.[1]

  • Uptake Measurement: The uptake of the labeled substrate is allowed to proceed for a short, defined time to measure the initial rate of transport.

  • Termination: The uptake process is rapidly stopped by washing the cells with ice-cold buffer.[1]

  • Quantification: The amount of labeled substrate taken up by the cells is quantified using a scintillation counter (for radiolabels) or a fluorescence plate reader.

3. Data Analysis:

  • The rate of substrate uptake at each concentration of the inhibitor is determined.

  • The IC₅₀ value, the concentration of the inhibitor that reduces the substrate uptake by 50%, is calculated by fitting the data to a dose-response curve.

  • The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Michaelis-Menten constant (Kₘ) for the transporter.[1]

Experimental_Workflow_for_Ki_Determination cluster_cell_prep Cell Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis cell_culture Culture cells expressing hexose transporter cell_seeding Seed cells in multi-well plates cell_culture->cell_seeding washing Wash with glucose-free buffer cell_seeding->washing inhibition Incubate with varying concentrations of inhibitor washing->inhibition substrate_addition Add labeled substrate inhibition->substrate_addition uptake_termination Stop uptake with ice-cold buffer substrate_addition->uptake_termination quantification Quantify substrate uptake uptake_termination->quantification ic50_calc Calculate IC50 quantification->ic50_calc ki_calc Calculate Ki using Cheng-Prusoff equation ic50_calc->ki_calc

Caption: Workflow for determining the inhibitory constant (Ki) of a compound on hexose transporters.

Synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol Derivatives

The synthesis of these derivatives often starts from commercially available precursors. For instance, 3-azido-3-deoxy-2,5-dianhydro-D-mannitol can be reduced to 3-amino-3-deoxy-2,5-anhydro-D-mannitol, which then serves as a key intermediate for further functionalization.[4] Another common starting material is D-glucosamine, which undergoes nitrous acid deamination to form 2,5-anhydro-D-mannose, followed by reductive amination to yield 1-amino-2,5-anhydro-1-deoxy-D-mannitol.

Synthesis_Pathway cluster_synthesis Synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol start D-Glucosamine intermediate 2,5-anhydro-D-mannose start->intermediate Nitrous acid deamination product 1-amino-2,5-anhydro-1-deoxy-D-mannitol intermediate->product Reductive amination derivatives Functionalized Derivatives product->derivatives Further functionalization

Caption: General synthesis pathway for 1-amino-2,5-anhydro-1-deoxy-D-mannitol and its derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,5-Anhydro-D-mannitol Peracetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. While 1,5-Anhydro-D-mannitol peracetate is not classified as a hazardous substance, good laboratory practice minimizes any potential risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Nitrile or latex gloves are recommended to prevent skin contact.

  • Protective Clothing: A standard laboratory coat should be worn.

First-Aid Measures:

  • Eye Contact: In case of contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Skin Contact: Should the chemical come into contact with skin, wash the affected area thoroughly with soap and water.

  • Ingestion: If ingested, rinse the mouth with water. As with many non-toxic laboratory reagents, ingesting small amounts is unlikely to cause harm, but medical advice should be sought as a precaution.

  • Inhalation: If dust from the solid compound is inhaled, move to an area with fresh air.

Quantitative Data Summary

For a clear comparison of relevant safety and physical properties, the following table summarizes key data points for the parent compound, D-Mannitol, which can serve as a conservative reference. Note that peracetylation will alter these properties.

PropertyValue for D-MannitolExpected Impact of Peracetylation
Physical State SolidSolid
Appearance White crystalline powderLikely a white to off-white solid
Odor OdorlessLikely odorless
Solubility in Water SolubleSignificantly reduced
Melting Point 165 - 170 °CAltered (likely lower)
Hazard Classification Not classified as hazardousGenerally considered non-hazardous

Step-by-Step Disposal Procedures

The appropriate method for the disposal of this compound depends on the quantity of waste and its contamination with other hazardous materials. Always consult your institution's environmental health and safety (EHS) office for specific guidance.

Step 1: Waste Evaluation

Before proceeding, determine if the this compound waste is contaminated with any hazardous chemicals. If the waste is mixed with solvents, reactive chemicals, or other hazardous materials, it must be treated as hazardous waste and disposed of according to the specific protocols for the contaminating substance.

Step 2: Disposal of Small, Uncontaminated Quantities (<10 grams)

For small quantities of uncontaminated solid this compound:

  • Containment: Place the solid waste into a designated, sealed, and clearly labeled non-hazardous solid waste container.

  • Labeling: The container should be labeled as "Non-Hazardous Waste: this compound".

  • Disposal: Dispose of the container in the regular solid laboratory waste stream, in accordance with your institution's and local waste management regulations.

Step 3: Disposal of Large Quantities or Contaminated Waste

  • Containment: Place the waste material in a compatible, sealed, and clearly labeled waste container.

  • Labeling: Label the container with the full chemical name ("this compound") and list any contaminating substances.

  • Hazard Assessment: If contaminated, the waste must be classified according to the hazards of all components.

  • Disposal: Contact your institution's EHS office to arrange for the collection and disposal of the chemical waste. Do not mix with other waste streams unless explicitly permitted.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: 1,5-Anhydro-D-mannitol peracetate waste eval Evaluate Waste: Contaminated with hazardous material? start->eval small_uncontaminated Small Quantity? (<10g) eval->small_uncontaminated No hazardous_waste Dispose as Hazardous Waste (Follow protocol for contaminant) eval->hazardous_waste Yes solid_waste Dispose in Labeled Non-Hazardous Solid Waste small_uncontaminated->solid_waste Yes large_uncontaminated Dispose as Chemical Waste via EHS Office small_uncontaminated->large_uncontaminated No end End of Disposal Process solid_waste->end large_uncontaminated->end hazardous_waste->end

Disposal decision workflow for this compound.

By following these procedures and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.

Personal protective equipment for handling 1,5-Anhydro-D-mannitol peracetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,5-Anhydro-D-mannitol peracetate

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before beginning any work.[2] The minimum recommended PPE for handling this compound is summarized in the table below.

PPE CategoryItemSpecificationsRationale
Hand Protection Disposable Nitrile GlovesStandard laboratory gradeProtects against incidental skin contact.[2]
Eye Protection Safety Glasses with Side ShieldsANSI Z87.1 approvedProtects eyes from airborne particles and potential splashes.[2]
Body Protection Laboratory CoatCotton or cotton/polyester blendProtects skin and personal clothing from contamination.[1][2]
Respiratory Protection N95 Dust Mask or equivalentNIOSH-approvedRecommended when handling the powder, especially outside of a ventilated enclosure, to prevent inhalation of airborne particles.[2][3]
General Attire Long Pants and Closed-Toe ShoesN/AStandard laboratory practice to protect against spills and physical hazards.[2][4]

Operational and Disposal Plan

Adherence to standard laboratory safety protocols is essential to minimize potential risks.

Engineering Controls
  • Ventilation: When weighing or transferring the powdered compound, it is best practice to work in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risks.[1][2]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the work area.[3]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Keep the container tightly closed when not in use.[1]

  • Weighing and Transfer: Handle the compound in a designated area, such as a laboratory bench or within a chemical fume hood, to control dust.[1] Use appropriate tools (e.g., spatula, weighing paper) to handle the powder. Avoid creating dust.[5][6]

  • Solution Preparation: When dissolving the compound, add it carefully to the solvent to avoid splashes or aerosol formation.[1]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[4][7] Wash hands thoroughly after handling the compound and before leaving the laboratory.[7][8]

Spill Management
  • Evacuation: For a significant spill, evacuate personnel from the immediate area.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[5]

  • Cleanup: For a powder spill, cover with a plastic sheet to minimize spreading.[5] Carefully sweep or vacuum the spilled material into a suitable container for disposal.[5][9] Avoid generating dust.[5][6] Clean the affected area with a damp cloth.[10]

  • Reporting: Report any spills to the laboratory supervisor.

Disposal Plan
  • Waste Collection: Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated and properly labeled waste container.[5]

  • Disposal Regulations: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidelines.[11]

Experimental Protocols

Detailed experimental protocols involving this compound are not available in the public domain. Researchers should develop specific protocols based on their experimental needs, incorporating the safety and handling procedures outlined in this guide.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Ventilated Area) cluster_cleanup 3. Post-Experiment cluster_disposal 4. Waste Management A Conduct Risk Assessment B Don Required PPE (Gloves, Goggles, Lab Coat) A->B C Weigh Compound B->C D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F I Collect Contaminated Waste E->I G Remove PPE F->G H Wash Hands Thoroughly G->H J Dispose via Institutional EHS Guidelines I->J

Caption: Workflow for safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.